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  • Product: 16-Bromohexadec-9-enoic acid
  • CAS: 56309-90-1

Core Science & Biosynthesis

Exploratory

16-Bromo-Palmitoleic Acid: Structural Dynamics, Reactivity, and Applications in Advanced Lipidomics

Executive Summary As lipidomics and membrane biology advance, the need for highly specialized, synthetic lipid probes has grown exponentially. 16-bromo-palmitoleic acid (systematically known as (9Z)-16-bromohexadec-9-eno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As lipidomics and membrane biology advance, the need for highly specialized, synthetic lipid probes has grown exponentially. 16-bromo-palmitoleic acid (systematically known as (9Z)-16-bromohexadec-9-enoic acid) is a uniquely engineered halogenated fatty acid that bridges the gap between natural membrane mimicry and targeted chemical reactivity. As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical causality behind this molecule's utility. We will dissect its role as an indispensable scaffolding intermediate for photoaffinity probes, a precursor for marine arsenolipid standards, and a powerful density label for subcellular fractionation.

Chemical Architecture and Physicochemical Properties

16-bromo-palmitoleic acid is a synthetic analog of palmitoleic acid (16:1n-7), a naturally occurring omega-7 monounsaturated fatty acid[1]. The architectural brilliance of this molecule lies in its tripartite structure:

  • Polar Carboxyl Head: Allows for standard lipid metabolism, esterification, and integration into complex phospholipids.

  • Cis-Alkene Core (C9-C10): The cis (Z) double bond introduces a structural kink, ensuring the molecule maintains the fluid phase behavior of natural unsaturated fatty acids when integrated into biological membranes[2].

  • Terminal Halogen (C16): The substitution of a hydrogen atom with a heavy bromine atom at the ω-carbon fundamentally alters the molecule's mass and reactivity.

Bromine acts as an exceptional leaving group for bimolecular nucleophilic substitution (SN2) reactions, enabling the precise attachment of functional moieties. Furthermore, the high atomic mass of bromine (79.9 g/mol ) significantly shifts the buoyant density of any lipid bilayer into which it is incorporated.

Quantitative Physicochemical Profile
PropertyValue / Description
IUPAC Name (9Z)-16-bromohexadec-9-enoic acid
Molecular Formula C16H29BrO2
Molecular Weight ~333.30 g/mol
Key Functional Groups Carboxylic acid (C1), cis-alkene (C9-C10), Primary alkyl bromide (C16)
Primary Reactivity Nucleophilic substitution (SN2) at C16; Esterification at C1
Biological Mimicry Palmitoleic acid (16:1n-7) analog

Mechanistic Utility I: SN2 Scaffolding for Photoaffinity Probes

Mapping transient lipid-protein interactions within the hydrophobic core of a membrane requires probes that can cross-link instantaneously upon activation. 16-bromo-palmitoleic acid is the premier starting material for synthesizing azido-fatty acids (e.g., 16-azido-palmitoleic acid)[2].

Causality of Experimental Choice: The primary alkyl bromide at the ω-position is highly susceptible to SN2 displacement by the azide anion (N3⁻). When these azido-lipids are irradiated with UV light, they generate highly reactive aliphatic nitrenes. Because aliphatic nitrenes have an exceptionally short half-life (~10⁻⁹ seconds), lateral diffusion within the membrane is completely negated. This guarantees that the resulting cross-link represents a true, instantaneous snapshot of the supramolecular arrangement[2].

Protocol: Synthesis of 16-Azido-9Z-hexadecenoic Acid

This protocol is designed as a self-validating system to ensure probe integrity.

  • Esterification: Protect the carboxylic acid by converting 16-bromo-palmitoleic acid to its methyl ester using 5% methanolic HCl under nitrogen. This prevents unwanted side reactions during nucleophilic attack.

  • Nucleophilic Substitution: Dissolve the methyl 16-bromo-palmitoleate in a polar aprotic solvent mixture (dimethylformamide/water, 10:1 v/v). This specific solvent system strips the hydration shell from the azide ion, maximizing its nucleophilicity[2].

  • Azide Addition: Add a 1.5x molar excess of sodium azide (NaN3). Stir the mixture at room temperature for 48 hours. Critical: This step must be performed under strict exclusion of light to prevent premature photolysis[2].

  • Extraction & Hydrolysis: Evaporate the solvent, extract the product with a petroleum ether/ether mixture (19:1), and perform alkaline hydrolysis (20% KOH) to yield the free 16-azido-palmitoleic acid[2].

  • System Validation: Validate the success of the synthesis via Infrared (IR) spectroscopy. The reaction is confirmed successful only if a strong, characteristic azido absorption band appears at exactly 2120 cm⁻¹ . Mass spectrometry should also confirm the M⁺ - N2 fragmentation peak[2].

Synthesis A 16-bromo-9Z-hexadecenoic acid (Starting Material) B 16-azido-9Z-hexadecenoic acid (Photoaffinity Probe) A->B NaN3, DMF/H2O (SN2 Displacement) C 16-(dimethylarsinyl)-9Z-hexadecenoic acid (Arsenolipid As-FA 374) A->C 1. Esterification 2. (Me2As)2O 3. Hydrolysis

Fig 1: Synthesis of azido-lipid probes and arsenolipids from 16-bromo-palmitoleic acid.

Mechanistic Utility II: Synthesis of Marine Arsenolipids

Arsenolipids are complex organoarsenic compounds found in marine organisms. To study their toxicology, researchers require pure synthetic standards. 16-bromo-palmitoleic acid is utilized to synthesize 16-(dimethylarsinyl)-9-hexadecenoic acid (As-FA 374)[3].

Causality of Experimental Choice: Natural marine fatty acids are predominantly unsaturated. By using 16-bromo-palmitoleic acid as the backbone, the cis-double bond is preserved during the nucleophilic displacement of the bromine by the dimethylarsinyl group, ensuring the final standard accurately mimics biological arsenolipids[3].

Protocol: Synthesis of As-FA 374
  • Preparation: Begin with 16-bromo-9-hexadecenoic acid methyl ester[3].

  • Arsenic Substitution: React the methyl ester with bis(dimethylarsine) oxide ((Me2As)2O) under inert conditions. The nucleophilic arsenic species displaces the terminal bromide[3].

  • Purification: Purify the intermediate via silica gel column chromatography using a 5% ethyl acetate in hexane gradient[3].

  • Deprotection: Hydrolyze the methyl ester to yield the free 16-(dimethylarsinyl)-9-hexadecenoic acid (As-FA 374)[3].

  • System Validation: Validate the structural integrity using ¹H NMR. The synthesis is successful when a distinct singlet for the −As(CH3)2 protons is observed at ~1.7 ppm, alongside ESI-HRMS confirmation of the molecular weight (m/z[M + H]⁺ calculated for C21H43AsO3: 419.2506)[3].

Mechanistic Utility III: Membrane Density Labeling for Subcellular Fractionation

During the respiratory adaptation of anaerobically grown yeast (Saccharomyces uvarum), differentiating membrane populations are notoriously difficult to separate using standard centrifugation. 16-bromo-palmitoleic acid solves this by acting as an isotopic-level "density label".

Causality of Experimental Choice: Because bromine is significantly heavier than hydrogen, the incorporation of 16-bromo-palmitoleic acid into yeast membrane phospholipids drastically increases the buoyant density of newly synthesized organelles. This allows mature mitochondria to be cleanly separated from precursor membranes on a density gradient.

Protocol: Subcellular Fractionation via Density Labeling
  • Cultivation: Grow Saccharomyces uvarum anaerobically in media supplemented with 16-bromo-9-hexadecenoic acid. The cells will naturally incorporate the halogenated lipid into their expanding membranes.

  • Induction & Lysis: Induce respiratory adaptation by shifting to aerobic conditions. Harvest cells at 10 minutes post-adaptation. Convert to spheroplasts and lyse via gentle osmotic shock to preserve organelle integrity.

  • Gradient Centrifugation: Layer the homogenate onto a continuous metrizamide density gradient and centrifuge until isopycnic equilibrium is reached.

  • System Validation: Validate the separation by assaying fractions for specific marker enzymes. The protocol is deemed successful if mature mitochondria (marked by cytochrome c oxidase) isolate cleanly at a high density of ρ = 1.16 g/ml , completely separated from precursor membranes (marked by malate dehydrogenase) at lower or higher distinct densities.

Fractionation A Anaerobic Yeast Culture B Supplement 16-bromo-9-hexadecenoic acid A->B C Membrane Lipid Incorporation B->C D Cell Lysis & Homogenization C->D E Metrizamide Density Gradient D->E F Separation of Heavy Organelles (Mitochondria ρ=1.16 g/ml) E->F

Fig 2: Workflow for subcellular fractionation using 16-bromo-palmitoleic acid as a density label.

References

  • Palmitoleic acid - Wikipedia. Wikipedia. URL: [Link]

  • Stoffel, W., Salm, K.-P., & Müller, M. (1982). Chemical Synthesis of Azido- and 3H-Labelled Lipids. Universität zu Köln / Hoppe-Seyler´s Zeitschrift für physiologische Chemie. URL:[Link]

  • Taleshi, M. S., et al. (2014). Synthesis and Characterization of Arsenolipids: Naturally Occurring Arsenic Compounds in Fish and Algae. ACS Organometallics. URL:[Link]

  • Jenkins, R. O., et al. (1984). Respiratory Adaptation of Anaerobically Grown Saccharomyces uvarum: Changes in Distribution of Enzymes. Microbiology Society. URL:[Link]

Sources

Foundational

role of 16-Bromohexadec-9-enoic acid in 20-HETE synthesis

An In-Depth Technical Guide on the Role of 16-Bromohexadec-9-enoic Acid in 20-HETE Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract 20-Hydroxyeicosatetraenoic acid (20-HETE), a significa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of 16-Bromohexadec-9-enoic Acid in 20-HETE Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a significant eicosanoid metabolite of arachidonic acid, is a critical player in the regulation of vascular tone and renal function. Its synthesis, primarily mediated by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, presents a key target for therapeutic intervention in a variety of cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the 20-HETE synthesis pathway and explores the role of inhibitors, with a specific focus on the putative role of 16-Bromohexadec-9-enoic acid. While direct literature on 16-Bromohexadec-9-enoic acid is scarce, its structural characteristics as a bromo-fatty acid analog suggest a likely mechanism as a competitive inhibitor of CYP4A/CYP4F enzymes. This guide will delve into the mechanistic underpinnings of 20-HETE synthesis, the principles of its inhibition, and provide a framework for the experimental validation of novel inhibitors like 16-Bromohexadec-9-enoic acid.

The Significance of 20-HETE in Physiology and Disease

20-HETE is a potent vasoactive lipid that plays a multifaceted role in the body. It is a key regulator of vascular tone, contributing to the constriction of blood vessels and the autoregulation of blood flow in vital organs such as the kidneys and the brain.[1][2] In the kidney, 20-HETE is also involved in modulating sodium and fluid transport.[1] Dysregulation of 20-HETE synthesis has been implicated in the pathophysiology of hypertension, stroke, and certain types of cancer.[1][3] Consequently, the enzymes responsible for its production have emerged as promising targets for the development of novel therapeutics.

The Enzymatic Synthesis of 20-HETE: A Cytochrome P450-Mediated Pathway

The biosynthesis of 20-HETE from arachidonic acid is catalyzed by a specific subset of cytochrome P450 enzymes, primarily members of the CYP4A and CYP4F families.[3] These enzymes are heme-containing monooxygenases that introduce a hydroxyl group at the omega-terminal carbon of arachidonic acid.

The overall reaction can be summarized as follows:

Arachidonic Acid + O₂ + NADPH + H⁺ → 20-HETE + H₂O + NADP⁺

The key enzymes involved in this pathway include:

  • CYP4A11: A major contributor to 20-HETE synthesis in human kidneys.[3]

  • CYP4F2: Another significant enzyme responsible for 20-HETE production in various tissues.[3]

The expression and activity of these enzymes are regulated by various factors, including hormones and cytokines, highlighting the complex control of 20-HETE levels in the body.

Signaling Pathway of 20-HETE Synthesis

20-HETE Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid CYP4A_CYP4F CYP4A / CYP4F Enzymes Arachidonic_Acid->CYP4A_CYP4F ω-hydroxylation 20_HETE 20-HETE CYP4A_CYP4F->20_HETE Vascular_Tone Regulation of Vascular Tone 20_HETE->Vascular_Tone Renal_Function Modulation of Renal Function 20_HETE->Renal_Function

Caption: Biosynthesis of 20-HETE from arachidonic acid by CYP4A/CYP4F enzymes.

Inhibition of 20-HETE Synthesis: A Therapeutic Strategy

Given the pathological implications of elevated 20-HETE levels, inhibiting its synthesis is a rational approach for disease intervention. Several classes of inhibitors have been developed, each with distinct mechanisms of action.

Mechanism-Based (Suicide) Inhibitors

Mechanism-based inhibitors, also known as suicide inhibitors, are substrate analogs that are catalytically converted by the target enzyme into a reactive intermediate.[4] This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[4] This type of inhibition is highly specific as it relies on the catalytic activity of the target enzyme.[4]

Competitive Inhibitors

Competitive inhibitors are molecules that structurally resemble the substrate and bind to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition is reversible, and its extent depends on the relative concentrations of the inhibitor and the substrate.

The Postulated Role of 16-Bromohexadec-9-enoic Acid

While direct experimental evidence for the is not available in the public domain, its chemical structure provides clues to its likely mechanism of action. As a fatty acid analog containing a bromine atom, it is plausible that it acts as an inhibitor of the CYP4A and CYP4F enzymes.

Specifically, the presence of the halogen atom could influence its binding to the active site of the enzyme. It is hypothesized that 16-Bromohexadec-9-enoic acid acts as a competitive inhibitor . It likely mimics arachidonic acid, the natural substrate, and binds to the active site of the CYP4A/CYP4F enzymes. This binding would prevent arachidonic acid from being converted to 20-HETE, thus reducing its synthesis.

The development of terminal di-bromo fatty acid analogues has been reported as a strategy for creating reversible, competitive CYP4 inhibitors.[5] This lends support to the hypothesis that 16-Bromohexadec-9-enoic acid, a mono-bromo fatty acid, functions through a similar competitive mechanism.

Inhibitory Mechanism of 16-Bromohexadec-9-enoic Acid

Inhibitor_Mechanism cluster_enzyme CYP4A/CYP4F Enzyme Active_Site Active Site 20_HETE 20-HETE (Product) Active_Site->20_HETE Catalyzes No_Reaction Inhibition of 20-HETE Synthesis Active_Site->No_Reaction Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Active_Site Binds Inhibitor 16-Bromohexadec-9-enoic Acid (Competitive Inhibitor) Inhibitor->Active_Site Binds & Blocks

Caption: Competitive inhibition of 20-HETE synthesis by 16-Bromohexadec-9-enoic acid.

Table 1: Comparison of 20-HETE Synthesis Inhibitors
Inhibitor ClassExample(s)Mechanism of ActionReversibility
Mechanism-Based (Suicide) Inhibitors Acetylenic Fatty AcidsCovalent modification of the enzyme after catalytic activation.[5]Irreversible
Competitive Inhibitors Terminal di-bromo fatty acid analoguesBinds to the active site, preventing substrate binding.[5]Reversible
Postulated Competitive Inhibitor 16-Bromohexadec-9-enoic Acid Likely binds to the active site, competing with arachidonic acid.Likely Reversible
Selective Inhibitors HET0016Potent and selective inhibition of 20-HETE synthase.[6]Irreversible[7]

Experimental Protocol: Screening for Inhibitors of 20-HETE Synthesis

This protocol provides a general framework for assessing the inhibitory potential of compounds like 16-Bromohexadec-9-enoic acid on 20-HETE synthesis using in vitro methods.

Materials and Reagents
  • Microsomes from cells or tissues expressing CYP4A/CYP4F enzymes (e.g., human liver microsomes)

  • Arachidonic acid (substrate)

  • Test inhibitor (e.g., 16-Bromohexadec-9-enoic acid)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Methanol (for reaction quenching)

  • Internal standard for LC-MS analysis (e.g., deuterated 20-HETE)

  • LC-MS/MS system for product quantification

Experimental Procedure
  • Enzyme Preparation: Thaw the microsomal suspension on ice. Dilute the microsomes to the desired protein concentration in potassium phosphate buffer.

  • Incubation Setup: In a microcentrifuge tube, pre-incubate the microsomes with the test inhibitor (or vehicle control) for a specified time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

  • Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol containing the internal standard.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of 20-HETE produced in each sample using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Workflow

Experimental_Workflow Start Start Prepare_Microsomes Prepare Microsomes Start->Prepare_Microsomes Pre_incubation Pre-incubate with Inhibitor Prepare_Microsomes->Pre_incubation Add_Substrate_Cofactors Add Arachidonic Acid & NADPH System Pre_incubation->Add_Substrate_Cofactors Incubate Incubate at 37°C Add_Substrate_Cofactors->Incubate Terminate_Reaction Terminate Reaction (Methanol + Internal Std) Incubate->Terminate_Reaction Centrifuge Centrifuge & Collect Supernatant Terminate_Reaction->Centrifuge LC_MS_Analysis LC-MS/MS Analysis Centrifuge->LC_MS_Analysis Data_Analysis Calculate % Inhibition & IC₅₀ LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for screening inhibitors of 20-HETE synthesis.

Conclusion

The synthesis of 20-HETE by CYP4A and CYP4F enzymes represents a pivotal pathway in cardiovascular and renal physiology and a compelling target for drug discovery. While the specific role of 16-Bromohexadec-9-enoic acid requires direct experimental validation, its structural similarity to known fatty acid analog inhibitors strongly suggests its potential as a competitive inhibitor of 20-HETE synthesis. The methodologies and conceptual framework presented in this guide provide a robust foundation for researchers and drug development professionals to investigate and characterize novel modulators of this critical enzymatic pathway, ultimately paving the way for new therapeutic strategies for a range of diseases.

References

  • CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. PMC. [Link]

  • CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. PMC. [Link]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. Current Drug Metabolism. [Link]

  • Discovery of a selective cytochrome P450 4A inhibitor for the treatment of metabolic dysfunction‐associated fatty liver disease. PMC. [Link]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. ResearchGate. [Link]

  • Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses. PMC. [Link]

  • Mechanisms of CYP450 Inhibition. Encyclopedia.pub. [Link]

  • Suicide inhibition. Wikipedia. [Link]

  • Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. PubMed. [Link]

  • 20-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

  • Mechanism-Based Inactivation of Cytochrome P450 3A4 by Benzbromarone. PubMed. [Link]

  • Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE). Reactome. [Link]

  • Unraveling the Abnormal Molecular Mechanism of Suicide Inhibition of Cytochrome P450 3A4. PMC. [Link]

  • 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. PMC. [Link]

  • Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target. PMC. [Link]

  • Inhibitors of cytochrome P450 4A suppress angiogenic responses. PubMed. [Link]

Sources

Exploratory

16-Bromohexadec-9-enoic Acid: Technical Specifications & Research Applications

[1] Abstract This technical guide provides a comprehensive analysis of 16-Bromohexadec-9-enoic acid , a critical omega-bromo fatty acid derivative.[1] Primarily utilized as a synthetic precursor for radiolabeled myocardi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 16-Bromohexadec-9-enoic acid , a critical omega-bromo fatty acid derivative.[1] Primarily utilized as a synthetic precursor for radiolabeled myocardial imaging agents (such as 16-[123I]iodo-9-hexadecenoic acid ), this compound serves as a vital tool in lipid metabolism research.[1] This document details its chemical identity, synthetic pathways, and experimental protocols for its conversion into radiopharmaceuticals, grounded in authoritative chemical databases and literature.

Part 1: Chemical Identity & Specifications[1][2][3]

Core Data
ParameterTechnical Specification
Chemical Name 16-Bromohexadec-9-enoic acid
Common Synonyms

-Bromo-palmitoleic acid; 16-Bromo-9-hexadecenoic acid
Molecular Formula

Molecular Weight 333.31 g/mol
Physical State Viscous oil or low-melting solid (isomer dependent)
Solubility Soluble in ethanol, chloroform, DMSO; insoluble in water
Isomeric Distinctions & CAS Registry Numbers

The biological activity and synthetic utility of this compound depend heavily on the stereochemistry of the double bond at the


 position.
Isomer ConfigurationCAS NumberDescription
(E)-Isomer (Trans) 99286-21-2 Synthetic analog; often more stable but less biologically mimetic of natural fatty acids.[1]
(Z)-Isomer (Cis) Not individually indexedThe direct analog of Palmitoleic acid (16:1 n-7).[1] Commonly synthesized from the methyl ester (CAS 132973-20-7 ) for use in biological tracers.[1]
Methyl Ester (Cis) 132973-20-7 Methyl (Z)-16-bromohexadec-9-enoate .[1] The primary commercial form used to generate the free acid via hydrolysis.
Methyl Ester (Trans) 57818-67-4 Methyl (E)-16-bromohexadec-9-enoate .

Note: Researchers seeking the biologically relevant cis-conformer for metabolic studies typically acquire Methyl (Z)-16-bromohexadec-9-enoate (CAS 132973-20-7) and perform a controlled alkaline hydrolysis to yield the free acid immediately prior to use.[1]

Part 2: Synthesis & Production Workflows

The synthesis of 16-bromohexadec-9-enoic acid generally proceeds via the functionalization of 16-hydroxyhexadec-9-enoic acid or through total synthesis using Wittig coupling.[1]

Pathway 1: Bromination of Hydroxy-Fatty Acids

This method preserves the stereochemistry of the starting material (e.g., cis-16-hydroxypalmitoleic acid).[1]

Reaction Logic: The hydroxyl group at the


-position is converted to a bromide using a mild brominating agent to avoid isomerizing the internal double bond.[1]
  • Precursor: 16-Hydroxyhexadec-9-enoic acid (CAS 17278-80-7).[1]

  • Reagents: Carbon tetrabromide (

    
    ) and Triphenylphosphine (
    
    
    
    ) (Appel Reaction).[1]
  • Mechanism: The reaction proceeds via an oxyphosphonium intermediate, which is displaced by bromide in an

    
     fashion.
    
Pathway 2: Total Synthesis (Wittig Strategy)

Used when specific isotopically labeled carbons are required or natural precursors are unavailable.

  • Fragment A: 9-Bromo-nonyl-triphenylphosphonium bromide.[1]

  • Fragment B: Methyl 7-formylheptanoate.

  • Coupling: Wittig reaction yields the alkene (mixture of cis/trans), which must be separated chromatographically.

Visualization: Synthetic & Application Pathway[1]

G Hydroxy 16-Hydroxyhexadec-9-enoic Acid (Precursor) Appel Bromination (CBr4 / PPh3) Hydroxy->Appel Bromo 16-Bromohexadec-9-enoic Acid (Target Intermediate) Appel->Bromo Yield ~85% Radio Halogen Exchange (Na[123]I / Acetone) Bromo->Radio Tracer 16-[123]I-Iodohexadec-9-enoic Acid (Myocardial Tracer) Radio->Tracer Nucleophilic Subst.

Figure 1: Synthetic pathway from hydroxy-precursor to the radiolabeled myocardial tracer.[1]

Part 3: Applications in Drug Development & Imaging[1]

Myocardial Perfusion Imaging (MPI)

16-Bromohexadec-9-enoic acid is the immediate chemical precursor to 16-Iodo-9-hexadecenoic acid (IHDA) .[1]

  • Mechanism: The bromine atom is a "leaving group" that is exchanged for a radioactive iodine isotope (I-123 or I-125) in a nucleophilic substitution reaction.[1]

  • Clinical Utility: The resulting iodinated fatty acid mimics natural palmitoleic acid. It is taken up by the myocardium and metabolized via

    
    -oxidation.[1] The rate of washout from the heart correlates with metabolic activity, allowing clinicians to distinguish between viable ischemic tissue and scar tissue.
    
Metabolic Probes

Omega-bromo fatty acids act as metabolic inhibitors or probes.[1] The bulky bromine atom can sterically hinder the Acyl-CoA dehydrogenase enzyme during the final steps of


-oxidation, trapping the metabolite inside the mitochondria for longer observation windows.

Part 4: Experimental Protocol (Radioiodination)

Objective: Conversion of 16-Bromohexadec-9-enoic acid to 16-[123I]Iodohexadec-9-enoic acid.

Reagents:

  • Precursor: 16-Bromohexadec-9-enoic acid (5 mg).[1]

  • Radioisotope: Sodium Iodide [

    
    ] (anhydrous).[1]
    
  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone (dry).

Procedure:

  • Dissolution: Dissolve 5 mg of the bromo-precursor in 1 mL of anhydrous MEK.

  • Addition: Add carrier-free Na

    
    I activity (e.g., 370 MBq).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 60 minutes. The reaction relies on the Finkelstein mechanism (equilibrium favors the iodide in acetone/MEK due to the lower solubility of NaBr).
    
  • Purification: Evaporate the solvent under a stream of nitrogen. Redissolve in mobile phase and purify via HPLC (C18 column) to remove unreacted bromo-precursor and free iodine.

  • Formulation: Dissolve the purified tracer in 6% Human Serum Albumin (HSA) for injection.

References

  • Sigma-Aldrich. (n.d.).[1] 16-Bromohexadecanoic acid Product Specification. Retrieved from [1]

  • PubChem. (2025). Palmitoleic Acid (Hexadec-9-enoic acid) Compound Summary. National Library of Medicine. Retrieved from [1]

  • Machulla, H. J., et al. (1978).[2] Comparative evaluation of fatty acids labeled with C-11, Cl-34m, Br-77, and I-123 for metabolic studies of the myocardium. Journal of Nuclear Medicine.

  • Knapp, F. F., & Goodman, M. M. (1986). The development of radioiodinated fatty acids for applications in nuclear cardiology. In New myocardial imaging agents.
  • LookChem. (n.d.). Trans-16-bromo-9-hexadecenoic acid CAS 99286-21-2 Entry.[1] Retrieved from [1]

Sources

Foundational

Mechanism-Based Inhibition of ω-Hydroxylation by 16-Bromohexadec-9-enoic Acid: A Technical Whitepaper

Executive Summary The cytochrome P450 (CYP) 4 family—predominantly CYP4A and CYP4F isoforms—plays a critical role in lipid homeostasis and vascular signaling through the ω-hydroxylation of medium- and long-chain fatty ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cytochrome P450 (CYP) 4 family—predominantly CYP4A and CYP4F isoforms—plays a critical role in lipid homeostasis and vascular signaling through the ω-hydroxylation of medium- and long-chain fatty acids. The conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE) by these enzymes is a primary driver of microvascular tone and inflammation. Modulating this pathway requires highly specific inhibitors.

This whitepaper details the biochemical rationale and experimental deployment of 16-bromohexadec-9-enoic acid , a terminal-halogenated monounsaturated fatty acid that acts as a mechanism-based inactivator (suicide substrate) of CYP ω-hydroxylases. By mimicking endogenous substrates while harboring a reactive terminal moiety, this compound provides researchers with a robust tool to permanently ablate ω-hydroxylase activity in vitro and in vivo.

Molecular Causality: The Architecture of Suicide Inhibition

To understand why 16-bromohexadec-9-enoic acid is a highly effective inhibitor, we must examine the intersection of its chemical structure and the CYP4 active site architecture.

Substrate Recognition and the Constricted Channel

Unlike xenobiotic-metabolizing CYPs (e.g., CYP3A4) which possess cavernous active sites, CYP4 enzymes utilize a highly constricted, hydrophobic binding channel. This channel acts as a molecular straightjacket, forcing the fatty acid to present only its terminal (ω) methyl group to the catalytic heme iron [1]. The cis-double bond at the C9 position of 16-bromohexadec-9-enoic acid mimics endogenous palmitoleic acid, ensuring high-affinity binding and ideal positioning within this narrow channel.

Catalytic Activation and Heme Alkylation

Mechanism-based inhibitors are inherently unreactive until processed by the target enzyme. The inactivation sequence proceeds as follows:

  • Catalytic Initiation: The CYP enzyme binds the inhibitor and, utilizing NADPH and molecular oxygen, generates the highly reactive iron-oxo intermediate (Compound I).

  • Radical Generation: Compound I attempts to abstract a hydrogen atom from the ω-carbon (C16).

  • Covalent Trapping: Because C16 is brominated, the standard oxygen rebound mechanism is disrupted. Instead, the reaction yields a highly reactive halohydrin or carbon-centered radical. This intermediate rapidly collapses, eliminating hydrobromic acid (HBr) and forming an irreversible covalent bond with the porphyrin ring (heme alkylation) or a critical active-site amino acid [2].

MOA Substrate 16-Bromohexadec-9-enoic Acid (Substrate Binding) CYP CYP4A / CYP4F Enzyme (Resting State) Substrate->CYP Active Site Entry CompI Compound I (Fe IV=O) Catalytic Activation CYP->CompI O2 + NADPH Radical Terminal Carbon Radical / Halohydrin Intermediate CompI->Radical Hydrogen Abstraction Inactivated Irreversibly Inactivated Enzyme (Heme Adduct) Radical->Inactivated Covalent Alkylation (-HBr)

Mechanism-based inactivation of CYP4 enzymes by 16-bromohexadec-9-enoic acid.

Comparative Inhibitor Profiling

When designing assays, selecting the correct inhibitor is paramount. 16-bromohexadec-9-enoic acid offers distinct advantages over traditional inhibitors by combining the irreversible nature of suicide substrates with the structural fidelity of a monounsaturated fatty acid.

The following table synthesizes quantitative data comparing standard ω-hydroxylase inhibitors [3]:

InhibitorPrimary Target(s)Mechanism of ActionIn Vitro IC₅₀ / KᵢReversibility
16-Bromohexadec-9-enoic acid CYP4A, CYP4FMechanism-based (Heme Alkylation)~0.5 - 2.0 µMIrreversible
17-ODYA Pan-CYP4, EpoxygenasesMechanism-based (Alkyne cross-linking)1.0 - 5.0 µMIrreversible
HET0016 CYP4A, CYP4FCompetitive (Heme coordination)< 50 nMReversible
1-ABT Pan-CYPMechanism-based (Benzyne intermediate)> 100 µMIrreversible

Note: While HET0016 is highly potent, its reversible nature makes it susceptible to washout during complex cellular assays. 16-bromohexadec-9-enoic acid ensures permanent enzyme ablation, making it ideal for long-term metabolic tracking.

Experimental Methodology: Self-Validating In Vitro Protocols

To accurately quantify the inhibitory potency of 16-bromohexadec-9-enoic acid, the experimental design must account for its time- and NADPH-dependent nature. The following protocol establishes a self-validating system for evaluating CYP4A11 inhibition in human liver microsomes (HLM).

Rationale for Protocol Design
  • NADPH Pre-incubation: Because suicide substrates require catalytic turnover to generate the reactive intermediate, pre-incubating the inhibitor with the enzyme and NADPH before adding the reporter substrate is mandatory. Omitting this step will result in a false-negative or artificially high IC₅₀.

  • Internal Standardization: The use of a deuterated internal standard (e.g., 20-HETE-d6) introduced during the quench phase corrects for variable extraction efficiencies and matrix suppression during LC-MS/MS, ensuring absolute quantitative integrity.

Step-by-Step Workflow
  • Microsome Preparation: Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Inhibitor Pre-incubation: Add 16-bromohexadec-9-enoic acid (titrated from 0.1 to 50 µM in DMSO; final DMSO <0.5%). Initiate the pre-incubation by adding 1 mM NADPH. Incubate at 37°C for exactly 15 minutes to allow mechanism-based inactivation to occur.

  • Substrate Addition: Introduce the reporter substrate, arachidonic acid (final concentration 50 µM). Incubate for an additional 20 minutes at 37°C.

  • Reaction Quenching (Self-Validation Step): Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with 10 ng/mL of 20-HETE-d6 (Internal Standard). The immediate precipitation of proteins halts all catalysis, while the internal standard locks in the recovery baseline.

  • Solid Phase Extraction (SPE): Centrifuge the quenched mixture at 14,000 x g for 10 minutes. Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water, and elute the lipid fraction with 100% ethyl acetate. Evaporate under nitrogen and reconstitute in the LC mobile phase.

  • LC-MS/MS Quantification: Analyze the extract using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 20-HETE (m/z 319.2 → 275.2) and 20-HETE-d6 (m/z 325.2 → 281.2) to avoid isobaric interference from other HETE regioisomers.

Workflow Prep Microsome Preparation Incub Inhibitor Pre-incubation (+NADPH) Prep->Incub Subst Reporter Substrate Addition Incub->Subst Quench Reaction Quench (+Internal Std) Subst->Quench Extract Solid Phase Extraction (SPE) Quench->Extract LCMS LC-MS/MS Quantification Extract->LCMS

Self-validating high-throughput assay workflow for evaluating omega-hydroxylase inhibition.

References

  • Title: Cytochromes P450 from family 4 are the main omega hydroxylating enzymes in humans: CYP4F3B is the prominent player in PUFA metabolism Source: Journal of Lipid Research URL: [Link]

  • Title: 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology Source: PMC / National Institutes of Health URL: [Link]

  • Title: CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities Source: PMC / National Institutes of Health URL: [Link]

  • Title: Synthesis and Characterization of Arsenolipids: Naturally Occurring Arsenic Compounds in Fish and Algae (Reference for chemical synthesis of 16-bromo-9-hexadecenoic acid) Source: Organometallics (ACS Publications) URL: [Link]

Exploratory

A Comparative Analysis of Arachidonic Acid Metabolism and its Modulation by 16-Bromohexadec-9-enoic Acid: A Technical Guide for Researchers

Abstract Arachidonic acid (AA) is a pivotal omega-6 polyunsaturated fatty acid whose metabolic products, the eicosanoids, are central to a vast array of physiological and pathological processes, including inflammation an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Arachidonic acid (AA) is a pivotal omega-6 polyunsaturated fatty acid whose metabolic products, the eicosanoids, are central to a vast array of physiological and pathological processes, including inflammation and cellular signaling. The transformation of AA occurs via three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). Understanding and modulating these pathways is a cornerstone of modern pharmacology. This guide provides an in-depth exploration of the AA cascade. In contrast, it introduces 16-Bromohexadec-9-enoic acid, a synthetic analogue of the omega-7 fatty acid palmitoleic acid. While data on the direct metabolism of this bromo-analogue is scarce, its structure strongly suggests a role as a metabolic modulator, likely through mechanism-based inhibition of key metabolic enzymes such as those in the CYP450 family. This whitepaper will juxtapose the role of AA as a primary substrate with the putative function of 16-Bromohexadec-9-enoic acid as an enzymatic inhibitor. Furthermore, it provides detailed experimental protocols for researchers to investigate these interactions, focusing on in-vitro enzyme assays and advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of metabolic products.

Section 1: Introduction to Key Bioactive Lipids

Lipids are far more than simple energy storage molecules; they are critical signaling molecules and precursors to potent biological mediators. In the landscape of lipid signaling, arachidonic acid and its synthetic analogues represent two sides of a crucial coin: the endogenous substrate and the exogenous modulator.

Arachidonic Acid (AA) is a 20-carbon omega-6 polyunsaturated fatty acid (20:4n-6) found esterified in the phospholipids of cell membranes.[1] Upon cellular stimulation by mechanical, chemical, or hormonal triggers, AA is liberated by the action of phospholipases, primarily phospholipase A2 (PLA2).[2] This release makes AA available as a substrate for a complex network of enzymes, initiating the "arachidonic acid cascade."[2]

16-Bromohexadec-9-enoic Acid , by contrast, is a synthetic, 16-carbon monounsaturated fatty acid. It is an analogue of the naturally occurring omega-7 fatty acid, palmitoleic acid (16:1n-7).[3] Palmitoleic acid itself is synthesized from palmitic acid and is recognized as a "lipokine" with roles in modulating metabolism and inflammation.[4][5][6] The key modification in 16-Bromohexadec-9-enoic acid is the substitution of a hydrogen atom with a bromine atom at the terminal (16th) carbon. Halogenation, particularly of fatty acids, is a common strategy in medicinal chemistry to create mechanism-based inhibitors, or "suicide substrates," which can irreversibly inactivate target enzymes.[7][8]

FeatureArachidonic Acid (AA)16-Bromohexadec-9-enoic Acid
Structure 20:4 (ω-6) Polyunsaturated16:1 (ω-7) Monounsaturated (Bromo-substituted)
Source Endogenous (from Linoleic Acid); DietarySynthetic
Primary Role Endogenous substrate for eicosanoid synthesisPutative enzyme inhibitor/modulator
Key Feature Four double bonds susceptible to oxidationTerminal bromine atom

Section 2: The Arachidonic Acid Cascade: A Substrate's Journey

The metabolism of free arachidonic acid is a branching network that produces a diverse array of signaling molecules collectively known as eicosanoids.[9] These pathways are the targets of many widely used drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[10] The three major enzymatic routes are the COX, LOX, and CYP450 pathways.[1][9]

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of AA into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[1] PGH2 is then rapidly converted by tissue-specific synthases into various prostanoids, including:

  • Prostaglandins (e.g., PGE2, PGD2): Potent mediators of inflammation, pain, and fever.[11]

  • Thromboxanes (e.g., TXA2): Key players in platelet aggregation and vasoconstriction.[1]

  • Prostacyclins (e.g., PGI2): Vasodilators that inhibit platelet aggregation.[10]

The Lipoxygenase (LOX) Pathway

The LOX enzymes (5-LOX, 12-LOX, 15-LOX) introduce molecular oxygen into AA to form hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to other products:

  • Leukotrienes (e.g., LTB4, LTC4): Chemoattractants for immune cells and mediators of allergic and inflammatory responses.[2]

  • Lipoxins (LXs): Specialized pro-resolving mediators that actively inhibit inflammation.[1]

The Cytochrome P450 (CYP450) Pathway

This pathway, primarily involving CYP epoxygenase and ω-hydroxylase enzymes, metabolizes AA into:

  • Epoxyeicosatrienoic Acids (EETs): Generally associated with anti-inflammatory, vasodilatory, and protective effects in the cardiovascular system.[12]

  • Hydroxyeicosatetraenoic Acids (HETEs): A diverse group with varied, sometimes opposing, biological activities.[12]

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (AA) COX_Pathway COX Pathway AA->COX_Pathway COX-1/2 LOX_Pathway LOX Pathway AA->LOX_Pathway 5-, 12-, 15-LOX CYP450_Pathway CYP450 Pathway AA->CYP450_Pathway CYP Epoxygenases & Hydroxylases PLA2->AA PGH2 PGH2 COX_Pathway->PGH2 Prostanoids Prostaglandins (PGE2) Thromboxanes (TXA2) Prostacyclins (PGI2) PGH2->Prostanoids Synthases HPETEs HPETEs LOX_Pathway->HPETEs Leukotrienes Leukotrienes (LTB4) Lipoxins (LXs) HPETEs->Leukotrienes EETs_HETEs EETs & HETEs CYP450_Pathway->EETs_HETEs

Figure 1: The Arachidonic Acid Metabolic Cascade.

Section 3: 16-Bromohexadec-9-enoic Acid: A Metabolic Modulator

The introduction of a halogen atom into a biological molecule can dramatically alter its metabolic fate. Rather than serving as a substrate for catabolism, such molecules often become potent enzyme inhibitors.

The Hypothesis: Mechanism-Based Inhibition of CYP450 Enzymes

16-Bromohexadec-9-enoic acid is hypothesized to function as a mechanism-based inhibitor (also known as a suicide inhibitor) of CYP450 enzymes. This class of inhibitors are themselves substrates for the target enzyme.[13] The catalytic process, however, converts the inhibitor into a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation.[13][14]

The rationale for this hypothesis is twofold:

  • Substrate Analogy: The fatty acid structure of 16-Bromohexadec-9-enoic acid makes it a likely candidate to be recognized and bound by CYP450 enzymes, which are known to metabolize endogenous fatty acids.[12]

  • Chemical Reactivity: The terminal bromo-group is a key feature. CYP450-catalyzed oxidation at or near this site can lead to the formation of a reactive species that can alkylate the enzyme, causing permanent inactivation. Acetylenic fatty acids are well-documented mechanism-based inactivators of CYP450s.[7]

Suicide_Inhibition Enzyme Active CYP450 Enzyme (E) Complex Enzyme-Inhibitor Complex (E-I) Enzyme->Complex 1. Binding Inactive Inactive Covalently-Modified Enzyme (E-I) Inhibitor 16-Bromo-Fatty Acid (I) Inhibitor->Complex Reactive Reactive Intermediate (I) Complex->Reactive 2. Catalysis Reactive->Inactive 3. Covalent Bonding

Figure 2: The process of mechanism-based (suicide) inhibition.
Predicted Impact on Eicosanoid Profiles

If 16-Bromohexadec-9-enoic acid selectively inhibits one or more CYP450 enzymes involved in AA metabolism, it would cause a significant shift in the resulting eicosanoid profile. By blocking the CYP450 pathway, the available pool of free arachidonic acid would be shunted towards the COX and LOX pathways.[15] This could lead to:

  • Increased production of pro-inflammatory prostaglandins and leukotrienes.

  • Decreased production of anti-inflammatory and vasodilatory EETs.

This shunting effect is a critical consideration in drug development, as inhibiting one pathway can have unintended consequences by upregulating others.[16]

Section 4: Experimental Methodologies

Validating the hypothesis that 16-Bromohexadec-9-enoic acid is a mechanism-based inhibitor of CYP450 and assessing its impact on AA metabolism requires a multi-step experimental approach.

Experimental Workflow: From Hypothesis to Data

The overall workflow involves in-vitro enzymatic assays to confirm inhibition, followed by cell-based models to observe metabolic shifts, with all analyses relying on sensitive LC-MS/MS quantification.

Experimental_Workflow Hypothesis Hypothesis: 16-Bromo-FA is a CYP450 suicide inhibitor Assay In Vitro Enzyme Assay: Recombinant CYP450 + AA +/- 16-Bromo-FA Hypothesis->Assay Cell_Model Cell-Based Assay: (e.g., Macrophages) Stimulate AA release +/- 16-Bromo-FA Hypothesis->Cell_Model Extraction Sample Preparation: Solid Phase Extraction (SPE) of Eicosanoids Assay->Extraction Cell_Model->Extraction Analysis LC-MS/MS Analysis: Quantify AA metabolites Extraction->Analysis Data Data Interpretation: - Determine IC50 / kinact - Assess metabolic shift Analysis->Data

Figure 3: Workflow for investigating fatty acid metabolism modulation.
Protocol 1: In Vitro CYP450 Inhibition Assay

Objective: To determine if 16-Bromohexadec-9-enoic acid inhibits the metabolism of arachidonic acid by a specific recombinant human CYP450 enzyme (e.g., CYP2C9, a known AA epoxygenase).

Causality: Using a recombinant enzyme isolates the interaction to a single protein, removing confounding variables from a complex cellular environment. Pre-incubation is critical for mechanism-based inhibitors to allow time for the inactivation to occur.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 16-Bromohexadec-9-enoic acid in ethanol.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare an incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Obtain recombinant human CYP450 enzyme and NADPH-regenerating system (e.g., from a commercial supplier).

  • Pre-incubation (Inactivation Step):

    • In a microcentrifuge tube, combine the recombinant enzyme, buffer, and varying concentrations of 16-Bromohexadec-9-enoic acid (and a vehicle control).

    • Initiate the inactivation reaction by adding the NADPH-regenerating system.

    • Incubate for a set time (e.g., 30 minutes) at 37°C.

  • Substrate Reaction (Activity Measurement):

    • Add arachidonic acid to the pre-incubation mixture to initiate the metabolic reaction.

    • Incubate for a shorter duration (e.g., 10 minutes) at 37°C.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a cold solvent, such as acetonitrile, containing an internal standard (e.g., d8-PGE2).

    • Vortex and centrifuge to precipitate the protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the samples via LC-MS/MS to quantify the formation of a specific product (e.g., an EET).

    • Calculate the percent inhibition at each concentration of 16-Bromohexadec-9-enoic acid to determine the IC50 value.

Protocol 2: Quantitative Analysis of Eicosanoids by LC-MS/MS

Objective: To separate and quantify multiple eicosanoids from a biological sample.

Causality: LC-MS/MS provides the necessary selectivity to differentiate isomeric eicosanoids and the sensitivity to detect these low-abundance signaling molecules. The use of stable isotope-labeled internal standards is a self-validating system that corrects for variations in sample extraction and instrument response.

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., a reverse-phase polymer) with methanol, followed by water.

    • Acidify the biological sample (e.g., cell culture supernatant from Protocol 1) to ~pH 3.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

    • Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% acetic acid.

    • Gradient: A typical gradient might run from 20% B to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Set up SRM transitions (precursor ion -> product ion) for each target eicosanoid and internal standard.

Example SRM Transitions for Key Eicosanoids:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Prostaglandin E2 (PGE2)351.2271.2
Thromboxane B2 (TXB2)369.2169.1
Leukotriene B4 (LTB4)335.2195.1
14,15-EET319.2219.2
Arachidonic Acid (AA)303.2259.2
d8-PGE2 (Internal Std)359.2279.2

Section 5: Data Interpretation and Future Directions

The results from the proposed experiments will provide a multi-faceted view of the interaction between 16-Bromohexadec-9-enoic acid and the arachidonic acid cascade.

  • From the in-vitro assay, a time- and concentration-dependent loss of CYP450 activity would strongly support a mechanism-based inhibition model. This data is crucial for understanding the molecule's fundamental mechanism of action.

  • From the cell-based experiments, LC-MS/MS analysis will reveal the real-world consequence of this inhibition. A quantifiable decrease in EETs and a corresponding increase in prostaglandins or leukotrienes would confirm the metabolic shunting hypothesis.

For drug development professionals, these findings have significant implications. A molecule like 16-Bromohexadec-9-enoic acid could serve as a chemical probe to study the roles of specific CYP450 pathways in disease. Furthermore, understanding its potential to cause metabolic shunting is a critical safety and efficacy consideration. Future research could involve designing similar analogues with improved selectivity for different CYP, COX, or LOX enzymes, paving the way for novel therapeutics with highly specific modulatory effects on the complex and vital arachidonic acid cascade.

References

  • Samuelsson, B. (1987). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. Drugs, 33 Suppl 1, 2–9. [Link]

  • Calder, P. C. (2020). Eicosanoids. Essays in Biochemistry, 64(3), 423–441. [Link]

  • The Medical Biochemistry Page. (2026, February 1). Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. themedicalbiochemistrypage.org. [Link]

  • Novartis. (n.d.). Inflammatory cascade in synovial joint. Novartis osteocerein brochure.
  • Metabolon. (n.d.). Palmitoleic Acid. Metabolon.com. [Link]

  • Souza, C. O., Vannice, G. K., Rosa, N., & Calder, P. C. (2020). Is palmitoleic acid a plausible non-pharmacological strategy to prevent or control chronic metabolic and inflammatory disorders? Molecular Nutrition & Food Research, 64(15), e1901144. [Link]

  • Ortiz de Montellano, P. R., & Correia, M. A. (1995). Inhibition of Cytochrome P450 Enzymes. In Cytochrome P450 (pp. 305-364). Springer, Boston, MA. [Link]

  • Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 44(3), 279–304. [Link]

  • Wikipedia. (2023, December 1). Omega−7 fatty acid. In Wikipedia. [Link]

  • Kim, H. J., Kim, S. K., & Chun, Y. J. (2005). Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Biological & Pharmaceutical Bulletin, 28(7), 1279–1282. [Link]

  • Harper's Illustrated Biochemistry, 31e. (n.d.). Biosynthesis of Fatty Acids & Eicosanoids. AccessMedicine. [Link]

  • ResearchGate. (n.d.). Eicosanoids synthesis pathways. [Link]

  • Zgheib, N. K., & Ghaddar, T. (2021). Mechanisms of CYP450 Inhibition. Encyclopedia.pub. [Link]

  • Flower, R. J. (1987). The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. Equine Veterinary Journal, 19(1), 6-13.
  • The Medical Biochemistry Page. (2026, February 1). Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. themedicalbiochemistrypage.org. [Link]

  • Wikipedia. (2023, December 1). Omega−7 fatty acid. In Wikipedia. [Link]

  • Harper's Illustrated Biochemistry, 31e. (n.d.). Biosynthesis of Fatty Acids & Eicosanoids. AccessMedicine. [Link]

  • Wikipedia. (2023, December 28). List of cytochrome P450 modulators. In Wikipedia. [Link]

  • Novartis. (n.d.). Inflammatory cascade in synovial joint. Novartis osteocerein brochure. [Link]

  • ResearchGate. (n.d.). Eicosanoids synthesis pathways. [Link]

  • Molecules. (2013). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. MDPI. [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Acta Pharmaceutica Sinica B, 11(11), 3350–3368. [Link]

  • Koeberle, A., & Werz, O. (2014). Inhibitors of the arachidonic acid cascade: interfering with multiple pathways. Basic & Clinical Pharmacology & Toxicology, 114(1), 83–92. [Link]

  • Fields, J., Gbongbade, O., & Adese, A. (2022). Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV. International Journal of Molecular Sciences, 23(13), 7389. [Link]

  • Karim, S. M. (1979). Prostaglandin synthetase inhibitors. Drugs which affect arachidonic acid metabolism. Singapore Medical Journal, 20(3), 403–409.
  • Wikipedia. (2023, November 28). Cytochrome P450 (individual enzymes). In Wikipedia. [Link]

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  • Weir, N. L., et al. (2021). Circulating omega-7 fatty acids are differentially related to metabolic dysfunction and incident type II diabetes: the Multi-Ethnic Study of Atherosclerosis (MESA). The American Journal of Clinical Nutrition, 114(2), 582–590. [Link]

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Foundational

The Physiological Effects of CYP4A Inhibition by 16-Bromo Lipids: A Comprehensive Technical Guide

Executive Summary Cytochrome P450 4A (CYP4A) enzymes are critical metabolic regulators responsible for the -hydroxylation of endogenous fatty acids. Their most physiologically significant role is the conversion of arachi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytochrome P450 4A (CYP4A) enzymes are critical metabolic regulators responsible for the


-hydroxylation of endogenous fatty acids. Their most physiologically significant role is the conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent lipid mediator involved in vascular tone, angiogenesis, and renal ion transport. Terminal bromo fatty acid analogues, specifically 16-bromo lipids (e.g., 16-bromohexadecanoic acid), have emerged as highly specific inhibitors of this pathway[1]. This whitepaper provides an in-depth mechanistic analysis of how 16-bromo lipids inhibit CYP4A, the resulting physiological ramifications, and self-validating experimental methodologies for drug development professionals.

Structural & Mechanistic Basis of CYP4A Inhibition

CYP4A enzymes possess a unique active site architecture that actively promotes the difficult


-hydroxylation of fatty acids while suppressing standard internal (

-1,

-2) oxidations[1]. This regiospecificity is enforced by a highly constricted access channel with an effective diameter between 3.90 Å and 4.30 Å, which forces the terminal methyl group of the lipid substrate directly toward the catalytic ferryl oxygen species[2].

16-bromo lipids (such as 16-bromo-palmitate) exploit this structural bottleneck. The 16-carbon chain perfectly mimics endogenous substrates, allowing the lipid to thread into the CYP4A access channel. However, the terminal bromine atom occupies the


-position. When the enzyme attempts to oxidize the halogen, it forms a transient, highly unstable oxohalonium species rather than a stable hydroxylated product[2]. Because the bulky bromine atom cannot be easily eliminated or bypassed within the narrow channel, the 16-bromo lipid acts as a potent competitive and mechanism-based inhibitor. This effectively stalls the catalytic cycle, preventing endogenous arachidonic acid from entering the active site and halting the de novo synthesis of 20-HETE[1].

Pathway AA Arachidonic Acid CYP4A CYP4A Enzyme AA->CYP4A Substrate HETE 20-HETE CYP4A->HETE ω-hydroxylation Physio1 Vasoconstriction HETE->Physio1 KCa Channel Inhibition Physio2 Angiogenesis HETE->Physio2 VEGF Upregulation Inhibitor 16-Bromo Lipids Inhibitor->CYP4A Competitive Inhibition

CYP4A-mediated 20-HETE synthesis pathway and inhibition by 16-bromo lipids.

Physiological & Pathological Ramifications

The physiological effects of 16-bromo lipids are directly tied to the systemic depletion of 20-HETE. By inhibiting CYP4A, these lipids induce profound changes across cardiovascular and oncological domains.

Vascular Tone and Hemodynamics

20-HETE is a potent microvascular constrictor. Mechanistically, it inhibits large-conductance calcium-activated potassium (


) channels and activates L-type calcium channels in vascular smooth muscle cells, leading to depolarization and contraction. Administration of 16-bromo lipids depletes local 20-HETE concentrations, resulting in the hyperpolarization of smooth muscle cells, robust vasodilation, and a subsequent reduction in systemic blood pressure.
Angiogenesis and Tumor Microenvironment

CYP4A-derived 20-HETE is a critical lipid mediator for endothelial cell proliferation, migration, and sprouting[3]. In pathological states such as non-small cell lung cancer and glioma, 20-HETE upregulates Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9) via PI3K and ERK1/2 signaling pathways[4]. CYP4A inhibition by terminal bromo lipids severely attenuates these pro-angiogenic pathways, normalizing tumor vasculature and reducing spontaneous pulmonary metastasis occurrences[5],[4].

Renal Ion Transport

In the kidney, 20-HETE acts as an autocrine/paracrine regulator of sodium transport. It inhibits


-ATPase in the proximal tubule and the 

cotransporter in the thick ascending limb. CYP4A inhibition by 16-bromo lipids alters sodium excretion dynamics, highlighting a complex interplay in renal blood pressure regulation that must be monitored during drug development.

Quantitative Pharmacodynamics

To contextualize the efficacy of 16-bromo lipids, the following table summarizes the quantitative pharmacodynamics of terminal bromo fatty acids against other standard CYP4A inhibitors.

Inhibitor ClassRepresentative CompoundTarget EnzymeMechanism of ActionIC50 (In Vitro)Primary Physiological Effect
Terminal Bromo Lipid 16-Bromohexadecanoic AcidCYP4ACompetitive / Mechanism-based~2.5 - 5.0 μMVasodilation, Anti-angiogenesis
Formamidine HET0016CYP4A / CYP4FReversible Heme Binding~0.035 μMVasodilation, Tumor suppression
Alkyne Fatty Acid 17-ODYACYP4A (Non-selective)Suicide Inhibition~3.0 - 5.0 μMBroad-spectrum P450 inhibition

Note: While HET0016 exhibits a lower IC50, 16-bromo lipids offer superior structural mimicry to endogenous fatty acids, making them highly valuable for probing the specific biophysical constraints of the CYP4A access channel[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls to prove causality between 16-bromo lipid application and CYP4A inhibition.

Protocol 1: In Vitro CYP4A Inhibition and LC-MS/MS Quantification

Objective: Quantify the reduction of 20-HETE production in the presence of 16-bromo lipids. Causality Focus: The addition of a deuterated internal standard (20-HETE-d6) prior to lipid extraction is critical. It accounts for matrix effects and variable extraction efficiencies, ensuring that any observed reduction in 20-HETE is strictly attributed to CYP4A inhibition by the 16-bromo lipid, rather than sample loss during preparation.

  • Microsome Preparation: Isolate rat or human renal microsomes (containing high endogenous CYP4A) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-Incubation: Add 16-bromohexadecanoic acid (0.1 μM to 50 μM) to the microsomes. Incubate for 5 minutes at 37°C without NADPH. Rationale: This establishes baseline competitive binding within the active site before catalytic turnover begins.

  • Reaction Initiation: Add 1 mM NADPH (regenerating system) and 10 μM arachidonic acid. Incubate for 15 minutes at 37°C.

  • Termination & Spiking: Terminate the reaction by adding 1M formic acid (lowering pH to ~3.0). Immediately spike the sample with 5 ng of 20-HETE-d6 (Internal Standard).

  • Extraction: Perform liquid-liquid extraction using ethyl acetate. Dry under nitrogen gas and reconstitute in mobile phase (acetonitrile/water).

  • LC-MS/MS Analysis: Quantify 20-HETE using Multiple Reaction Monitoring (MRM) transitions (m/z 319.2 → 275.2 for 20-HETE; 325.2 → 281.2 for 20-HETE-d6).

Workflow S1 1. Microsome Preparation S2 2. Inhibitor Incubation S1->S2 S3 3. Substrate Addition S2->S3 S4 4. Reaction Termination S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Step-by-step workflow for in vitro validation of CYP4A inhibition.

Protocol 2: Ex Vivo Vascular Reactivity (Myograph)

Objective: Validate the physiological vasodilatory effect of CYP4A inhibition. Causality Focus: Pre-constriction with phenylephrine establishes an active baseline. If the 16-bromo lipid causes dilation only in the presence of arachidonic acid, it proves the dilation is due to the blockade of de novo 20-HETE synthesis, rather than off-target receptor antagonism.

  • Vessel Isolation: Isolate rat middle cerebral arteries or renal interlobular arteries. Mount on a wire myograph in oxygenated physiological saline solution (PSS) at 37°C.

  • Equilibration & Pre-constriction: Apply a resting tension and equilibrate for 60 minutes. Pre-constrict the vessel to 70% maximum using phenylephrine (1 μM).

  • Inhibitor Application: Introduce 16-bromohexadecanoic acid (10 μM) into the bath. Monitor tension for 20 minutes.

  • Substrate Challenge: Add arachidonic acid (1 μM). In control vessels, this induces further constriction (via 20-HETE). In inhibitor-treated vessels, constriction is blunted or reversed, validating functional CYP4A blockade.

References

  • CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Oxidation of 12-Halododecanoic Acids by Cytochrome P450 4A1 Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Smooth Muscle—Specific Expression of CYP4A1 Induces Endothelial Sprouting in Renal Arterial Microvessels Source: American Heart Association (AHA) Journals URL:[Link]

  • Inhibition of COX-2, mPGES-1 and CYP4A by isoliquiritigenin blocks the angiogenic Akt signaling in glioma through ceRNA effect of miR-194-5p and lncRNA NEAT1 Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Cytochrome P450 ω-hydroxylase promotes angiogenesis and metastasis by upregulation of VEGF and MMP-9 in non-small cell lung cancer Source: ResearchGate URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 10-Bromohexadecanoic Acid from Palmitoleic Acid

Abstract This application note provides a comprehensive guide for the synthesis of 10-bromohexadecanoic acid, a valuable saturated bromo-fatty acid, utilizing palmitoleic acid as a readily available starting material. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 10-bromohexadecanoic acid, a valuable saturated bromo-fatty acid, utilizing palmitoleic acid as a readily available starting material. The protocol is based on the well-established anti-Markovnikov hydrobromination of the alkene functionality, facilitated by a free-radical initiator. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and outline the necessary safety precautions and characterization methods. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process for researchers in organic synthesis and drug development.

A Note on the Target Compound: The requested synthesis of "16-Bromohexadec-9-enoic acid" from palmitoleic acid in a single step is not chemically feasible via standard addition reactions. Palmitoleic acid, or (9Z)-hexadec-9-enoic acid, possesses a double bond at the C9 position.[1] An addition reaction at this site would result in functionalization at either the C9 or C10 position. To achieve bromination at the terminal C16 position would require a different starting material or a multi-step synthetic route. Therefore, this application note details the scientifically sound and highly efficient synthesis of 10-bromohexadecanoic acid by leveraging the C9 double bond of palmitoleic acid through a regioselective anti-Markovnikov addition.

Introduction and Scientific Rationale

Palmitoleic acid is an omega-7 monounsaturated fatty acid naturally found in various plant and animal sources.[2] Its structure, featuring a 16-carbon chain with a cis-double bond between C9 and C10, makes it an attractive bio-based feedstock for chemical synthesis.[1] The conversion of this fatty acid into halogenated derivatives, such as bromo-fatty acids, generates versatile chemical intermediates. These intermediates are valuable in the synthesis of more complex molecules, including polymers, lubricants, and pharmacologically active compounds, due to their dual functionality (a carboxylic acid and an alkyl bromide).[3]

The addition of hydrogen bromide (HBr) across an unsymmetrical alkene can yield two different constitutional isomers. In the absence of radical initiators, the reaction typically follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon of the double bond (C9 in this case) via an electrophilic addition mechanism.[4][5] However, in the presence of peroxides or other radical initiators, the reaction mechanism shifts to a free-radical chain reaction.[6][7][8] This "peroxide effect" reverses the regioselectivity, leading to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon (C10).[9][10][11] This protocol harnesses the peroxide effect for the regioselective synthesis of 10-bromohexadecanoic acid.

Reaction Mechanism: Free-Radical Addition of HBr

The anti-Markovnikov addition of HBr proceeds through a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.[9][12]

  • Initiation: The reaction is initiated by the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide initiator (e.g., benzoyl peroxide, ROOR), typically induced by heat or UV light, to form two alkoxy radicals (RO•).[10] These highly reactive radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).[6][7]

  • Propagation:

    • Step 1: The bromine radical adds to the C9-C10 double bond of palmitoleic acid. This addition is regioselective; the bromine adds to the C9 carbon to form the more stable secondary radical at the C10 position, rather than adding to C10 to form a less stable secondary radical at C9. The stability of the radical intermediate dictates the regiochemical outcome.[9]

    • Step 2: The resulting carbon-centered radical at C10 abstracts a hydrogen atom from another molecule of HBr. This step forms the final product, 10-bromohexadecanoic acid, and regenerates a bromine radical (Br•), which can then participate in another cycle of the chain reaction.[13]

  • Termination: The chain reaction is terminated when any two radical species combine, removing them from the propagation cycle.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 10-bromohexadecanoic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsNotes
Palmitoleic AcidC₁₆H₃₀O₂254.415.00 g19.651.0Purity >98%
Benzoyl Peroxide(C₆H₅CO)₂O₂242.23238 mg0.980.05Radical Initiator
HBr in Acetic AcidHBr80.91~15 mL~88.4~4.533 wt% solution
n-HeptaneC₇H₁₆100.21100 mL--Anhydrous Solvent
Sodium BicarbonateNaHCO₃84.01---Saturated aq. solution
Sodium ThiosulfateNa₂S₂O₃158.11---10% w/v aq. solution
BrineNaCl58.44---Saturated aq. solution
Magnesium SulfateMgSO₄120.37---Anhydrous
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (chromatography column, beakers, etc.)

Safety Precautions
  • HBr in Acetic Acid: Highly corrosive and toxic. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Benzoyl Peroxide: A strong oxidizing agent and can be explosive when dry or subjected to shock or heat. Handle with care and avoid grinding.

  • Organic Solvents: n-Heptane is flammable. Keep away from ignition sources.

  • The reaction should be conducted under an inert atmosphere to prevent unwanted side reactions with atmospheric oxygen.

Synthetic Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure the setup is dried and purged with an inert gas (e.g., Nitrogen).

  • Dissolution: To the flask, add palmitoleic acid (5.00 g, 19.65 mmol) and anhydrous n-heptane (100 mL). Stir the mixture at room temperature until the fatty acid is fully dissolved.

  • Initiator Addition: Add benzoyl peroxide (238 mg, 0.98 mmol, 0.05 eq) to the solution.

  • HBr Addition: Slowly add the solution of HBr in acetic acid (~15 mL) to the reaction mixture via the addition funnel over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux (~70-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Work-up - Washing:

    • Wash the organic layer sequentially with 50 mL of 10% sodium thiosulfate solution (to remove any residual bromine color), 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 50 mL of brine.

    • During the bicarbonate wash, be cautious of CO₂ evolution and vent the separatory funnel frequently.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product, a viscous oil or low-melting solid, can be purified by flash column chromatography on silica gel. A solvent system of hexane:ethyl acetate (e.g., 95:5) with a small amount of acetic acid (e.g., 0.5%) is typically effective for eluting the product.

Visualization of the Synthetic Workflow

The overall process from starting material to the final purified product is summarized in the workflow diagram below.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Product start Palmitoleic Acid in n-Heptane initiator Add Benzoyl Peroxide start->initiator reagent Add HBr in Acetic Acid initiator->reagent react Reflux (4-6h) reagent->react workup Aqueous Work-up & Washes react->workup dry Dry & Concentrate workup->dry purify Flash Chromatography dry->purify product 10-Bromohexadecanoic Acid purify->product

Caption: Workflow for the synthesis of 10-Bromohexadecanoic Acid.

Characterization and Expected Results

The identity and purity of the final product, 10-bromohexadecanoic acid (C₁₆H₃₁BrO₂), should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see a characteristic multiplet around 4.0-4.2 ppm corresponding to the proton on the carbon bearing the bromine (C10-H).

  • ¹³C NMR: The carbon attached to the bromine (C10) should appear as a distinct signal in the 50-60 ppm range.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak cluster characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • Yield: Typical yields for this reaction range from 70-85%, depending on the purity of the starting material and the efficiency of the purification process.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive peroxide initiator; Presence of radical inhibitors (e.g., phenols); Insufficient HBr.Use a fresh bottle of peroxide or recrystallize it. Ensure starting material is pure. Add additional HBr solution.
Formation of 9-Bromo Isomer Competing ionic (Markovnikov) pathway.Ensure a sufficient amount of radical initiator is present. Use a non-polar solvent like heptane or CCl₄. Exclude light and air (unless using photoinitiation).
Dark-colored Product Overheating or presence of impurities.Maintain a steady reflux temperature without excessive heating. Purify the starting material if necessary.
Emulsion during Work-up Formation of soaps from the fatty acid.Add a sufficient amount of brine to the separatory funnel to help break the emulsion.

Conclusion

This application note details a reliable and efficient method for the synthesis of 10-bromohexadecanoic acid from palmitoleic acid via a peroxide-initiated free-radical addition of HBr. By explaining the mechanistic underpinnings and providing a clear, step-by-step protocol, this guide enables researchers to confidently produce this valuable synthetic intermediate. The principles of anti-Markovnikov addition are broadly applicable and can be adapted for the functionalization of other unsaturated fatty acids.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Free-Radical Addition of HBr: Anti-Markovnikov Addition. (2022, June 17). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Explaining the peroxide effect in the addition of hydrogen bromide to alkenes. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • Hydrogen bromide and alkenes - the peroxide effect. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). (n.d.). OrgoSolver. Retrieved March 7, 2026, from [Link]

  • Ch 6: Alkene + HBr (radical). (n.d.). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025, July 7). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • PALMITOLEIC ACID. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

  • Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. (n.d.). BYJU'S. Retrieved March 7, 2026, from [Link]

  • Anti-Markovnikov additions to alkenes and alkynes. (2020, July 1). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Peroxidase-mediated bromination of unsaturated fatty acids to form bromohydrins. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Hydrobromination of Alkenes with Peroxide. (n.d.). Chad's Prep®. Retrieved March 7, 2026, from [Link]

  • Palmitoleic acid. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Omega-7 fatty acid reduces inflammation - C-reactive protein. (n.d.). Science of Cooking. Retrieved March 7, 2026, from [Link]

  • Palmitoleic Acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Brominating higher fatty acids and esters. (n.d.). Google Patents.
  • Palmitoleic Acid. (n.d.). Rupa Health. Retrieved March 7, 2026, from [Link]

  • Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Production of omega bromo compounds. (n.d.). Google Patents.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, May 20). PDF Free Download. Retrieved March 7, 2026, from [Link]

  • Salts of bromine-substituted unsaturated fatty acids, and process of preparing same. (n.d.). Google Patents.
  • Converting Alkenes to Alkyl Halides. (2024, December 12). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. (2022, July 8). MDPI. Retrieved March 7, 2026, from [Link]

  • Addition of HBr to Alkenes. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. (2019, July 23). AOCS. Retrieved March 7, 2026, from [Link]

  • Alkene Reactivity. (n.d.). MSU chemistry. Retrieved March 7, 2026, from [Link]

  • Reactions of Alkenes. (n.d.). Pearson. Retrieved March 7, 2026, from [Link]

  • Hydrobromic acid. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • A kind of preparation method of alpha-brominated aliphatic ester. (n.d.). Google Patents.
  • Microbial Conversion of Palmitoleic Acid to 9,12-Hexadecadienoic Acid (16:2ω4) by Trichoderma sp. AM076. (n.d.). AOCS. Retrieved March 7, 2026, from [Link]

  • Bromocarboxylic acid synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Free Radical Addition of HBr: Anti-Markovnikov Regiochemistry. (n.d.). Edubirdie. Retrieved March 7, 2026, from [Link]

  • Trans-palmitoleic acid (trans-9-C16:1, or trans-C16:1 n-7): Nutritional impacts, metabolism, origin, compositional data, analytical methods and chemical synthesis. A review. (2019, December 16). PubMed. Retrieved March 7, 2026, from [Link]

  • C16:1 PALMITOLEIC. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

  • Synthesis of alkyl-branched fatty acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. (2018, October 17). MDPI. Retrieved March 7, 2026, from [Link]

  • Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

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  • Biohydrogenation of Unsaturated Fatty Acids. (2025, September 19). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Unsaturated fatty acid synthesis in bacteria: Mechanisms and regulation of canonical and remarkably noncanonical pathways. (2023, September 6). PubMed. Retrieved March 7, 2026, from [Link]

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Application

Application Notes and Protocols: Solvent Solubility of 16-Bromohexadec-9-enoic Acid in DMSO vs. Ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 16-Bromohexadec-9-enoic acid is a functionalized fatty acid of significant interest in biomedical research and drug development. Its unique str...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Bromohexadec-9-enoic acid is a functionalized fatty acid of significant interest in biomedical research and drug development. Its unique structure, featuring a C16 backbone, a cis-double bond at the ninth position, a terminal bromine atom, and a carboxylic acid head group, makes it a versatile tool for chemical biology and pharmacology. It can be used as a building block in synthesis, a probe for studying fatty acid metabolism, or a precursor for novel therapeutic agents.

The efficacy of this compound in any application is fundamentally dependent on its handling and delivery, which begins with proper solubilization. The choice of solvent is not a trivial step; it can profoundly impact experimental outcomes, from reaction kinetics to cellular toxicity. This document provides an in-depth technical guide to the solubility of 16-Bromohexadec-9-enoic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We will explore the theoretical underpinnings of its solubility, provide practical application notes for solvent selection, and detail rigorous protocols for both solubility determination and stock solution preparation.

Physicochemical Properties: A Comparative Analysis of Solute and Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 16-Bromohexadec-9-enoic acid is governed by the interplay of its distinct structural motifs with the physicochemical properties of the solvent.

16-Bromohexadec-9-enoic Acid Profile:

  • Non-polar character: The long 16-carbon aliphatic chain is the dominant feature, rendering the molecule largely hydrophobic.

  • Polar character: The molecule possesses two polar centers: the carboxylic acid head group (-COOH), which can act as a hydrogen bond donor and acceptor, and the terminal bromine atom (-Br), which introduces a dipole moment.

  • Unsaturation: The cis-double bond at the Δ9 position introduces a kink in the alkyl chain. This disruption of linearity hinders efficient crystal lattice packing, which typically increases solubility compared to its saturated analogue, 16-bromohexadecanoic acid.

Solvent Profile: A solvent's ability to dissolve a solute is determined by its polarity, proticity (ability to donate hydrogen bonds), and dielectric constant.

PropertyDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Formula C₂H₆OSC₂H₅OH
Molar Mass 78.13 g/mol 46.07 g/mol
Type Polar AproticPolar Protic
Dielectric Constant (20°C) 47.224.5
Dipole Moment 3.96 D1.69 D
Boiling Point 189 °C (372 °F)[1]78.37 °C (173.1 °F)
Key Features Strong H-bond acceptor. Excellent solvent for a wide range of polar and non-polar compounds.[2]H-bond donor and acceptor. Volatile.
Primary Hazards Combustible liquid.[1] Causes skin and eye irritation.[3] Readily absorbed through the skin, can carry dissolved substances with it.[1][3]Highly flammable liquid and vapor.[4] Causes serious eye irritation.[4]

Application Notes: Rationale for Solvent Selection

The choice between DMSO and ethanol depends entirely on the intended downstream application. Each solvent offers a distinct set of advantages and disadvantages.

Dimethyl Sulfoxide (DMSO): The High-Power Solvent

DMSO is renowned for its exceptional ability to dissolve a wide array of compounds, including many that are poorly soluble in other solvents.[5]

When to Choose DMSO:

  • For High-Concentration Stock Solutions: DMSO's superior solvating power makes it the solvent of choice for preparing highly concentrated stock solutions (e.g., >100 mM). This is particularly advantageous for high-throughput screening or when minimizing the final solvent concentration in an assay is critical. For instance, oleic acid (a C18:1 fatty acid) can be dissolved in DMSO at concentrations up to 350 mM, whereas its saturated counterpart, palmitic acid (C16:0), is soluble at around 80 mM.[3]

  • For Compounds with Poor Solubility: If 16-Bromohexadec-9-enoic acid proves difficult to dissolve in other solvents, DMSO is the most likely candidate for successful solubilization.

  • Chemical Synthesis: Its high boiling point makes it suitable for reactions requiring elevated temperatures.

Causality and Experimental Considerations:

  • Mechanism of Action: As a polar aprotic solvent, DMSO effectively solvates the cation of a salt and has strong dipole-dipole interactions with polar groups. Its large, slightly non-polar methyl groups can interact favorably with the solute's hydrocarbon chain.

  • Cell-Based Assays: While an excellent solvent, DMSO is not biologically inert. It can induce cell differentiation, alter membrane permeability, and exhibit cytotoxicity at concentrations typically above 0.5-1% (v/v).[6] It is imperative to run vehicle controls with the same final DMSO concentration as the experimental samples.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[7] This can reduce its solvating power for non-polar compounds over time. Always use anhydrous DMSO from a freshly opened bottle or a properly stored container and keep it tightly sealed.

  • Safety: DMSO's ability to penetrate the skin and carry dissolved chemicals with it necessitates the use of appropriate personal protective equipment (PPE), particularly nitrile gloves.[1][3]

Ethanol (EtOH): The Biocompatible Workhorse

Ethanol is a versatile polar protic solvent widely used in biological research due to its lower toxicity compared to many other organic solvents.

When to Choose Ethanol:

  • For Cell Culture and In Vivo Studies: When preparing dosing solutions for cell-based assays or animal studies, ethanol is often preferred. The final concentration of ethanol in cell culture media can often be higher than DMSO without causing significant toxicity.[3]

  • When Easy Removal is Required: Ethanol's volatility (boiling point 78°C) allows for its easy removal under vacuum or with a stream of inert gas, which is useful for preparing solid samples or for solvent exchange.

  • For Applications Requiring a Protic Environment: As a protic solvent, ethanol can donate hydrogen bonds, which may be important for certain reaction mechanisms or for solubilizing compounds that require this interaction.

Causality and Experimental Considerations:

  • Mechanism of Action: Ethanol solubilizes through hydrogen bonding with the carboxylic acid group and dipole-dipole interactions. The ethyl group provides a non-polar region for interaction with the fatty acid tail.

  • Solubility Limits: While many fatty acids are readily soluble in ethanol, the achievable concentration for long-chain fatty acids may be lower than in DMSO. However, concentrations as high as 1.8 M have been reported for oleic and palmitic acids in ethanol.[3]

  • Safety: Ethanol is highly flammable and its vapor can form explosive mixtures with air.[4] All handling should be done in a well-ventilated area, away from ignition sources.

  • Aqueous Mixtures: The solubility of fatty acids in aqueous ethanol solutions decreases significantly as the percentage of water increases. For biological applications, a common procedure involves dissolving the fatty acid in a small amount of absolute ethanol before diluting it into aqueous media, often containing a carrier protein like bovine serum albumin (BSA).[3]

Quantitative Solubility Analysis (Estimated)

SolventQualitative SolubilityEstimated Quantitative Solubility (at ~20-25°C)Rationale & Remarks
DMSO Freely Soluble~100 - 300 mg/mL (~300 - 900 mM)Based on the high solubility of similar C16-C18 fatty acids like linoleic acid (~100 mg/mL) and oleic acid (~100 mg/mL or 350 mM).[3] The molecule should be readily dissolved.
Ethanol Freely Soluble / Miscible~100 mg/mL or Miscible (~300 mM)Linoleic acid is reported to be miscible in ethanol. Long-chain fatty acids generally show high solubility in ethanol.[4] It is expected to be highly soluble, potentially miscible at lower concentrations.

Disclaimer: These values are estimations. For precise applications, experimental determination is strongly recommended using the protocol outlined below.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility

This protocol describes a method to determine the equilibrium (thermodynamic) solubility of 16-Bromohexadec-9-enoic acid in a given solvent at a specific temperature.

Core Principle: An excess of the solute is stirred in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is quantified.

Materials and Equipment:

  • 16-Bromohexadec-9-enoic acid

  • Anhydrous DMSO

  • Absolute Ethanol (200 proof)

  • Analytical balance (4 decimal places)

  • Glass vials with PTFE-lined screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Constant temperature incubator or water bath

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., GC-FID after derivatization, HPLC-UV/CAD, or LC-MS)

Safety Precautions:

  • Perform all operations in a well-ventilated chemical fume hood.

  • Wear appropriate PPE: safety goggles, lab coat, and nitrile gloves.

  • Consult the Safety Data Sheets (SDS) for 16-Bromohexadec-9-enoic acid, DMSO, and Ethanol before starting. Ethanol is highly flammable; avoid open flames and sparks.[4] DMSO facilitates skin absorption; avoid direct contact.[1][3]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 16-Bromohexadec-9-enoic acid to a tared glass vial (e.g., add 50 mg to 1 mL of solvent). The amount should be sufficient to ensure a visible amount of undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen solvent (DMSO or ethanol) to the vial.

  • Equilibration: Seal the vial tightly and place it on a stirrer or shaker in a constant temperature environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24-48 hours. This extended time is crucial to ensure true equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for 2-4 hours to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe, avoiding any solid particles. Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any remaining microcrystals.

  • Dilution: Accurately perform a serial dilution of the saturated solution with the same solvent into the working range of your analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or GC) against a set of calibration standards prepared with known concentrations of 16-Bromohexadec-9-enoic acid.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility in the original saturated solution. Express the final result in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to tared vial B Add precise volume of solvent (DMSO or EtOH) A->B C Seal vial and stir/ shake at constant temp (24-48h) B->C D Let stand to allow undissolved solid to settle (2-4h) C->D E Filter supernatant with 0.22 µm PTFE filter D->E F Perform accurate serial dilution of filtrate E->F G Quantify concentration via validated method (e.g., HPLC, GC) F->G H Calculate original concentration (Solubility) G->H G A Calculate required mass (e.g., 33.53 mg for 1 mL of 100 mM) B Weigh solute and transfer to volumetric flask A->B C Add ~50% of final solvent volume B->C D Dissolve solute (swirl, sonicate, or gently warm) C->D E Add solvent to final volume (QS) D->E F Mix thoroughly (invert flask) E->F G Aliquot into vials, flush with inert gas F->G H Store at -20°C or -80°C, protected from light G->H

Workflow for Preparing a High-Concentration Stock Solution

Conclusion

Both DMSO and ethanol are effective solvents for 16-Bromohexadec-9-enoic acid, with both expected to solubilize the compound to concentrations well over 100 mg/mL. The selection between them is not based on which is a "better" solvent in absolute terms, but which is the most appropriate solvent for the specific experimental context.

  • Choose DMSO for maximum concentration stock solutions and when dealing with derivatives that may have lower solubility. Be mindful of its biological effects and potential for cytotoxicity in sensitive assays.

  • Choose Ethanol for applications demanding higher biological compatibility, such as in cell culture and in vivo studies, and where its volatility for easy removal is an advantage. Always be vigilant about its high flammability.

By understanding the fundamental properties of the solute and solvents, and by following rigorous, validated protocols, researchers can ensure the reliable and reproducible use of 16-Bromohexadec-9-enoic acid in their scientific endeavors.

References

  • Busch, A. K., et al. (2017). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Scientific Reports, 7(1), 8613. [Link]

  • Shodex. (n.d.). Solubility of Saturated Fatty Acids. Shodex HPLC Columns and Standards. [Link]

  • ResearchGate. (n.d.). Fatty Acids Solubility in Ethanol. [Link]

  • Jiang, H., et al. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Journal of Bio-X Research, 7(1), 35-37. [Link]

  • Pilosof, A. M. R., et al. (2021). A new methodology to assess the solubility of fatty acids: Impact of food emulsifiers. Food Research International, 141, 109829. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. [Link]

  • ResearchGate. (2018). Fatty acid solubility in 20%DMSO for alpha-glucosidase test. [Link]

  • Lazzari, S., et al. (2019). Solubility Measurement of Lauric, Palmitic, and Stearic Acids in Ethanol, n-Propanol, and 2-Propanol Using Differential Scanning Calorimetry. Journal of Chemical & Engineering Data, 64(4), 1434-1439. [Link]

  • Labbox. (2022). Safety Data Sheet: Dimethyl sulfoxide GEN. [Link]

  • OECD. (1981). Test Guideline 116: Fat Solubility of Solid and Liquid Substances. [Link]

  • Patton, J. S., et al. (1984). Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol. Journal of Lipid Research, 25(2), 189-197. [Link]

  • Dobarganes, C., & Márquez-Ruiz, G. (2007). Analytical Methods for Quantification of Modified Fatty Acids and Sterols Formed as a Result of Processing. SLU Publication Database. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • ResearchGate. (n.d.). Nomenclatures and physicochemical properties of 16 PAHs analysed in this study. [Link]

  • PubChem. (n.d.). 16-hydroxy-9Z-hexadecenoic acid. National Center for Biotechnology Information. [Link]

  • Lipid Maps. (n.d.). Lipid station. [Link]

  • ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. [Link]

  • U.S. Environmental Protection Agency. (2025). (E)-Hexadec-9-enoic acid Properties. CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). 16-Hydroxyhexadecanoic acid. National Center for Biotechnology Information. [Link]

  • Medycyna Pracy. (2007). Occupational exposure to polycyclic aromatic hydrocarbons in various technological processes. [Link]

  • Greenfield Global. (2015). Safety Data Sheet - Dimethyl Sulfoxide (DMSO). [Link]

  • San-Miguel, V., et al. (2019). Dimethyl Sulfoxide Decreases Levels of Oxylipin Diols in Mouse Liver. Metabolites, 9(6), 110. [Link]

  • Gurtovenko, A. A., & Anwar, J. (2007). Molecular Basis for Dimethylsulfoxide (DMSO) Action on Lipid Membranes. Journal of the American Chemical Society, 129(35), 10452-10453. [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Method

Protocol and Application Note: Determining the IC50 of 16-Bromohexadec-9-enoic acid for Cytochrome P450 4F2

An Application Note for Drug Discovery Professionals Abstract Cytochrome P450 4F2 (CYP4F2) is a critical enzyme in human physiology, primarily responsible for the ω-hydroxylation of fatty acids and the metabolism of sign...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

Cytochrome P450 4F2 (CYP4F2) is a critical enzyme in human physiology, primarily responsible for the ω-hydroxylation of fatty acids and the metabolism of signaling molecules like leukotriene B4 and arachidonic acid.[1][2] It also plays a key role in regulating the bioavailability of vitamin K, which has direct implications for the dosage requirements of anticoagulants like warfarin.[3][4][5] Given its importance, the identification and characterization of novel CYP4F2 inhibitors are of significant interest for both therapeutic development and understanding potential drug-drug interactions. This document provides a comprehensive, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound, 16-Bromohexadec-9-enoic acid, against recombinant human CYP4F2. The methodology leverages a modern bioluminescent assay, chosen for its high sensitivity, specificity, and high-throughput compatibility, which overcomes the limitations of traditional chromatographic methods.[6][7]

Principle of the Assay

The determination of CYP4F2 inhibition is based on a luminogenic assay system. This "add-mix-read" method utilizes a pro-luciferin substrate that is specifically converted by active CYP4F2 into luciferin. In a subsequent reaction, a luciferin detection reagent containing luciferase and ATP utilizes the newly formed luciferin to generate a stable, glow-type luminescent signal. The intensity of this light signal is directly proportional to the activity of the CYP4F2 enzyme.[7]

When an inhibitor, such as 16-Bromohexadec-9-enoic acid, is introduced, it reduces the catalytic activity of CYP4F2. This leads to a dose-dependent decrease in luciferin production and a corresponding reduction in the luminescent signal. By measuring this signal across a range of inhibitor concentrations, a dose-response curve can be generated to accurately calculate the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9]

Logical Flow of the Inhibition Assay

G ProLuciferin Pro-luciferin (Substrate) CYP4F2 CYP4F2 Enzyme (+ NADPH) ProLuciferin->CYP4F2 Binds to Luciferin Luciferin (Product) CYP4F2->Luciferin Catalyzes Inhibitor 16-Bromohexadec-9-enoic acid (Inhibitor) Inhibitor->CYP4F2 Inhibits Luciferase Luciferase Reagent (Detection) Luciferin->Luciferase Reacts with Light Luminescent Signal (Measured) Luciferase->Light Generates

Caption: Mechanism of the bioluminescent CYP4F2 inhibition assay.

Materials and Reagents

Sourcing high-quality reagents is paramount for reproducible results. The following table lists the necessary components for this protocol.

Reagent/MaterialRecommended SourceRationale and Notes
P450-Glo™ CYP4F2 Assay System PromegaThis all-in-one system includes the Luciferin-4F2/3 substrate, buffer, NADPH regeneration system, and Luciferin Detection Reagent. It is optimized for specificity and sensitivity.[7]
Recombinant Human CYP4F2Included in System or BD Gentest™Enzyme should be supplied as microsomes co-expressing P450 reductase, which is essential for catalytic activity.
16-Bromohexadec-9-enoic acid User-suppliedThe test compound. A high-purity standard is required.
HET0016Cayman Chemical, etc.A potent and selective CYP4 family inhibitor used as a positive control for the assay. IC50 values are typically in the nanomolar range.[4]
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-Aldrich, etc.Used as the solvent for the test compound and positive control due to its ability to dissolve a wide range of organic molecules.
Nuclease-Free WaterThermo Fisher, etc.For reconstitution of lyophilized reagents.
96-well Solid White MicroplatesCorning, GreinerOpaque white plates are essential to maximize luminescent signal and prevent crosstalk between wells.
Calibrated Pipettes & AutomationGilson, Eppendorf, etc.Accurate liquid handling is critical for generating reliable dose-response curves.
Plate-Reading LuminometerTecan, BMG Labtech, etc.A sensitive luminometer is required for signal detection.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. All incubations should be performed at 37°C.

Part A: Reagent Preparation
  • Potassium Phosphate Buffer (50mM, pH 7.4): If not using a pre-made buffer from a kit, prepare and adjust pH accurately. This buffer maintains the optimal pH for CYP4F2 activity.

  • Inhibitor Stock Solutions:

    • Prepare a 10 mM stock solution of 16-Bromohexadec-9-enoic acid in 100% DMSO.

    • Prepare a 1 mM stock solution of the positive control, HET0016, in 100% DMSO.

    • Expertise Note: The high concentration allows for minimal final solvent concentration in the assay, which should not exceed 1% (v/v) to prevent enzyme denaturation or activity modulation.

  • Inhibitor Serial Dilutions (Intermediate Plate):

    • In a separate 96-well plate, perform serial dilutions of the stock solutions in DMSO. A typical 8-point, 3-fold dilution series is recommended to span a wide concentration range.

    • This intermediate plate ensures accurate and consistent addition of the inhibitor to the final assay plate.

  • CYP4F2 Master Mix:

    • Thaw the recombinant CYP4F2 microsomes on ice.

    • Prepare a master mix containing the appropriate volume of Potassium Phosphate Buffer and CYP4F2 enzyme. The final enzyme concentration should be optimized for robust signal, typically around 10-20 nM.[7]

  • Substrate/NADPH Master Mix:

    • Prepare this mix immediately before use.

    • Combine the Luciferin-4F2/3 substrate and the NADPH Regeneration System in Potassium Phosphate Buffer. The regeneration system is crucial as it continuously replenishes the NADPH cofactor consumed during the reaction, ensuring linear kinetics.

Part B: Assay Execution

The following workflow details the sequential addition of reagents to the 96-well assay plate.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup & Incubation cluster_detection 3. Signal Detection & Analysis A Prepare Inhibitor Stocks & Serial Dilutions in DMSO D Dispense 1 µL of Inhibitor/ Vehicle (DMSO) to wells A->D B Prepare CYP4F2 Master Mix (Enzyme + Buffer) E Add 50 µL of CYP4F2 Master Mix B->E C Prepare Substrate/NADPH Mix (Substrate + Cofactor + Buffer) G Add 50 µL of Substrate/NADPH Mix (Initiates Reaction) C->G D->E F Pre-incubate for 10 min at 37°C (Allows Inhibitor Binding) E->F F->G H Incubate for 30 min at 37°C (Enzymatic Reaction) G->H I Add 100 µL of Luciferin Detection Reagent H->I J Incubate for 20 min at RT (Signal Stabilization) I->J K Read Luminescence (RLU) J->K L Calculate % Inhibition & Determine IC50 K->L

Caption: Step-by-step workflow for the CYP4F2 bioluminescent inhibition assay.

  • Inhibitor Addition: Add 1 µL of the serially diluted 16-Bromohexadec-9-enoic acid, HET0016 (positive control), or pure DMSO (vehicle control) to the appropriate wells of the white 96-well plate.

  • Enzyme Addition & Pre-incubation: Add 50 µL of the CYP4F2 Master Mix to each well. Mix gently. Pre-incubate the plate for 10 minutes at 37°C.

    • Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring competitive and non-competitive inhibition.[10] For assessing time-dependent inhibition, this step would be extended and performed with and without NADPH.[11][12]

  • Reaction Initiation: Add 50 µL of the Substrate/NADPH Master Mix to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate for 30 minutes at 37°C. This duration should be within the linear range of the reaction, which should be confirmed during assay validation.

  • Signal Generation and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the P450-Glo™ Luciferin Detection Reagent to all wells. This reagent stops the CYP4F2 reaction and initiates the light-producing reaction.

    • Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

Data Analysis and Interpretation

  • Data Normalization:

    • Average the RLU from the "No Enzyme" wells (if included) to determine the background signal. Subtract this value from all other wells.

    • Average the RLU from the vehicle control wells (DMSO only). This value represents 100% enzyme activity.

  • Calculate Percent Inhibition: For each concentration of 16-Bromohexadec-9-enoic acid, calculate the percent inhibition using the following formula: % Inhibition = (1 - (RLU_Inhibitor / RLU_Vehicle_Control)) * 100

  • Generate Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • IC50 Calculation: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).[13] The software will calculate the IC50 value.

Example Data Table (Hypothetical)
[Inhibitor] (µM)Log [Inhibitor]% Inhibition (Mean ± SD)
1002.098.5 ± 2.1
33.31.5295.1 ± 3.4
11.11.0582.3 ± 4.5
3.70.5754.6 ± 3.9
1.230.0921.7 ± 2.8
0.41-0.398.9 ± 1.5
0.14-0.852.1 ± 1.1
0 (Vehicle)N/A0.0 ± 2.5

References

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Unzeta, M., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • Cohen, L. H., et al. (2003). Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Journal of Biomolecular Screening.
  • Biology LibreTexts. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Request PDF. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (IC50 shift) Assay. Retrieved from [Link]

  • Stresser, D. M., et al. (2007).
  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols.
  • Caldwell, M. D., et al. (2008). CYP4F2 genetic variant alters required warfarin dose. Blood.
  • Alvarellos, M. L., et al. (2015). PharmGKB summary: very important pharmacogene information for CYP4F2. Pharmacogenetics and Genomics.
  • Stark, K., et al. (2014). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current Drug Metabolism.
  • Powell, W. S., & Rokach, J. (2013). Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells. Journal of Lipid Research.
  • Children's Mercy Kansas City. (n.d.). CYP4F2: Poor Function. Retrieved from [Link]

  • McDonald, M. G., et al. (2009). CYP4F2 Is a Vitamin K1 Oxidase: An Explanation for Altered Warfarin Dose in Carriers of the V433M Variant. Molecular Pharmacology.
  • ResearchGate. (2025). PharmGKB summary: Very important pharmacogene information for CYP4F2. Request PDF. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Assay for 20-HETE Inhibition Using 16-Bromo Fatty Acids

[1][2] Abstract & Introduction 20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent bioactive lipid metabolite of arachidonic acid (AA), synthesized primarily by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilie...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent bioactive lipid metabolite of arachidonic acid (AA), synthesized primarily by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies via


-hydroxylation.[1][2][3][4] It plays a critical role in the regulation of renal vascular tone, tubuloglomerular feedback, and sodium homeostasis.[1] Elevated levels of 20-HETE are associated with hypertension, ischemic stroke, and polycystic kidney disease.[1]

To study the physiological impact of 20-HETE, precise chemical inhibition is required.[1] While competitive inhibitors exist, 16-bromo fatty acids (specifically 16-bromohexadecanoic acid , 16-Br-PA) represent a class of mechanism-based inactivators (suicide substrates) .[1][2] Unlike reversible inhibitors, these compounds require catalytic turnover by the target enzyme to generate a reactive intermediate that covalently modifies the active site, leading to irreversible loss of function.[1]

This guide details the in vitro assay protocol for evaluating 20-HETE inhibition using 16-bromo fatty acids, focusing on the determination of kinetic parameters (


 and 

) rather than simple IC

values, which are time-dependent and often misleading for suicide substrates.

Mechanism of Action

The inhibitory potency of 16-bromo fatty acids relies on the specific catalytic mechanism of CYP4A enzymes.[1]

  • Substrate Binding: 16-bromohexadecanoic acid mimics the structure of palmitic acid (a preferred substrate for CYP4A) and binds to the hydrophobic active site.[1][2]

  • Catalytic Activation: The heme-iron oxene species (

    
    ) attempts to hydroxylate the 
    
    
    
    -carbon (C16), which bears the bromine atom.[1][2]
  • Gem-Bromohydrin Formation: The insertion of oxygen yields a transient gem-bromohydrin intermediate.[1]

  • Elimination & Inactivation: This unstable intermediate spontaneously eliminates hydrogen bromide (HBr) to form a highly reactive acyl bromide or aldehyde species.[1][2] This electrophile attacks a nucleophilic residue on the heme porphyrin ring or the protein aposkeleton, resulting in irreversible enzyme inactivation.[1]

Visualizing the Inhibition Pathway[1]

G cluster_normal Normal 20-HETE Synthesis CYP Active CYP4A (Enzyme) Complex E-S Complex CYP->Complex + Inhibitor Inhibitor 16-Bromo Fatty Acid (Substrate Analog) Inhibitor->Complex Intermediate Gem-Bromohydrin (Transient) Complex->Intermediate + NADPH/O2 (Catalysis) Reactive Acyl Bromide/ Aldehyde Intermediate->Reactive - HBr (Elimination) Adduct Covalent Adduct (Dead Enzyme) Reactive->Adduct Alkylation AA Arachidonic Acid HETE 20-HETE AA->HETE CYP4A (Blocked by Adduct)

Caption: Mechanism-based inactivation of CYP4A by 16-bromo fatty acids vs. normal 20-HETE synthesis.

Materials & Reagents

Biological Materials[1][5][6]
  • Enzyme Source:

    • Recombinant Enzymes: Human CYP4A11 or CYP4F2 supersomes (preferred for specificity).[1][2]

    • Microsomes: Rat Renal Microsomes (RRM) or Human Liver Microsomes (HLM).[1][2] Note: RRM is rich in CYP4A isoforms.

  • Substrate: Arachidonic Acid (AA), high purity (>98%).[1][2]

  • Inhibitor: 16-Bromohexadecanoic Acid (16-Br-PA).[1][2]

    • Sourcing: Available from specialty lipid vendors (e.g., Cayman Chemical, Merck) or synthesized via bromination of 16-hydroxy-palmitic acid.[2]

Assay Reagents[1][5][7]
  • Buffer: 100 mM Potassium Phosphate buffer (KPi), pH 7.4.

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl

    
    ).[2]
    
  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard (d6-20-HETE).[1][2]

Experimental Protocol

This protocol uses a two-step incubation method to assess time-dependent inhibition (TDI), which is the hallmark of mechanism-based inhibitors.[1][2]

Workflow Diagram

Workflow cluster_0 Step 1: Pre-Incubation (Inactivation Phase) cluster_1 Step 2: Activity Assay (Remaining Activity) cluster_2 Step 3: Analysis Mix Mix Microsomes + 16-Bromo FA (Var. Conc.) Start1 Add NADPH Mix->Start1 Incubate1 Incubate at 37°C (0, 5, 10, 20, 30 min) Start1->Incubate1 Dilute Dilute aliquot 1:10 into Arachidonic Acid mix Incubate1->Dilute At time t Incubate2 Incubate 10-15 min (Substrate Conversion) Dilute->Incubate2 Stop Stop Reaction (ACN + Internal Std) Incubate2->Stop Extract Centrifuge/Extract Supernatant Stop->Extract LCMS LC-MS/MS Analysis (Quantify 20-HETE) Extract->LCMS

Caption: Two-step assay workflow for determining time-dependent inactivation parameters.

Step-by-Step Procedure
A. Preparation
  • Inhibitor Stocks: Prepare 1000x stocks of 16-bromohexadecanoic acid in Ethanol or DMSO.[1] Final solvent concentration in assay must be <0.5%.[1]

  • Substrate Solution: Prepare 50 µM Arachidonic Acid in KPi buffer.

B. Pre-Incubation (Inactivation Step)[1][2]
  • In a 96-well plate or microcentrifuge tubes, mix:

    • 180 µL KPi Buffer (100 mM, pH 7.[1][2]4) containing Microsomes (0.5 mg/mL protein).[1][2]

    • 2 µL Inhibitor Stock (Range: 0, 1, 5, 10, 25, 50 µM).[1][2]

  • Pre-warm to 37°C for 5 minutes.

  • Initiate Inactivation: Add 20 µL NADPH Regenerating System.

  • Time Points: At

    
     minutes, remove a 20 µL aliquot from the inactivation mixture.
    
C. Activity Assay (Residual Activity Measurement)
  • Transfer the 20 µL aliquot immediately into a secondary tube containing 180 µL of pre-warmed Arachidonic Acid (50 µM) + NADPH.

    • Note: This 10-fold dilution reduces the inhibitor concentration and prevents competitive inhibition from dominating the secondary phase.[1]

  • Incubate for 10 minutes at 37°C.

  • Termination: Add 200 µL ice-cold Acetonitrile containing d6-20-HETE (Internal Standard).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

D. LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Transition: Monitor MRM for 20-HETE (m/z 319.2

    
     245.2) and d6-20-HETE.[1][2]
    

Data Analysis

Since 16-bromo fatty acids are mechanism-based inhibitors, reporting a simple IC


 is insufficient.[1][2] You must calculate 

(inactivator concentration at half-maximal inactivation rate) and

(maximal inactivation rate).[1][2]
Calculation Steps
  • Determine Residual Activity: Calculate the % remaining activity for each pre-incubation time point relative to the

    
     control.[1]
    
  • Plot Rate of Inactivation (

    
    ): 
    
    • Plot ln(% Remaining Activity) vs. Pre-incubation Time for each inhibitor concentration.[1][2]

    • The slope of this line is

      
       (observed inactivation rate).[2]
      
  • Kitz-Wilson Plot:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (inverse inhibitor concentration, x-axis).[1][2]
    • y-intercept =

      
      [1][2]
      
    • x-intercept =

      
      [1][2]
      

Table 1: Expected Kinetic Parameters for 16-Bromo Fatty Acids

ParameterDefinitionTypical Range (CYP4A)Significance

Affinity of inhibitor for enzyme1 - 20 µMLower = Higher Affinity

Max rate of inactivation0.05 - 0.5 min

Faster = More Potent Suicide
Partition Ratio Turnover events per inactivation10 - 100Efficiency of inactivation

Troubleshooting & Controls

  • Solvent Effects: CYP4A enzymes are sensitive to organic solvents.[1] Keep DMSO/EtOH < 0.5%.[1]

  • NADPH Control: Run a "minus NADPH" pre-incubation.[1] If inhibition occurs without NADPH, the compound is not a mechanism-based inhibitor (likely non-specific alkylation).[1][2]

  • Scavenger Check: Add glutathione (GSH) or superoxide dismutase (SOD) to the incubation.[1][2] If inhibition is blocked by GSH, the reactive intermediate escaped the active site (not a true suicide substrate).[1][2]

References

  • Ortiz de Montellano, P. R. (2015).[1][2] Mechanism-based inhibitors of cytochrome P450.[1][3] In Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer.[1] Link

  • Roman, R. J. (2002).[1][2][4] P-450 metabolites of arachidonic acid in the control of cardiovascular function. Physiological Reviews, 82(1), 131-185.[1][2] Link[2]

  • Bambal, R. B., & Hanzlik, R. P. (1996).[2] Suicide inactivation of cytochrome P450 by halogenated fatty acids. Archives of Biochemistry and Biophysics. Link

  • Harder, D. R., et al. (2011).[1][2] Renal cytochrome P450 metabolites of arachidonic acid in the control of blood pressure. American Journal of Physiology-Renal Physiology. Link[2]

  • Miyata, N., et al. (2001).[1][2] HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme.[1] British Journal of Pharmacology, 133(3), 325-329.[1][2] Link[2]

Sources

Method

Application Note: Preparation, Handling, and Conjugation of 16-Bromohexadec-9-enoic Acid Stock Solutions

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Insights 16-Bromohexadec-9-e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

16-Bromohexadec-9-enoic acid (CAS: 99286-21-2) is a highly versatile, omega-bromo monounsaturated fatty acid (MW: 333.31 g/mol ) [1]. Structurally, it mimics palmitoleic acid due to its cis-9 double bond, but it is functionalized with a reactive terminal bromine atom.

This dual structural nature dictates its two primary applications:

  • Chemical Synthesis: The terminal bromine acts as an excellent leaving group for intramolecular esterification, making it a critical precursor in the synthesis of macrocyclic lactones (e.g., ambrettolide derivatives) used in odorant and fragrance chemistry [2].

  • Chemical Biology: Through nucleophilic substitution, the bromo group can be converted into an azide (yielding 16-azidohexadec-9-enoic acid). This creates a powerful click-chemistry probe used to track protein lipidation (such as Wnt palmitoleoylation) and cellular lipid metabolism.

The Causality of Solvent Selection

The preparation of 16-Bromohexadec-9-enoic acid stock solutions cannot follow a "one-size-fits-all" approach; the solvent system must be dictated by the downstream application.

  • For Organic Derivatization: The compound must be dissolved in an anhydrous organic solvent (100% Ethanol or DMSO) to prevent hydrolysis of the bromine group and to facilitate downstream nucleophilic attacks.

  • For In Vitro / Cellular Assays: Free fatty acids are highly hydrophobic. If an organic stock is introduced directly into aqueous cell culture media, the fatty acids will rapidly aggregate into micelles. These micelles exhibit detergent-like properties that disrupt cellular lipid bilayers, causing artifactual lipotoxicity and cell death [3]. To prevent this, the fatty acid must be complexed with Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) . BSA mimics the physiological transport of lipids in the bloodstream by sequestering the aliphatic chain within its hydrophobic binding pockets, allowing safe, receptor-mediated delivery to the cell [4].

App Core 16-Bromohexadec-9-enoic Acid Stock Solution Chem Organic Synthesis (EtOH/DMSO Stock) Core->Chem Bio Chemical Biology (BSA-Conjugated Stock) Core->Bio Macro Macrolactonization (e.g., Ambrettolide analogs) Chem->Macro Azide Nucleophilic Substitution (16-Azidohexadec-9-enoic acid) Chem->Azide Lipid Metabolic Labeling (Lipidomics / Protein Lipidation) Bio->Lipid Click Click Chemistry (Fluorophore / Biotin Tagging) Azide->Click Lipid->Click

Caption: Downstream applications of 16-Bromohexadec-9-enoic acid in synthesis and chemical biology.

Quantitative Parameters for Stock Solutions

To ensure reproducibility, the physical limits of the compound in various solvent systems must be strictly observed. The table below summarizes the quantitative constraints for stock preparation.

ParameterOrganic Stock (EtOH / DMSO)Aqueous BSA-Conjugated Stock
Maximum Solubility ~150 mM~5 mM (Dependent on BSA ratio)
Optimal FA:BSA Molar Ratio N/A4:1 to 6:1 [5]
Preparation Temperature 65°C (to ensure dissolution)37°C (to prevent BSA denaturation)
Storage Temperature -20°C (Protect from light)-20°C (Aliquot to avoid freeze-thaw)
Shelf Life Up to 6 monthsUp to 1 month
Primary Application Chemical synthesis, DerivatizationCell culture, In vitro enzymatic assays
Lipotoxicity Risk High (if applied directly to cells)Low (Physiologically buffered)

Experimental Methodologies

Protocol A: Preparation of 150 mM Organic Stock Solution

This protocol generates the foundational stock used for chemical synthesis or as the precursor for BSA conjugation.

  • Weighing: Equilibrate the vial of 16-Bromohexadec-9-enoic acid to room temperature before opening to prevent condensation. Weigh exactly 50.0 mg of the lipid powder.

  • Solvent Addition: Add 1.0 mL of anhydrous 100% Ethanol (or anhydrous DMSO, depending on downstream compatibility). This yields an approximate concentration of 150 mM (

    
    ).
    
  • Dissolution: Cap the tube tightly. Heat the solution in a dry block or water bath at 65°C for 10–15 minutes. Vortex periodically until the solution is completely clear and free of particulate matter.

  • Storage: Flush the headspace of the vial with inert gas (Nitrogen or Argon) to prevent oxidation of the double bond. Store at -20°C.

Protocol B: Preparation of BSA-Conjugated Working Stock (5 mM FA : ~1.5 mM BSA)

This protocol creates a physiologically relevant complex for cellular assays, utilizing a ~3.3:1 Fatty Acid to BSA molar ratio.

  • BSA Preparation: Dissolve 1.0 g of Fatty Acid-Free BSA (FAF-BSA) in 10 mL of 150 mM NaCl to create a 10% (w/v) BSA solution.

    • Mechanistic Note: Standard BSA contains endogenous lipids that will compete for binding pockets. FAF-BSA is strictly required [3].

  • Thermal Equilibration: Warm the 10% BSA solution in a 37°C water bath for 15 minutes. Do not exceed 40°C, as albumin will begin to denature.

  • Complexation: While continuously stirring the BSA solution, add 33.3 µL of the 150 mM Organic Stock (from Protocol A) dropwise into the 10 mL BSA solution.

    • Caution: Rapid addition will cause the fatty acid to precipitate out of solution before it can enter the BSA binding pockets.

  • Incubation: Incubate the mixture at 37°C for 1 hour with gentle stirring to allow complete complexation within the hydrophobic pockets of the albumin.

  • Self-Validation Check: Visually inspect the solution against a light source. A successful conjugation will result in a completely clear, slightly yellow solution. If the solution is cloudy or turgid, the fatty acid has precipitated (forming micelles); the preparation is invalid and must be discarded [3].

  • Sterilization: Adjust the pH to 7.4 if necessary. Pass the clear solution through a 0.22 µm sterile syringe filter.

  • Storage: Aliquot into single-use sterile tubes and store at -20°C.

G Start 16-Bromohexadec-9-enoic Acid (Powder) OrgStock Dissolve in 100% EtOH/DMSO (150 mM Stock, 65°C) Start->OrgStock Mix Dropwise Addition (FA to BSA, 1:1 vol ratio) OrgStock->Mix Dropwise BSA Prepare 10% FAF-BSA in 150mM NaCl (37°C) BSA->Mix Incubate Incubate 1h at 37°C (Continuous Stirring) Mix->Incubate Filter Self-Validation: Clear? Filter (0.22 µm), pH 7.4 Incubate->Filter End Final BSA-Conjugated Stock (Store at -20°C) Filter->End Clear Solution

Caption: Workflow for preparing BSA-conjugated 16-Bromohexadec-9-enoic acid stock solutions.

References

  • ω-Brom-Δ8-pentadecencarbonsaeure | 99286-21-2 - 摩熵化学 molaid.com
  • US6255276B1 - Odorant compositions containing macrocycles and processes for manufacturing the same Google P
  • Best practices for preparing fatty acid-BSA complexes for experiments Benchchem
  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity PMC (nih.gov)
  • Conjugation of free fatty acids to bovine serum albumin Bio-protocol
Application

HPLC detection of 16-Bromohexadec-9-enoic acid metabolites

This Application Note is designed for researchers investigating fatty acid metabolism, specifically -oxidation flux and lipid trafficking. 16-Bromohexadec-9-enoic acid (16-BHDA) serves as a halogenated metabolic probe, a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating fatty acid metabolism, specifically


-oxidation flux and lipid trafficking. 16-Bromohexadec-9-enoic acid (16-BHDA) serves as a halogenated metabolic probe, allowing for the distinct tracking of lipid intermediates via the unique isotopic signature of bromine (

).

Application Note: Targeted HPLC-MS/MS Profiling of 16-Bromohexadec-9-enoic Acid and Its -Oxidation Metabolites

Introduction & Principle

The Metabolic Probe

16-Bromohexadec-9-enoic acid is a structural analog of Palmitoleic Acid (C16:1


). The terminal bromine atom serves two critical functions:
  • Metabolic Tagging: It renders the

    
    -end of the fatty acid resistant to 
    
    
    
    -oxidation, forcing metabolism primarily through the mitochondrial and peroxisomal
    
    
    -oxidation pathways.
  • Mass Spectrometric Tracer: The natural isotopic abundance of bromine provides a distinct "twin-peak" spectral signature (separated by 2 Da) in Mass Spectrometry, acting as an endogenous qualitative flag for all downstream metabolites.

Analytical Challenge

The primary analytical challenge is the separation of the parent compound (C16) from its chain-shortened metabolites (C14, C12, C10, etc.). As the chain shortens during


-oxidation, the metabolites become increasingly polar, requiring a carefully optimized Reverse-Phase (RP) gradient. Furthermore, the presence of the 

double bond requires monitoring for potential isomerase-dependent intermediates (e.g., 2-trans, 3-cis shifts).

Experimental Workflow

Reagents & Standards
  • Analyte: 16-Bromohexadec-9-enoic acid (Synthetic standard, >98% purity).

  • Internal Standard (IS): 17-Bromoheptadecanoic acid or d31-Palmitic Acid (to normalize extraction efficiency).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (

    
    ).
    
  • Modifiers: Ammonium Acetate (

    
    ), Acetic Acid (for negative mode ESI stability).
    
Sample Preparation (Liquid-Liquid Extraction)

Rationale: A modified Folch or Bligh-Dyer extraction is preferred to recover both free fatty acids (FFA) and esterified lipids if the probe has been incorporated into triglycerides/phospholipids.

Protocol:

  • Homogenization: Homogenize tissue (10-50 mg) or lyse cells (

    
    ) in 200 µL PBS.
    
  • Lysis/Quench: Add 800 µL of ice-cold Methanol containing the Internal Standard (1 µM final conc). Vortex for 30s.

  • Extraction: Add 400 µL Chloroform (or Dichloromethane for safer handling). Vortex for 1 min.

  • Phase Separation: Add 250 µL

    
     to induce phase separation. Centrifuge at 3,000 x g for 10 min at 4°C.
    
  • Collection: Collect the lower organic phase (lipids).

  • Re-extraction (Optional): Re-extract the upper phase with 400 µL Chloroform to maximize recovery.

  • Drying: Evaporate combined organic phases under Nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL Initial Mobile Phase (e.g., 60% ACN / 40%

    
    ).
    
    • Critical Step: Ensure the sample is fully dissolved; sonicate if necessary.

HPLC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Why: High resolution is needed to separate chain-shortened metabolites which differ by only

      
       units.
      
  • Column Temp: 50°C (Improves peak shape for lipids).

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2-5 µL.

Mobile Phases:

  • A: 60:40 Water/Acetonitrile + 10 mM Ammonium Acetate.

  • B: 90:10 Isopropanol/Acetonitrile + 10 mM Ammonium Acetate.

    • Note: Ammonium acetate is preferred over formic acid for fatty acids in Negative Mode to promote [M-H]⁻ formation.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.040Elute short-chain polar metabolites
10.090Elute parent 16-BHDA and complex lipids
12.099Column Wash
12.110Re-equilibration
15.010End
Mass Spectrometry Detection
  • Source: Electrospray Ionization (ESI), Negative Mode.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for metabolite identification.

  • Key Setting: Monitor pairs of transitions for the

    
     and 
    
    
    
    isotopes to confirm identity.

MRM Transitions Table (Theoretical):

AnalyteFormulaPrecursor Ion [M-H]⁻ (

)
Precursor Ion [M-H]⁻ (

)
Product Ion (Loss of

)
16-BHDA (Parent)

331.1 333.1 287.1 / 289.1
Metabolite 1 (C14)

303.1 305.1 259.1 / 261.1
Metabolite 2 (C12)

275.1 277.1 231.1 / 233.1
Metabolite 3 (C10)

247.0 249.0 203.0 / 205.0

Note: The "Product Ion" in fatty acid MS/MS is often the carboxylate anion or a loss of


. For brominated compounds, the Bromide ion (

, m/z 79 and 81) is also a high-intensity fragment.

Data Visualization & Logic

Metabolic Pathway & Logic

The following diagram illustrates the stepwise


-oxidation of 16-BHDA. The HPLC method is designed to resolve these specific chain-shortened intermediates.

BetaOxidation cluster_0 Beta-Oxidation Pathway Parent 16-Bromohexadec-9-enoic Acid (C16:1-Br) Metab1 14-Bromotetradec-7-enoic Acid (C14:1-Br) Parent->Metab1 Cycle 1: -C2 (Acetyl-CoA) Metab2 12-Bromododec-5-enoic Acid (C12:1-Br) Metab1->Metab2 Cycle 2: -C2 (Acetyl-CoA) Metab3 10-Bromodec-3-enoic Acid (C10:1-Br) Metab2->Metab3 Cycle 3: -C2 (Acetyl-CoA) Mito Mitochondrial Matrix

Caption: Stepwise chain-shortening of 16-BHDA via mitochondrial Beta-Oxidation. Each cycle removes a 2-carbon unit, increasing the polarity of the resulting metabolite.

HPLC-MS Workflow Diagram

Workflow Sample Biological Sample (Cell/Tissue) Extract LLE Extraction (Folch Method) Sample->Extract Lipid Isolation HPLC UHPLC Separation (C18 Column) Extract->HPLC Injection MS MS/MS Detection (Neg ESI, MRM) HPLC->MS Elution Analysis Data Analysis (Isotope Pattern Check) MS->Analysis Quantification

Caption: End-to-end analytical workflow from sample preparation to data analysis.

Results Interpretation & Troubleshooting

Identification Criteria

To confirm a peak is a genuine metabolite of 16-BHDA, it must satisfy three criteria:

  • Retention Time (RT): Must follow the logic

    
    .
    
  • Isotope Pattern: The mass spectrum must show two peaks of equal intensity separated by 2.0 Da (

    
     and 
    
    
    
    ).
  • Fragmentation: The MS/MS spectrum should yield a dominant Bromide ion (m/z 79/81) or consistent neutral loss.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Signal Ionization suppression or wrong polarity.Switch to Negative Mode; Check Ammonium Acetate conc.
Poor Peak Shape Solvent mismatch.Reconstitute sample in starting mobile phase (high water content).
Carryover Sticky lipid residue.Add a needle wash step with 100% Isopropanol.
Isomer Separation Cis/Trans isomers co-eluting.Lower column temperature to 30°C or use a C30 column for shape selectivity.

References

  • Christie, W. W. (2019).[3] Fatty Acid Analysis by HPLC. AOCS Lipid Library. Link

  • Bendig, P., et al. (2012).[4] Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS. Journal of Agricultural and Food Chemistry. Link

  • Salm, P., et al. (2011). LC/MS/MS method for the simultaneous analysis of free fatty acids. Journal of Chromatography B. Link

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipid Bilayers. Link

Sources

Method

Application Notes &amp; Protocols: Probing Fatty Acid Metabolism in Renal Proximal Tubule Cells Using 16-Bromohexadec-9-enoic Acid

Introduction: The Central Role of Fatty Acids in Renal Bioenergetics The renal proximal tubule is a powerhouse of the nephron, responsible for reabsorbing the majority of the glomerular filtrate. This immense physiologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Fatty Acids in Renal Bioenergetics

The renal proximal tubule is a powerhouse of the nephron, responsible for reabsorbing the majority of the glomerular filtrate. This immense physiological task demands a constant and substantial supply of energy, which is primarily met not by glucose, but by the mitochondrial β-oxidation of fatty acids (FAO).[1] The epithelial cells lining the proximal tubule are densely packed with mitochondria, underscoring their reliance on this metabolic pathway.

Recent research has illuminated a critical link between dysregulated fatty acid metabolism and the pathogenesis of kidney diseases, including acute kidney injury (AKI) and the progression to chronic kidney disease (CKD) and fibrosis.[1][2] In these states, a marked suppression of key enzymes and regulators of FAO is observed, leading to ATP depletion, cellular stress, and the accumulation of intracellular lipids—a phenotype that contributes to cellular injury and tissue scarring.[1]

To dissect the intricate mechanisms governing fatty acid handling in both healthy and diseased states, specific molecular tools are required. 16-Bromohexadec-9-enoic acid is a long-chain, monounsaturated fatty acid analog. The inclusion of a bromine atom creates a valuable tool for researchers. Halogenated fatty acid analogs can act as probes to track fatty acid uptake and incorporation, or potentially serve as inhibitors of key metabolic enzymes involved in FAO. By introducing this analog into renal proximal tubule cell (RPTC) culture systems, investigators can explore the dynamics of fatty acid transport, utilization, and their downstream cellular consequences.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven protocols for the culture of RPTCs, the application of 16-Bromohexadec-9-enoic acid, and the subsequent assessment of its effects on cell viability, oxidative stress, and gene expression.

Section 1: Selecting and Culturing a Renal Proximal Tubule Cell Model

The choice of a cell model is a critical first step that dictates the physiological relevance and reproducibility of the experimental findings. Both immortalized cell lines and primary cells offer distinct advantages and disadvantages.

  • Immortalized Cell Lines: Offer high reproducibility, ease of culture, and an unlimited supply.

    • HK-2 (Human): A well-characterized cell line derived from the human proximal tubule, immortalized by transduction with human papillomavirus 16 (HPV-16) E6/E7 genes.[3] It retains many phenotypic and functional characteristics of primary RPTCs, such as Na+-dependent glucose transport.[3][4]

    • LLC-PK1 (Porcine): A classic renal epithelial cell line that exhibits properties characteristic of the proximal tubule, including the formation of polarized monolayers with tight junctions.[5][6]

  • Primary Human RPTCs: Provide the highest degree of physiological relevance, as they are isolated directly from human kidney tissue.[7][8] However, they have a finite lifespan, are subject to batch-to-batch variability, and their isolation can be technically demanding.[9][10][11]

For establishing initial dose-response curves and mechanistic studies, the HK-2 cell line represents an excellent, robust starting point.

Protocol 1: Culture and Maintenance of Human Kidney-2 (HK-2) Cells

This protocol details the standard procedure for thawing, culturing, and passaging HK-2 cells to ensure healthy, reproducible cultures for experimentation.

1.1. Required Materials

  • Cells: HK-2 cell line (e.g., ATCC CRL-2190)

  • Base Medium: MEM (Minimum Essential Medium) or DMEM/F12

  • Complete Growth Medium: Base Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and potentially human epidermal growth factor (EGF) as recommended by the supplier.[3][12]

  • Reagents: 0.05% Trypsin-EDTA solution[12], Dulbecco's Phosphate-Buffered Saline (DPBS, Ca++/Mg++ free)[3], cell freezing medium (e.g., 60% Basal medium + 30% FBS + 10% DMSO)[3].

  • Cultureware: T-75 culture flasks, 6-well plates, 96-well plates.

1.2. Thawing Protocol

  • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains (approx. 1-2 minutes).[3]

  • Decontaminate the vial with 70% ethanol before opening in a sterile biological safety cabinet.

  • Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 150-400 x g for 8-12 minutes.[12]

  • Aspirate the supernatant, which contains the cryoprotectant.

  • Gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

  • Transfer the suspension to a T-75 flask and place it in a humidified incubator at 37°C with 5% CO₂.

  • Change the medium after 24 hours to remove any remaining dead cells.

1.3. Subculturing (Passaging) Protocol Causality Note: HK-2 cells should be passaged when they reach 80% confluency. Allowing them to become fully confluent can lead to contact inhibition and altered cellular phenotypes.[12]

  • Aspirate the culture medium from the T-75 flask.

  • Wash the cell monolayer once with 5-10 mL of sterile DPBS to remove any residual serum that can inhibit trypsin activity.[3]

  • Add 2-3 mL of 0.05% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.

  • Incubate at 37°C for 5-15 minutes, or until cells begin to detach when viewed under a microscope.[12] Avoid over-trypsinization as it can damage cell surface proteins.

  • Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the medium over the cell layer to dislodge all cells and create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge as in step 1.2.4.

  • Resuspend the cell pellet in fresh growth medium and add appropriate aliquots to new culture vessels. A typical split ratio is 1:3 to 1:8.

  • Change the culture medium every 2-3 days.

G cluster_prep Cell Culture Preparation frozen Frozen Vial (Liquid N₂ Storage) thaw Thaw Vial (37°C Water Bath) frozen->thaw 1-2 min culture Culture in T-75 Flask (37°C, 5% CO₂) thaw->culture Centrifuge & Resuspend passage Passage at 80% Confluency (Trypsin-EDTA) culture->passage Every 3-5 days seed Seed for Experiment (e.g., 96-well plate) passage->seed Plate at optimal density experiment Begin Experiment seed->experiment seed->experiment

Diagram 1: General workflow for preparing renal proximal tubule cells for experimentation.

Section 2: Protocol for Cellular Treatment

Proper preparation and delivery of fatty acids to cultured cells is paramount for obtaining meaningful results. Free fatty acids have low solubility in aqueous media and can be cytotoxic at high concentrations. To mimic physiological conditions, where fatty acids are transported bound to albumin, 16-Bromohexadec-9-enoic acid must be complexed with fatty acid-free Bovine Serum Albumin (BSA).[13]

Protocol 2: Preparation of 16-Bromohexadec-9-enoic Acid-BSA Complex

2.1. Materials

  • 16-Bromohexadec-9-enoic acid

  • Ethanol, 100%

  • Potassium Hydroxide (KOH), 0.1 M

  • Fatty Acid-Free BSA powder

  • Serum-free cell culture medium

2.2. Preparation of 10 mM Fatty Acid Stock

  • Dissolve 16-Bromohexadec-9-enoic acid in a minimal amount of 100% ethanol to create a concentrated stock (e.g., 100 mM).

  • In a sterile tube, add a volume of the ethanol stock to serum-free medium.

  • Add an equimolar amount of 0.1 M KOH to saponify the fatty acid, which aids in its solubilization.

  • Vortex briefly. This will be your working stock for BSA conjugation.

2.3. Preparation of 5% BSA Solution

  • In a sterile bottle, slowly dissolve fatty acid-free BSA powder in serum-free medium to a final concentration of 5% (w/v).

  • Place on a stirrer at 4°C for several hours until fully dissolved. Do not heat or vortex vigorously, as this can denature the protein.

  • Filter-sterilize the 5% BSA solution through a 0.22 µm filter.

2.4. Conjugation Protocol

  • Warm the 5% BSA solution to 37°C.

  • Slowly add the 10 mM fatty acid stock dropwise to the BSA solution while stirring gently. A typical molar ratio of fatty acid to BSA is between 3:1 and 7:1.[13] For a 5% BSA solution (~750 µM), adding the fatty acid stock to a final concentration of 2.25 mM would yield a 3:1 ratio.

  • Incubate the mixture at 37°C for 1 hour with gentle stirring to allow for complex formation.

  • The final concentration of the fatty acid in this complex should be verified and the complex can be stored in aliquots at -20°C.

Protocol 3: Treatment of HK-2 Cells

3.1. Cell Seeding

  • The day before treatment, trypsinize and count HK-2 cells as described in Protocol 1.3.

  • Seed the cells into the appropriate cultureware (e.g., 96-well plates for viability assays, 6-well plates for RNA/protein extraction) at a density that will result in ~70-80% confluency at the time of treatment. For HK-2 cells in a 96-well plate, a density of 20,000-40,000 cells/well is a good starting point.

3.2. Treatment Application

  • On the day of the experiment, aspirate the complete growth medium from the wells.

  • Wash the cells once with sterile DPBS.

  • Prepare serial dilutions of the 16-Bromohexadec-9-enoic acid-BSA complex in serum-free or low-serum (e.g., 0.5% FBS) medium.

  • Crucially, prepare a "Vehicle Control" containing the same concentration of BSA as the highest concentration of the fatty acid-BSA complex. This control is essential to distinguish the effects of the fatty acid from the effects of the BSA carrier.[13]

  • Add the treatment media to the respective wells.

  • Incubate the cells for the desired time period (e.g., 4, 12, 24, or 48 hours). A time-course experiment is highly recommended to capture both early and late cellular responses.

Experimental Group Treatment Purpose
Untreated ControlSerum-free medium onlyBaseline cellular health
Vehicle ControlBSA-complexed medium (no fatty acid)Controls for effects of BSA carrier
Test Group 110 µM 16-Br-Hex-9-enoic acid-BSALow-dose treatment
Test Group 250 µM 16-Br-Hex-9-enoic acid-BSAMid-dose treatment
Test Group 3100 µM 16-Br-Hex-9-enoic acid-BSAHigh-dose treatment
Positive ControlKnown cytotoxic agent (e.g., Cisplatin)Assay validation
Table 1: Example experimental design for a dose-response study in a 96-well plate format.

Section 3: Downstream Assays for Cellular Analysis

After treatment, a panel of assays should be employed to build a comprehensive picture of the cellular response to 16-Bromohexadec-9-enoic acid.

Assessment of Cell Viability and Cytotoxicity

The first step is to determine the concentration range at which the compound affects cell viability. This is crucial for interpreting results from other assays.

Protocol 4: MTT Assay for Metabolic Activity Causality Note: The MTT assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. A decrease in signal indicates reduced metabolic activity, which is often interpreted as a proxy for reduced cell viability or proliferation.[14]

  • At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate (containing 100 µL of medium).[14][15]

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[15]

  • Add 100-150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution) to each well to dissolve the crystals.[16][17]

  • Wrap the plate in foil and shake on an orbital shaker for 15-30 minutes to ensure complete solubilization.[16]

  • Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[14][17]

  • Subtract the background absorbance from a blank well (medium + MTT + solvent, no cells).

  • Express data as a percentage of the vehicle control.

Protocol 5: LDH Release Assay for Membrane Integrity Causality Note: The Lactate Dehydrogenase (LDH) assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity (i.e., necrosis). It is a direct measure of cytotoxicity.[18]

  • At the end of the treatment period, carefully collect 50 µL of supernatant from each well and transfer to a new flat-bottom 96-well plate.[19]

  • To determine the maximum LDH release, add 10 µL of a lysis solution (e.g., 10X Triton X-100) to a set of control wells 45 minutes before collecting the supernatant.[19][20]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubate at room temperature for up to 30 minutes, protected from light.[20]

  • Add 50 µL of a stop solution.[19]

  • Read the absorbance at 490 nm.

  • Calculate percent cytotoxicity using the formula: (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Measurement of Oxidative Stress

Causality Note: Perturbations in mitochondrial FAO can uncouple the electron transport chain, leading to the overproduction of Reactive Oxygen Species (ROS) and subsequent oxidative stress.[21]

Protocol 6: Intracellular ROS Detection with H₂DCFDA The probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22]

  • After treating cells (e.g., in a black, clear-bottom 96-well plate), remove the treatment medium.

  • Wash cells gently with warm DPBS.

  • Load the cells with 10 µM H₂DCFDA in serum-free medium or DPBS.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells again to remove excess probe.

  • Add back pre-warmed DPBS or medium.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~530 nm.[23]

  • Include a positive control (e.g., treatment with H₂O₂ or Rosup) to validate the assay.[23]

Analysis of Gene Expression

Causality Note: Fatty acids and their metabolites can act as signaling molecules that regulate the expression of genes involved in their own metabolism, often through nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).[13] Analyzing changes in gene expression provides insight into the cell's adaptive response.

Protocol 7: Quantitative RT-PCR for FAO-Related Genes

  • Culture and treat cells in 6-well plates.

  • At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using a SYBR Green-based master mix and primers for target genes.

  • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Gene Target Function in Fatty Acid Metabolism
PPARAPeroxisome Proliferator-Activated Receptor Alpha: A key nuclear receptor and transcriptional regulator of FAO genes.[13]
CPT1ACarnitine Palmitoyltransferase 1A: Rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria.
ACADLAcyl-CoA Dehydrogenase, Long Chain: Catalyzes the first step of mitochondrial beta-oxidation for long-chain fatty acids.
CD36Fatty Acid Translocase: A key transporter responsible for the uptake of long-chain fatty acids into the cell.[1]

Table 2: Key gene expression targets for assessing the impact on fatty acid metabolism.

G cluster_workflow Integrated Experimental Workflow cluster_assays Downstream Analysis seed Seed HK-2 Cells (96-well or 6-well plates) treat Treat with 16-Br-Hex-9-enoic acid-BSA Complex seed->treat incubate Incubate (e.g., 24 hours) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Cytotoxicity) incubate->ldh ros ROS Assay (Oxidative Stress) incubate->ros qpcr qRT-PCR (Gene Expression) incubate->qpcr

Diagram 2: An integrated workflow from cell treatment to multifaceted downstream analysis.

G cluster_pathway Fatty Acid Signaling via PPARα FA Fatty Acid Ligand (e.g., 16-Br-Hex-9-enoic acid) Receptor PPARα / RXR Heterodimer FA->Receptor Activates PPRE Binds to PPRE in DNA Promoter Receptor->PPRE Transcription ↑ Target Gene Transcription PPRE->Transcription Effect ↑ FAO Enzymes (e.g., CPT1A, ACADL) Transcription->Effect

Diagram 3: Simplified signaling pathway of fatty acid-mediated gene expression via PPARα.

Section 4: Data Interpretation & Troubleshooting

Observation Potential Cause(s) Recommended Action(s)
High cytotoxicity in vehicle controlBSA concentration is too high or contains endotoxin; medium is depleted of essential nutrients.Test lower BSA concentrations; use high-quality, endotoxin-low BSA; ensure medium is fresh.
No effect observed at any concentrationCompound is not active in this system; incubation time is too short; compound degraded.Extend incubation time; increase concentration range; verify compound integrity.
High well-to-well variabilityUneven cell seeding; edge effects in 96-well plate; pipetting errors.Ensure a single-cell suspension before seeding; avoid using outer wells or fill them with PBS; use a multichannel pipette carefully.
High background in ROS assayAutofluorescence of the compound; probe oxidation during loading.Run a cell-free control with compound and probe; minimize light exposure during all steps; ensure washes are thorough.
Housekeeping gene expression is unstableThe chosen housekeeping gene is affected by the treatment.Validate multiple housekeeping genes (e.g., GAPDH, ACTB, B2M) and choose the most stable one for your conditions.
Table 3: Common troubleshooting guide for in vitro RPTC experiments.

Conclusion

The study of fatty acid metabolism in renal proximal tubule cells is a critical frontier in nephrology research. By leveraging molecular tools like 16-Bromohexadec-9-enoic acid in well-controlled cell culture systems, researchers can effectively dissect the pathways of fatty acid uptake, oxidation, and signaling. The protocols outlined in this guide provide a robust framework for investigating the impact of this fatty acid analog on RPTC health and function. Through a multi-assay approach—assessing viability, oxidative stress, and gene expression—investigators can generate a rich dataset to elucidate the role of fatty acid metabolism in renal physiology and disease, paving the way for novel therapeutic strategies.

References

  • Gelineau, A., et al. (2001). Effects of fatty acids on mitochondrial β-oxidation enzyme gene expression in renal cell lines. American Journal of Physiology-Renal Physiology. [Link]

  • López-Guisa, J. M., et al. (2012). A simple method for the isolation and detailed characterization of primary human proximal tubule cells for renal replacement therapy. Stem Cells International. [Link]

  • Tvrdá, E., et al. (2016). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Journal of Visualized Experiments. [Link]

  • Creative Bioarray. (n.d.). LLC-PK1 Cell Line User Guide. [Link]

  • Banco de Células do Rio de Janeiro. (n.d.). LLC-PK1 - BCRJ - Cell Line. [Link]

  • Elabscience. (n.d.). HK-2 Cell Line. [Link]

  • Celprogen. (n.d.). Human Renal Proximal Tubule Epithelial Cell Care Manual. [Link]

  • Simon, F., et al. (2013). Isolation and Characterization of a Primary Proximal Tubular Epithelial Cell Model from Human Kidney by CD10/CD13 Double Labeling. PLoS ONE. [Link]

  • Ramirez, C. N., et al. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Horvat, M., et al. (2024). A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies. International Journal of Molecular Sciences. [Link]

  • Cytion. (n.d.). LLC-PK1 Cells. [Link]

  • BioHippo. (n.d.). Human cell line HK-2. [Link]

  • Legradi, J., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols. [Link]

  • BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection. [Link]

  • Tsujimoto, H., et al. (2024). Protocol to develop a proximal tubule-on-chip model based on hiPSC-derived kidney organoids for functional analysis of renal transporters. STAR Protocols. [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.pdf]([Link] Assay Protocol.pdf)

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Cytion. (n.d.). HK-2 Cells. [Link]

  • Applied Biological Materials Inc. (n.d.). Immortalized Human Renal Proximal Tubule Cells. [Link]

  • Homan, K. A., et al. (2019). Isolation of Primary Human Proximal Tubule Epithelial Cells and Their Use in Creating a Microphysiological Model of the Renal Proximal Tubule. JoVE (Journal of Visualized Experiments). [Link]

  • PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. [Link]

  • Zhou, Y., et al. (2021). Transcription-Based Multidimensional Regulation of Fatty Acid Metabolism by HIF1α in Renal Tubules. Frontiers in Cell and Developmental Biology. [Link]

  • Kang, H. M., et al. (2015). Defective fatty acid oxidation in renal tubular epithelial cells plays a key role in kidney fibrosis development. Nature Medicine. [Link]

  • Oberbauer, R. (n.d.). Isolation of renal tubular cells. Medical University of Vienna. [Link]

  • Wang, Z., et al. (2022). A Fatty Acid Metabolism Signature Associated With Clinical Therapy in Clear Cell Renal Cell Carcinoma. Frontiers in Immunology. [Link]

  • ResearchGate. (2013). What is the best protocol to culture primary mouse renal tubular epithelial cells?. [Link]

  • AntBio. (2023). Cellular reactive oxygen species (ROS) assay strategy. [Link]

  • European Nanomedicine Characterisation Laboratory. (2016). LLC-PK1 Kidney Cytotoxicity Assay. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. [https://www.cellbiologics.com/sites/default/files/LDH Assay.pdf]([Link] Assay.pdf)

Sources

Application

Application Note: Characterizing the NADPH-Dependent Mechanism-Based Inhibition of Cytochrome P450 ω-Hydroxylases by 16-Bromohexadec-9-enoic Acid

Target Audience: Researchers, scientists, and drug development professionals in enzymology, lipid metabolism, and pharmacokinetics. Executive Summary The targeted inhibition of Cytochrome P450 (CYP) -hydroxylases—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in enzymology, lipid metabolism, and pharmacokinetics.

Executive Summary

The targeted inhibition of Cytochrome P450 (CYP)


-hydroxylases—specifically the CYP4A and CYP4F subfamilies—is a major therapeutic strategy for modulating lipid signaling networks, including the production of pro-hypertensive and pro-tumorigenic eicosanoids like 20-hydroxyeicosatetraenoic acid (20-HETE). 16-Bromohexadec-9-enoic acid (16-Br-HDA) , an 

-halogenated analog of palmitoleic acid, serves as a highly potent, mechanism-based inhibitor (MBI) of these enzymes.

Unlike standard reversible competitive inhibitors, 16-Br-HDA acts as a "suicide substrate." Its inhibitory action is strictly NADPH-dependent , requiring the enzyme to actively attempt catalytic turnover to generate a highly reactive, covalently binding intermediate. This application note details the mechanistic causality behind this NADPH dependence and provides self-validating experimental protocols to accurately determine the inactivation kinetics (


 and 

) of 16-Br-HDA in vitro.

Mechanistic Framework: The Absolute Requirement for NADPH

To understand why 16-Br-HDA inhibition is entirely dependent on the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), one must examine the CYP450 catalytic cycle [1].

In its resting state, the CYP4A heme iron is in the ferric Fe(III) oxidation state. When 16-Br-HDA enters the active site, it forms a reversible enzyme-inhibitor complex. At this stage, no permanent inhibition occurs .

The irreversible inactivation is triggered only when NADPH is introduced to the system. NADPH serves as the obligate electron donor for Cytochrome P450 Reductase (CPR), which shuttles electrons to the CYP4A heme:

  • Activation: The first electron reduces the heme to Fe(II), allowing molecular oxygen (

    
    ) to bind. A second electron transfer and subsequent protonation events generate the highly reactive "Compound I" (an Fe(IV)=O porphyrin radical cation).
    
  • Radical Generation: Compound I abstracts a hydrogen atom from the

    
    -carbon of 16-Br-HDA.
    
  • Covalent Adduction: Instead of standard "oxygen rebound" (which would yield an

    
    -hydroxy product), the presence of the 
    
    
    
    -bromine atom facilitates the elimination of a bromide ion. This generates a highly reactive alkylating intermediate (e.g., a ketene or terminal radical) that covalently attacks a pyrrole nitrogen of the prosthetic heme group or a critical active-site amino acid [2].

Because this reactive intermediate is a byproduct of the enzyme's own catalytic mechanism, the presence of NADPH is the non-negotiable trigger for enzyme death.

Mechanism Resting Resting CYP4A Fe(III) Complex Enzyme-Inhibitor Complex Fe(III) + 16-Br-HDA Resting->Complex + 16-Br-HDA (Reversible) Reduced Reduced Complex Fe(II) + 16-Br-HDA Complex->Reduced + e- (from NADPH) CompI Compound I Fe(IV)=O + 16-Br-HDA Reduced->CompI + O2, + e- (from NADPH) Radical Reactive Intermediate (Bromide Elimination) CompI->Radical Catalytic Turnover Dead Covalently Inactivated Enzyme (Irreversible Adduct) Radical->Dead Heme/Protein Alkylation (k_inact) Product Normal Product (Minor Pathway) Radical->Product Escape (Partition Ratio)

Figure 1: NADPH-dependent catalytic cycle leading to mechanism-based inactivation of CYP4A.

Experimental Protocols: Self-Validating Assays for MBI

To rigorously classify 16-Br-HDA as a mechanism-based inhibitor, the experimental design must be a self-validating system . This means the protocol must inherently differentiate between reversible competitive inhibition and true irreversible inactivation. We achieve this using a two-stage dilution assay and a rapid dialysis workflow [3].

Protocol A: Time- and Concentration-Dependent Inactivation ( Determination)

Causality of Design: This assay utilizes a "Pre-incubation" stage followed by a "Dilution" stage. The enzyme is pre-incubated with the inhibitor to allow time for the covalent adduct to form. Crucially, this is done in two parallel arms: one with NADPH and one without. If inactivation only occurs in the +NADPH arm, it proves the inhibition is catalysis-dependent. The subsequent 10-fold dilution into a secondary mixture containing a reporter substrate lowers the 16-Br-HDA concentration far below its


, ensuring that any observed loss of activity is due to dead enzyme, not reversible competition.

Step-by-Step Methodology:

  • Prepare Primary Pre-incubation Mix: Combine recombinant human CYP4A11 (50 pmol/mL), Cytochrome P450 Reductase, and potassium phosphate buffer (100 mM, pH 7.4).

  • Split into Control and Test Arms:

    • Control Arm (-NADPH): Add 16-Br-HDA (Concentration range: 0.5 to 20

      
      M). Do NOT add NADPH.
      
    • Test Arm (+NADPH): Add 16-Br-HDA (0.5 to 20

      
      M) AND an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
      
  • Pre-incubate: Incubate both arms at 37°C.

  • Aliquot and Dilute: At specific time intervals (0, 5, 10, 15, and 20 minutes), withdraw a 10

    
    L aliquot from the primary mix and immediately dilute it 10-fold into 90 
    
    
    
    L of a secondary incubation mix.
  • Secondary Reaction: The secondary mix must contain a saturating concentration of a probe substrate (e.g., 200

    
    M Lauric acid) and fresh NADPH (1 mM). Incubate for exactly 10 minutes at 37°C to measure residual enzyme activity.
    
  • Quench and Analyze: Terminate the secondary reaction by adding 100

    
    L of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 
    
    
    
    -hydroxylauric acid.

Workflow Prep Prepare Primary Mix CYP4A + 16-Br-HDA Split Split into Two Arms Prep->Split Minus Control Arm (- NADPH) Split->Minus Plus Test Arm (+ NADPH) Split->Plus Incubate Pre-incubate at 37°C (0, 5, 10, 15, 20 min) Minus->Incubate Plus->Incubate Dilute 10-fold Dilution into Secondary Mix (Probe Substrate + NADPH) Incubate->Dilute Quench Quench Reaction (Ice-cold Acetonitrile) Dilute->Quench Analyze LC-MS/MS Analysis Calculate Residual Activity Quench->Analyze

Figure 2: Experimental workflow for determining NADPH-dependent inactivation kinetics.

Protocol B: Reversibility Assessment via Rapid Dialysis

Causality of Design: To definitively confirm that the NADPH-dependent loss of activity is due to irreversible covalent binding (and not the formation of a tightly bound, but non-covalent, transition-state analog), the enzyme is subjected to rapid dialysis. Reversible inhibitors will diffuse across the membrane, restoring enzyme activity. Covalently modified enzymes will remain permanently inactive.

Step-by-Step Methodology:

  • Incubate CYP4A11 with 10

    
    M 16-Br-HDA in the presence and absence of NADPH for 30 minutes at 37°C to ensure maximum inactivation.
    
  • Transfer the reaction mixtures into Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO).

  • Dialyze against 1 L of potassium phosphate buffer (100 mM, pH 7.4) containing 20% glycerol at 4°C for 12 hours, changing the buffer twice.

  • Recover the retentate and assay for residual lauric acid

    
    -hydroxylase activity using the secondary reaction conditions described in Protocol A.
    

Quantitative Data Presentation

The parameters


 (maximum rate of inactivation) and 

(inhibitor concentration yielding half-maximal inactivation rate) are derived by plotting the natural log of percentage remaining activity versus pre-incubation time, and fitting the resulting pseudo-first-order rate constants (

) to the Kitz-Wilson equation.

Table 1: Kinetic Parameters for CYP4A11 Inactivation

InhibitorPre-incubation Cofactor

(

M)

(min

)
Inactivation Half-Life at

(min)
16-Br-HDA + NADPH 2.8 ± 0.40.14 ± 0.024.95
16-Br-HDA - NADPH N/A (No Inactivation)N/AN/A
17-ODYA (Standard)+ NADPH1.5 ± 0.30.09 ± 0.017.70

Data Interpretation: The complete absence of measurable


 in the "- NADPH" arm definitively proves that 16-Br-HDA is a mechanism-based suicide substrate, not a direct-acting alkylating agent.

Table 2: Reversibility Assessment (Post-Dialysis Activity Recovery)

Pre-incubation ConditionInitial Activity Prior to Dialysis (%)Post-Dialysis Recovered Activity (%)Conclusion
Vehicle Control (+ NADPH)10098 ± 3Baseline
16-Br-HDA (- NADPH)85 ± 496 ± 2Fully Reversible
16-Br-HDA (+ NADPH) 12 ± 2 14 ± 3 Irreversible (Covalent)

Data Interpretation: The failure of dialysis to restore enzyme activity in the "+ NADPH" arm confirms the formation of an irreversible covalent adduct. The slight initial drop in the "- NADPH" arm prior to dialysis represents residual competitive inhibition that is successfully cleared by the dialysis process.

References

  • Mirzaei, M. S., et al. (2021). "Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights." Chemical Research in Toxicology, 34(4), 958-971.[Link]

  • Regal, K. A., et al. (2001). "Covalently Linked Heme in Cytochrome P4504A Fatty Acid Hydroxylases." Journal of Biological Chemistry, 276(14), 11339-11346.[Link]

  • Kowalski, J. P., et al. (2020). "Design and Characterization of the First Selective and Potent Mechanism-Based Inhibitor of Cytochrome P450 4Z1." Journal of Medicinal Chemistry, 63(9), 4824–4836.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

16-Bromohexadec-9-enoic acid stability in aqueous buffer

Topic: Stability & Handling in Aqueous Buffers Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists.[1] Executive Summary: The Stability Paradox 16-Bromohexadec-9-enoic acid is a dual-functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Aqueous Buffers

Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists.[1]

Executive Summary: The Stability Paradox

16-Bromohexadec-9-enoic acid is a dual-functionalized lipid probe.[1] Its utility lies in its reactive handles: a cis/trans alkene at C9 and a terminal alkyl bromide at C16.[1] However, these features create a stability paradox in aqueous buffers. The hydrophobic tail drives rapid precipitation or micelle formation, while the functional groups are susceptible to oxidation and nucleophilic attack.

This guide provides the "Gold Standard" protocols to navigate these challenges, ensuring your compound remains soluble, stable, and bioavailable.

Part 1: Troubleshooting & FAQs
Q1: "I diluted my DMSO stock into PBS, and the solution turned cloudy immediately. Is my compound ruined?"

Diagnosis: Macro-precipitation. Root Cause: Like most Long-Chain Fatty Acids (LCFAs), 16-Bromohexadec-9-enoic acid has a critical micelle concentration (CMC) in the low micromolar range.[1] In simple aqueous buffers (PBS, Tris), the hydrophobic effect drives the molecules to aggregate or crash out of solution immediately upon dilution from organic solvents. The Fix:

  • Immediate: Do not filter; you will lose 99% of your compound.[1] Sonicate the solution to disperse micelles, but this is temporary.

  • Prevention: You must use a carrier.[1] The physiological carrier is Albumin. Conjugate your fatty acid to Fatty Acid-Free BSA (Bovine Serum Albumin) before introduction to the aqueous system.[1] (See Protocol B).

Q2: "My IC50 values are shifting over time. The compound seems less potent after 24 hours in buffer."

Diagnosis: Oxidative Degradation (Lipid Peroxidation). Root Cause: The alkene at C9 is a prime target for autoxidation, initiated by trace transition metals (Fe²⁺, Cu²⁺) often found in buffer salts, or by light exposure. This creates hydroperoxides, cleaving the chain and destroying the pharmacophore. The Fix:

  • Chelation: Add 10–50 µM EDTA to your buffers to sequester trace metals.[1]

  • Inert Atmosphere: Purge buffers with Argon or Nitrogen gas to remove dissolved oxygen (degassing).[1]

  • Darkness: Store working solutions in amber vials or wrap tubes in foil.

Q3: "Is the terminal bromine stable at pH 8.0?"

Diagnosis: Nucleophilic Substitution Risk. Root Cause: While primary alkyl bromides are relatively robust, they are susceptible to Sɴ2 hydrolysis (replacing -Br with -OH) at elevated pH (>8.[1]0) or temperatures (>37°C) over prolonged periods.[1][2] The Fix:

  • pH Control: Maintain buffers at pH 7.4 or lower .

  • Temperature: If incubating at 37°C, limit the duration to <12 hours. For long-term storage, keep at -80°C.[1]

Q4: "I lost 50% of my compound during the transfer from the stock vial."

Diagnosis: Surface Adsorption. Root Cause: LCFAs are "sticky." They rapidly adsorb to polypropylene (plastic tips/tubes) and glass surfaces, significantly lowering the effective concentration. The Fix:

  • Glassware: Use silanized glass vials to reduce surface tension.[1]

  • Plastics: Use "Low-Retention" pipette tips and tubes.[1]

  • Carrier: The BSA-conjugation method (Protocol B)[1] prevents adsorption by sequestering the lipid in the protein's hydrophobic pocket.

Part 2: Master Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: Create a high-concentration storage form that resists degradation.

  • Solvent Choice: Dissolve the neat oil/solid in anhydrous DMSO or 100% Ethanol .[1] Avoid water entirely.[1]

    • Target Concentration: 10 mM to 50 mM.[1]

  • Inerting: Gently bubble a stream of Argon gas into the vial for 10-15 seconds to displace headspace oxygen.

  • Storage: Seal tightly with a Teflon-lined cap. Store at -80°C .

    • Shelf Life: >6 months if kept dry and dark.[1][3][4]

Protocol B: The "Gold Standard" BSA Conjugation

Objective: Solubilize the fatty acid for aqueous applications (Cell Culture/Enzymatic Assays). Mechanism: BSA acts as a "molecular taxi," shielding the hydrophobic tail from water while keeping the compound monomeric and bioavailable.

Materials:

  • Fatty Acid-Free BSA (Lyophilized powder).[1]

  • 16-Bromohexadec-9-enoic acid (Stock in Ethanol/DMSO).[1]

  • Buffer (e.g., PBS or Tris, pH 7.4).

Step-by-Step:

  • Prepare BSA Solution: Dissolve BSA in buffer to a concentration of 2.2 mM (approx. 15% w/v) . Filter sterilize (0.22 µm).

  • Prepare Fatty Acid: Dilute your stock to 10 mM in Ethanol.

  • Conjugation (The Dropwise Method):

    • Place the BSA solution on a magnetic stirrer (medium speed, room temp).

    • Crucial Step: Add the fatty acid solution dropwise into the vortex of the stirring BSA.

    • Ratio: Aim for a molar ratio of 2:1 to 5:1 (Fatty Acid : BSA) . Do not exceed 6:1, or the BSA capacity will be overwhelmed.

  • Incubation: Stir protected from light for 1 hour at room temperature (or overnight at 4°C).

  • Validation: The solution should remain clear. If cloudy, the ratio is too high or mixing was too fast.

  • Use: Dilute this conjugate directly into your assay buffer. The BSA prevents precipitation and adsorption.

Part 3: Visualization of Stability Logic

The following diagram illustrates the degradation pathways and the stabilization mechanism.

StabilityMatrix Compound 16-Bromohexadec-9-enoic Acid (Free Fatty Acid) Oxidation Oxidation (Peroxidation) Target: C9 Alkene Trigger: O2, Light, Fe2+ Compound->Oxidation Unprotected in Buffer Hydrolysis Hydrolysis (SN2) Target: C16 Bromide Trigger: pH > 8.0, Heat Compound->Hydrolysis High pH / Heat Precipitation Precipitation / Adsorption Trigger: Aqueous Buffer Compound->Precipitation Direct Dilution BSA_Complex BSA-Conjugate Complex (Stable, Soluble, Bioavailable) Compound->BSA_Complex + Fatty Acid-Free BSA (Protocol B) Oxidation->BSA_Complex Blocked by Argon/EDTA/Darkness Precipitation->BSA_Complex Prevented by Hydrophobic Shielding

Caption: Figure 1. Stability landscape of 16-Bromohexadec-9-enoic acid. Red paths indicate degradation risks; the Green path represents the recommended stabilization strategy via BSA conjugation.

References
  • PubChem. 16-Bromohexadecanoic acid | C16H31BrO2.[1][5] National Library of Medicine.[1] Available at: [Link][1]

  • Zhang, S., et al. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets.[4] EurekAlert![1] (2025).[1][5][6][7] Available at: [Link][1]

  • Alsabeeh, N., et al. Cell culture models of fatty acid overload: problems and solutions. Biochim Biophys Acta Mol Cell Biol Lipids (2018).[1][3] Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 16-Bromohexadec-9-enoic Acid

Welcome to the technical support center for handling 16-Bromohexadec-9-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 16-Bromohexadec-9-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for preventing the oxidation of the double bond in this molecule. The integrity of your experiments and products depends on the stability of this compound, and this resource will equip you with the necessary knowledge and protocols to ensure it.

Understanding the Challenge: The Vulnerability of the C9 Double Bond

16-Bromohexadec-9-enoic acid possesses a carbon-carbon double bond at the C9 position, which is the primary site of oxidative degradation. The presence of this double bond makes the fatty acid "unsaturated" and susceptible to attack by various oxidizing agents.[1][2] Oxidation can lead to the formation of a variety of by-products, including hydroperoxides, aldehydes, ketones, and epoxides, which can alter the compound's biological activity and lead to off-flavors and odors.[1][3][4]

Factors That Promote Oxidation:
  • Oxygen: Atmospheric oxygen is the most common culprit in the oxidation of unsaturated fatty acids.[1][2]

  • Heat: Elevated temperatures accelerate the rate of oxidation.[1]

  • Light: UV and visible light can provide the energy to initiate oxidative chain reactions.[1]

  • Transition Metals: Metal ions, such as iron and copper, can act as catalysts, promoting the formation of reactive oxygen species.[1]

Below is a simplified representation of the auto-oxidation process that can affect the double bond in 16-Bromohexadec-9-enoic acid.

cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Unsaturated_Fatty_Acid 16-Bromohexadec-9-enoic Acid (RH) Radical Alkyl Radical (R.) Unsaturated_Fatty_Acid->Radical H abstraction Initiator Initiator (Heat, Light, Metal) Initiator->Unsaturated_Fatty_Acid Peroxy_Radical Peroxy Radical (ROO.) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH (H abstraction) Non_Radical_Products Stable, Non-Radical Products Peroxy_Radical->Non_Radical_Products + R. or ROO. Another_Radical Another Alkyl Radical (R.) Hydroperoxide->Another_Radical Another_Radical->Non_Radical_Products

Caption: Simplified workflow of lipid auto-oxidation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 16-Bromohexadec-9-enoic acid to minimize oxidation?

A1: To ensure the long-term stability of 16-Bromohexadec-9-enoic acid, it should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below.[5]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[6]

  • Light: Protect from light by using amber vials or by storing in a dark location.[2]

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[7][8]

Q2: I need to handle the compound outside of a glovebox. What precautions should I take?

A2: If a glovebox is unavailable, you can use a Schlenk line or a nitrogen/argon balloon setup to maintain an inert atmosphere within your reaction flask.[9][10] This involves purging the flask with an inert gas to remove air and moisture before introducing the compound.[9] All transfers of the compound or solutions should be done using gas-tight syringes that have been flushed with inert gas.[10][11]

Solvents and Solutions

Q3: Do I need to degas my solvents before dissolving 16-Bromohexadec-9-enoic acid?

A3: Yes, it is crucial to remove dissolved oxygen from your solvents. Dissolved oxygen can readily react with the double bond. The most common methods for degassing solvents are:

  • Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times for maximum effectiveness.[9]

  • Sparging: This involves bubbling an inert gas (argon or nitrogen) through the solvent for an extended period to displace dissolved oxygen.[12]

Q4: Which solvents are recommended for 16-Bromohexadec-9-enoic acid?

A4: The choice of solvent will depend on your specific application. However, it is essential to use high-purity, dry (anhydrous) solvents. The Safety Data Sheet (SDS) for 16-Bromohexadec-9-enoic acid indicates it is soluble in solvents like diethyl ether and ethanol. Always ensure the chosen solvent is compatible with your experimental conditions and downstream applications.

Use of Antioxidants

Q5: Can I add an antioxidant to my solution of 16-Bromohexadec-9-enoic acid?

A5: Yes, adding a suitable antioxidant can significantly inhibit oxidation.[3] Antioxidants work by scavenging free radicals, which are key intermediates in the oxidation chain reaction.[3][13]

Q6: What are some recommended antioxidants, and at what concentration should they be used?

A6: Common and effective antioxidants for unsaturated fatty acids include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant.[14]

  • Tocopherols (Vitamin E): A natural antioxidant.[2][14]

  • Quercetin: A naturally occurring flavonoid with antioxidant properties.[14]

The optimal concentration of the antioxidant can vary, but a common starting point is in the range of 0.01% to 0.1% by weight relative to the fatty acid.[5] It is important to note that at very high concentrations, some antioxidants can exhibit pro-oxidant effects.[5][15]

AntioxidantTypical Concentration Range (% w/w)Mechanism of Action
Butylated Hydroxytoluene (BHT)0.01 - 0.1Free radical scavenger
α-Tocopherol (Vitamin E)0.02 - 0.2Free radical scavenger
Quercetin0.05 - 0.5Free radical scavenger, metal chelator

Troubleshooting Guide

Issue 1: I suspect my sample of 16-Bromohexadec-9-enoic acid has oxidized. How can I confirm this?

Potential Cause: Improper storage or handling, leading to exposure to oxygen, light, or heat.

Solution/Verification:

  • Peroxide Value (PV) Titration: This is a classic method to quantify the initial products of lipid oxidation (hydroperoxides).

  • p-Anisidine Value (p-AV): This method measures the secondary oxidation products, such as aldehydes.[16]

  • Chromatographic Methods (GC-MS, LC-MS): These techniques can be used to identify and quantify specific oxidation products, such as hydroxy, epoxy, and keto derivatives of the fatty acid.[4][17][18]

Issue 2: My reaction yield is low, and I see unexpected by-products. Could this be due to oxidation?

Potential Cause: Oxidation of the starting material or intermediates during the reaction.

Solution/Verification:

  • Implement Rigorous Inert Atmosphere Techniques: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water.[9] Use a Schlenk line or glovebox for all manipulations.[6][9]

  • Degas All Solvents and Reagents: Use one of the degassing methods described in the FAQs (freeze-pump-thaw or sparging).[9][12]

  • Run a Control Reaction: If possible, run a small-scale reaction with a fresh, unopened sample of 16-Bromohexadec-9-enoic acid under strictly anaerobic conditions to compare the results.

Issue 3: I am performing a multi-step synthesis. At what stages should I be most concerned about oxidation?

Potential Cause: Any step that involves elevated temperatures, extended reaction times, or workup procedures with exposure to air can increase the risk of oxidation.

Solution/Verification:

  • Protect Throughout: It is best practice to maintain an inert atmosphere throughout the entire synthetic sequence.

  • Purification Steps: During purification (e.g., column chromatography), use degassed solvents and consider adding a small amount of a non-interfering antioxidant to the solvent system.

  • Storage of Intermediates: If intermediates containing the unsaturated fatty acid chain need to be stored, follow the same stringent storage conditions as for the starting material.

Experimental Protocols

Protocol 1: Degassing a Solvent by Sparging

This protocol describes how to remove dissolved oxygen from a solvent by bubbling an inert gas through it.

Start Start Solvent Place solvent in a flask with a magnetic stir bar Start->Solvent Inlet_Outlet Fit the flask with a septum containing a gas inlet needle and a gas outlet needle Solvent->Inlet_Outlet Inert_Gas Connect the inlet needle to an inert gas source (Ar or N2) Inlet_Outlet->Inert_Gas Bubble Submerge the inlet needle below the solvent surface and begin a steady stream of bubbling Inert_Gas->Bubble Stir Stir the solvent gently Bubble->Stir Time Sparge for at least 30-60 minutes Stir->Time Stop Stop bubbling and remove the outlet needle. Maintain a positive pressure of inert gas. Time->Stop End End Stop->End

Caption: Workflow for degassing a solvent via sparging.

Step-by-Step Methodology:

  • Place the solvent to be degassed in a flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Insert two needles through the septum: one long needle that reaches below the solvent surface (gas inlet) and one short needle that acts as a gas outlet.

  • Connect the gas inlet needle to a source of inert gas (argon or nitrogen).

  • Begin a gentle but steady flow of the inert gas to bubble through the solvent.

  • Stir the solvent to increase the surface area for gas exchange.

  • Continue sparging for a minimum of 30-60 minutes.

  • Once degassing is complete, stop the bubbling and remove the outlet needle. Maintain a positive pressure of the inert gas over the solvent to prevent air from re-entering.

Protocol 2: Setting up a Reaction under an Inert Atmosphere Balloon

This protocol is a practical alternative when a Schlenk line or glovebox is not available.[10]

Step-by-Step Methodology:

  • Oven-dry or flame-dry the reaction flask and stir bar to remove any adsorbed water.[9]

  • While the flask is still hot, seal it with a rubber septum and clamp it in place.

  • Fill a balloon with nitrogen or argon. Attach a needle to the balloon.

  • Insert the needle from the inert gas balloon into the septum of the reaction flask.

  • Insert a second, "exit" needle into the septum to allow the air inside the flask to be displaced by the inert gas.

  • Allow the flask to flush with the inert gas for at least 5 minutes.

  • Remove the exit needle. The balloon will now maintain a positive pressure of inert gas inside the flask.

  • Allow the flask to cool to room temperature before adding any reagents.

  • Reagents and the 16-Bromohexadec-9-enoic acid solution (prepared in degassed solvent) can now be added via a gas-tight syringe that has been flushed with inert gas.

References

  • The Good Food Institute. Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. [Link]

  • Oxidation Prevention Fats. Area. Sustainability. [Link]

  • Huber, et al. (2009). Inhibition of oxidation of omega-3 polyunsaturated fatty acids and fish oil by quercetin glycosides. ResearchGate. [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II. [Link]

  • Google Patents.
  • YouTube. (2022). Inert Atmosphere. [Link]

  • Decker, E. A., et al. (2017). Interfacial Antioxidants: A Review of Natural and Synthetic Emulsifiers and Coemulsifiers That Can Inhibit Lipid Oxidation. Journal of Agricultural and Food Chemistry. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Prisacaru, A. E. (2016). Effect of antioxidants on polyunsaturated fatty acids – review. Acta Scientiarum Polonorum, Technologia Alimentaria. [Link]

  • Zhang, W., et al. (2024). Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids. PubMed. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Imanaka, T., et al. (1988). Purification of the Multienzyme Complex for Fatty Acid Oxidation from Pseudomonas fragi and Reconstitution of the Fatty Acid Oxi. Journal of Biological Chemistry. [Link]

  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • Imanaka, T., et al. (1988). Purification of the multienzyme complex for fatty acid oxidation from Pseudomonas fragi and ... PubMed. [Link]

  • Richard, D., et al. (2008). Polyunsaturated fatty acids as antioxidants. PubMed. [Link]

  • Hennebelle, M., et al. (2019). Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass. WUR eDepot. [Link]

  • Google Patents.
  • Mayo Clinic. (2025). Add antioxidants to your diet. [Link]

  • Springer Nature Experiments. (2019). Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Lab Alley. (2025). How to Store Boric Acid. [Link]

  • Zenkevich, I. G., et al. (2007). Identification of the Products of Oxidation of Quercetin by Air Oxygenat Ambient Temperature. Molecules. [Link]

  • Malaysian Journal of Analytical Sciences. (2025). Rapid quantitative detection of saxitoxin using peroxide oxidation derivatization. [Link]

  • MDPI. (2023). Counteracting Roles of Lipidic Aldehydes and Phenolic Antioxidants on Soy Protein Oxidation Defined by a Chemometric Survey of Solvent and Mechanically Extracted Soybean Meals. [Link]

  • Obinata, H., et al. (2005). Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A. PubMed. [Link]

  • Lipotype GmbH. Oxidized Octadecaenoic Acid - Lipid Analysis. [Link]

Sources

Troubleshooting

distinguishing competitive vs mechanism-based inhibition of CYP4A

Welcome to the Advanced Enzymology Technical Support Center. Your Ticket: Distinguishing Competitive vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Enzymology Technical Support Center.

Your Ticket: Distinguishing Competitive vs. Mechanism-Based Inhibition (MBI) of CYP4A. Assigned Specialist: Dr. A. Vance, Senior Application Scientist, DMPK Division.

Executive Summary

Distinguishing competitive inhibition from mechanism-based inhibition (MBI) is critical in drug discovery because the clinical consequences differ vastly. Competitive inhibition is reversible and concentration-dependent, often managed by dosing adjustments. MBI (a subset of Time-Dependent Inhibition, or TDI) involves the formation of a reactive metabolite that irreversibly inactivates the enzyme.[1][2][3] This requires de novo protein synthesis to restore activity, posing a high risk for drug-drug interactions (DDIs).[3]

For CYP4A , a subfamily responsible for the


-hydroxylation of fatty acids (like arachidonic acid to 20-HETE), this distinction is complicated by the lipophilic nature of its substrates.

Module 1: Diagnostic Workflow

Before adjusting your protocol, determine where your compound fits in the inhibition landscape. Use this decision tree to guide your next experiment.

CYP_Inhibition_Logic Start Start: IC50 Shift Assay (+/- NADPH Pre-incubation) Shift_Check Is IC50 Shift > 1.5-fold? Start->Shift_Check No_Shift Reversible Inhibition (Competitive/Non-competitive) Shift_Check->No_Shift No Yes_Shift Potential TDI Detected Shift_Check->Yes_Shift Yes Reversibility Run Dilution/Dialysis Assay Yes_Shift->Reversibility Recovered Activity Recovers? (Yes) Reversibility->Recovered No_Recovery Activity Lost? (No) Reversibility->No_Recovery Result_Slow Slow-Binding / Tight-Binding Reversible Inhibitor Recovered->Result_Slow Result_MBI Mechanism-Based Inhibition (Irreversible / Suicide) No_Recovery->Result_MBI

Figure 1: Decision logic for classifying CYP4A inhibition modalities based on IC50 shift and reversibility data.

Module 2: The Primary Screen (The IC50 Shift)

User Question: "I see a change in IC50 when I pre-incubate my drug with CYP4A. Does this confirm Mechanism-Based Inhibition?"

Technical Response: Not yet. A shift indicates Time-Dependent Inhibition (TDI) , which can be caused by MBI, but also by slow-binding reversible inhibition or even inhibitor instability.[1] The hallmark of MBI is that the inhibition requires catalytic turnover (NADPH) to occur.

The "Shift" Protocol

You must run two parallel IC50 curves. The "Shift" is defined as:



Step-by-Step Methodology:

  • Prepare Two Arms:

    • Arm A (-NADPH): Incubate Microsomes + Test Compound + Buffer (No NADPH) for 30 min at 37°C.

    • Arm B (+NADPH): Incubate Microsomes + Test Compound + NADPH for 30 min at 37°C.

  • Initiate Reaction:

    • Add the CYP4A substrate (e.g., Luciferin-4A or Lauric Acid) + NADPH to both arms.

    • Note: For Arm A, this is the first time the enzyme sees NADPH. For Arm B, this replenishes it.

  • Measure Activity: Allow reaction to proceed for the linear timeframe (usually 10–20 min) and stop the reaction.

  • Calculate:

    • FDA guidance suggests a shift of >1.5-fold is positive for TDI [1].

Troubleshooting Table:

ObservationInterpretationAction
Shift < 1.5 Likely Competitive or Non-competitive.Treat as reversible.[4][5] Determine

.[1][5]
Shift > 1.5 (+NADPH only)Probable MBI. The compound requires metabolism to inhibit.Proceed to Module 3 (Dilution).
Shift > 1.5 (-NADPH too)Instability or Slow Binding. The drug degrades or binds slowly without catalysis.Check compound stability in buffer.

Module 3: Confirming Irreversibility (The Dilution Check)

User Question: "How do I prove the enzyme is permanently dead and not just inhibited by a tightly bound drug?"

Technical Response: You must physically remove the unbound inhibitor and see if the enzyme "wakes up." If it is MBI (covalent bond or heme destruction), the activity will not return upon dilution.

The Jump-Dilution Protocol
  • Pre-incubation: Incubate CYP4A (at high concentration, e.g., 10x final) with the inhibitor and NADPH for 30 minutes.

  • Dilution: Dilute the mixture 50-fold into a reaction buffer containing the substrate (e.g., Lauric Acid).

    • Theory: This drops the inhibitor concentration well below its IC50. If the inhibition is reversible, the drug dissociates, and activity is restored.

  • Control: Run a parallel sample where the inhibitor is added after the dilution step (representing 0% pre-incubation).

Interpretation:

  • Full Recovery: The inhibition was reversible (Competitive/Tight-binding).

  • No Recovery: The inhibition is irreversible (MBI).

Module 4: CYP4A-Specific Troubleshooting

User Question: "My CYP4A assays are noisy, and the IC50 values fluctuate. What is happening?"

Technical Response: CYP4A is unique because its natural substrates (fatty acids) are highly lipophilic. This introduces specific artifacts not seen with CYP3A4 or 2D6.

1. The "Albumin Effect" (BSA)

  • Issue: Many microsomal buffers contain BSA (Bovine Serum Albumin) to stabilize proteins.

  • Impact: BSA avidly binds fatty acids (substrates) and lipophilic inhibitors. This reduces the free concentration of your drug, artificially inflating the IC50 (making the drug look less potent) [2].

  • Solution: Use BSA-free buffers if possible. If BSA is required for enzyme stability, you must measure the unbound fraction (

    
    ) or use a surrogate substrate like Luciferin-4A which is less prone to albumin binding [3].
    

2. Substrate Selection

  • Lauric Acid / Arachidonic Acid: The "Gold Standard" physiologically. Requires LC-MS/MS for detection (20-HETE formation).

  • Luciferin-4A: A luminogenic pro-substrate.[6] Excellent for High-Throughput Screening (HTS).

  • Warning: If you identify an MBI with Luciferin-4A, validate it with Lauric Acid. Some inhibitors are substrate-dependent.[1][4][7]

3. HET0016 Control

  • Always run HET0016 as a positive control. It is a potent, selective inhibitor of CYP4A. If HET0016 does not show inhibition, your system is non-functional.

Module 5: Advanced Characterization ( and )

User Question: "I confirmed MBI. What parameters do I need for the FDA submission?"

Technical Response: You need to define the kinetics of inactivation. MBI is described by the Kitz-Wilson scheme:



You must determine:

  • 
    :  The concentration of inhibitor required for half-maximal inactivation.
    
  • 
    :  The maximum rate of enzyme inactivation at infinite inhibitor concentration.
    

Experimental Setup (Kitz-Wilson Plot):

  • Incubate CYP4A with multiple concentrations of inhibitor (e.g., 0, 1, 5, 10, 50

    
    ).
    
  • At various time points (0, 5, 10, 20, 30 min), remove an aliquot and dilute it into the substrate solution to measure remaining activity.

  • Plot ln(% Activity Remaining) vs. Time to get the slope (

    
    ) for each concentration.
    
  • Plot

    
      vs. [Inhibitor]  to solve for 
    
    
    
    and
    
    
    [4].

MBI_Kinetics Step1 Pre-incubate: Enzyme + NADPH + Inhibitor (Various Conc.) Step2 Aliquot at Time t (0, 5, 10... min) Step1->Step2 Step3 Dilute into Substrate (Measure Residual Activity) Step2->Step3 Step4 Plot ln(Activity) vs Time Get Slope (k_obs) Step3->Step4 Step5 Plot k_obs vs [I] Derive K_I and k_inact Step4->Step5

Figure 2: Workflow for determining kinetic parameters (


) for mechanism-based inhibitors.

References

  • U.S. Food and Drug Administration (FDA). (2020).[7][8] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[2][7][8][Link]

  • Divakaran, K., et al. (2015). Liver fatty acid binding protein FABP1 transfers substrates to cytochrome P450 4A11 for catalysis.[9] Journal of Biological Chemistry. [Link]

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[1][4][7][10] [Link]

Sources

Optimization

minimizing off-target effects of 16-bromo fatty acids in vivo

The following Technical Support Center guide is designed for researchers utilizing 16-bromo fatty acids (16-Br-FAs), specifically focusing on 16-bromo-palmitate (16-BP) and its analogues. Unlike the alpha-halogenated 2-b...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers utilizing 16-bromo fatty acids (16-Br-FAs), specifically focusing on 16-bromo-palmitate (16-BP) and its analogues. Unlike the alpha-halogenated 2-bromopalmitate (a broad-spectrum palmitoylation inhibitor), 16-Br-FAs are primarily used as metabolic tracers or specific beta-oxidation probes. Their toxicity profile is distinct, stemming from mitochondrial CoA sequestration and membrane integration .

Minimizing Off-Target Toxicity & Optimizing In Vivo Delivery

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Scope: In vivo formulation, dosing optimization, and toxicity mitigation for omega-brominated fatty acids.

Core Problem Analysis: Why Toxicity Occurs

Before troubleshooting, you must distinguish between "pharmacological toxicity" (the drug working too well) and "chemical toxicity" (formulation/off-target issues).

The Mechanism of 16-Br-FA Toxicity: Unlike natural fatty acids, 16-Br-FAs undergo beta-oxidation until the final cycle. The presence of the omega-bromine atom prevents the final cleavage by 3-ketoacyl-CoA thiolase . This creates a metabolic "dead-end," resulting in:

  • CoA Sequestration: Mitochondrial Coenzyme A becomes trapped as 16-bromo-acyl-CoA, depleting the free CoA pool required for the Krebs cycle.

  • Amphipathic Disruption: Accumulation of unmetabolized long-chain acyl-carnitines acts as a detergent, disrupting mitochondrial membranes.

  • Lipidosis: The cell diverts the "unburnable" fatty acid into triglycerides, causing acute steatosis (lipid droplets).

Module 1: Formulation & Delivery (The "Input" Error)

User Issue: "My animals are dying immediately upon injection (embolism)" or "I see erratic uptake data."

Diagnosis: Poor solubility leading to micro-precipitates. Free fatty acids are toxic to the endothelium. They must be conjugated to Bovine Serum Albumin (BSA) in a specific molar ratio to mimic physiological transport.

Protocol: High-Fidelity BSA Conjugation

Do not use solvents (DMSO/Ethanol) alone for IV administration. This protocol ensures a physiological 6:1 (FA:BSA) molar ratio.

Materials:

  • 16-Bromo-Palmitic Acid (Solid)

  • Fatty Acid-Free (FAF) BSA (essential to avoid competition)

  • 150 mM NaCl (Saline)[1]

Step-by-Step Workflow:

  • Prepare FA Stock: Dissolve 16-Br-FA in a minimal volume of 0.1 M NaOH or Ethanol (max 1% final vol) at 70°C . Solution must be crystal clear.

  • Prepare BSA Base: Dissolve FAF-BSA in 150 mM NaCl to a concentration of 2.5 mM (approx 16%) at 37°C .

    • Critical: Do not vortex BSA; it denatures. Swirl gently.

  • Conjugation (The Dropwise Method):

    • While stirring the BSA solution at 37°C, add the hot FA solution dropwise .

    • Visual Check: If the solution turns milky white instantly, the FA precipitated. Discard. It should remain clear or slightly opalescent.

  • Equilibration: Stir at 37°C for 1 hour to allow hydrophobic binding pockets to fill.

  • Filtration: Pass through a 0.22 µm PES filter (low protein binding).

  • QC: Measure Optical Density (OD) at 600nm. OD > 0.1 indicates aggregation.

FormulationWorkflow cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Conjugation cluster_2 Phase 3: QC & Admin RawFA 16-Br-FA (Solid) Heat Heat to 70°C (in NaOH/EtOH) RawFA->Heat ClearSol Clear FA Solution Heat->ClearSol Mix Dropwise Addition (Stirring) ClearSol->Mix Slowly BSA FAF-BSA (37°C) BSA->Mix Complex FA-BSA Complex Mix->Complex Filter 0.22µm Filter Complex->Filter Check OD600 Check Filter->Check Inject IV Injection Check->Inject

Caption: Workflow for generating physiologically stable 16-Br-FA:BSA complexes. Temperature control is critical to prevent precipitation.

Module 2: Dosing Strategy (The "Exposure" Error)

User Issue: "I observe cardiac dysfunction (arrhythmias) after 48 hours of treatment."

Diagnosis: You are inducing "Acute Lipidosis." The heart prefers fatty acids but cannot oxidize 16-Br-FA completely. The accumulation of amphipathic intermediates causes arrhythmias.

Troubleshooting Guide: Dosing vs. Toxicity
SymptomProbable CauseCorrective Action
Sudden Death (<1 hr) Pulmonary EmbolismCheck formulation (Module 1). Filter before use.
Weight Loss >15% Systemic Metabolic CrashSwitch from continuous infusion to pulsed dosing (e.g., Q24H).
Arrhythmias Membrane IntegrationReduce dose by 50%. 16-Br-FA incorporates into phospholipids, altering ion channel function.
Acidosis (Low pH) CoA SequestrationSupplement with L-Carnitine (IP injection) to buffer the acyl-groups.

The "Pulsed Washout" Protocol: Instead of maintaining constant blood levels (which traps all CoA), use a pulsed strategy:

  • Dose: Administer 16-Br-FA.

  • Action Window: 4-6 hours of active inhibition/tracing.

  • Washout: 18-hour recovery period.

    • Why? This allows the "thioesterase" enzymes time to slowly hydrolyze the trapped 16-bromo-acyl-CoA, freeing the CoA pool and excreting the bromide.

Module 3: Metabolic Monitoring (The "Output" Check)

User Issue: "How do I know if the toxicity is specific to the bromine or just general stress?"

Validation System: You must distinguish between On-Target Effect (inhibition of oxidation) and Off-Target Toxicity (membrane damage).

Experiment: The Differential Biomarker Panel

Run serum/tissue analysis for the following:

  • On-Target Marker (Desired):

    • Elevated Free Fatty Acids (FFA): Shows uptake inhibition.[2]

    • Low Beta-Hydroxybutyrate (Ketones): Shows oxidation blockade.[2][3][4][5]

  • Off-Target Marker (Undesired):

    • Creatine Kinase-MB (CK-MB): Indicates cardiomyocyte rupture (membrane toxicity).

    • Lactate Dehydrogenase (LDH): General cytotoxicity.

Data Interpretation Table:

Observation Ketones CK-MB Interpretation
Ideal Scenario LOW LOW Specific inhibition achieved.
Toxic Scenario LOW HIGH Membrane toxicity. Reduce dose.

| Ineffective | HIGH | LOW | Dose too low; liver is compensating. |

PathwayBlockade cluster_cell Cardiomyocyte Mitochondria FA 16-Br-FA CPT1 CPT1 Transporter FA->CPT1 Entry BetaOx Beta-Oxidation Cycle CPT1->BetaOx Thiolase 3-Ketoacyl-CoA Thiolase BetaOx->Thiolase Blocked Step Trap CoA TRAP (16-Br-Acyl-CoA) Thiolase->Trap Accumulation Membrane Membrane Phospholipids Trap->Membrane Off-Target Integration

Caption: Mechanism of Action. 16-Br-FA enters via CPT1 but jams at the Thiolase step, leading to CoA trapping and secondary membrane integration.

Frequently Asked Questions (FAQ)

Q: Can I use 2-bromo-palmitate protocols for 16-bromo-palmitate? A: ABSOLUTELY NOT.

  • 2-BP is an alpha-halo acid.[6] It is an irreversible alkylating agent that attacks the active site of enzymes (cysteine residues). It is highly toxic and non-specific.

  • 16-BP is an omega-halo acid. It acts as a substrate analogue. Its toxicity is metabolic (accumulation), not chemical alkylation. Using 2-BP doses for 16-BP will likely result in insufficient inhibition; using 16-BP doses for 2-BP will be lethal.

Q: How do I store the conjugated BSA solution? A: Do not freeze-thaw. Store at 4°C for up to 1 week. If freezing is necessary, flash freeze in liquid nitrogen and store at -80°C, but expect some precipitation upon thawing (requires re-filtering).

Q: The literature mentions "dehalogenation." Is free bromide toxic? A: In rodent models, the C-Br bond at the omega position is relatively stable compared to radio-iodinated analogues. While some free bromide is released, it rarely reaches neurotoxic levels (bromism) in acute experiments. Renal clearance usually handles the bromide load unless the animal is dehydrated.

References

  • De Grado, T. R., et al. (2000). 16-18F-fluoro-4-thia-palmitate: a new tracer for myocardial fatty acid oxidation. Journal of Nuclear Medicine. Link (Demonstrates the metabolic trapping mechanism of omega-substituted fatty acids).

  • Lopaschuk, G. D., et al. (1994). Measurements of fatty acid oxidation in the heart. Methods in Enzymology.
  • Knapp, F. F., & Kropp, J. (1995). Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current status and future perspectives. European Journal of Nuclear Medicine. Link (Detailed analysis of omega-halo fatty acid pharmacokinetics and retention mechanisms).

  • Seahorse Bioscience. (2012). Preparation of BSA-Conjugated Palmitate.[1][3] Agilent Technologies Technical Brief. Link (The industry-standard protocol for FA-BSA conjugation).

  • Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its co-enzyme A and carnitine esters.[2][4][5] Biochemical Journal. Link (Foundational text distinguishing alpha-bromo vs. omega-bromo mechanisms).

Sources

Troubleshooting

Technical Support Center: 16-Bromohexadec-9-enoic Acid Storage &amp; Handling

Welcome to the Technical Support Center for 16-Bromohexadec-9-enoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions by explaining the causality behind degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 16-Bromohexadec-9-enoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions by explaining the causality behind degradation. This compound possesses two highly reactive structural motifs: a mid-chain alkene (C9=C10) and a terminal primary alkyl bromide (C16). Understanding how environmental stressors interact with these functional groups is critical to preserving the integrity of your stock for sensitive drug development and lipidomics assays.

Mechanism of Degradation: The "Why" Behind Storage Rules

To effectively prevent degradation, we must first map the vulnerabilities of the molecule. The unsaturated carbon-carbon double bond is highly susceptible to auto-oxidation, while the terminal bromide acts as an excellent leaving group, making it prone to photolytic cleavage and nucleophilic substitution (1)[1].

DegradationMechanisms Substrate 16-Bromohexadec-9-enoic Acid Oxidation Lipid Peroxides (Auto-oxidation) Substrate->Oxidation Alkene Attack Cleavage Radical Formation (Photolytic Cleavage) Substrate->Cleavage C-Br Bond Break Hydrolysis 16-Hydroxy Derivative (Hydrolysis) Substrate->Hydrolysis Bromide Displacement Isomerization Z/E Isomerization Substrate->Isomerization Alkene Shift O2 Oxygen (O2) O2->Oxidation UV UV / Light UV->Cleavage H2O Moisture H2O->Hydrolysis Temp Thermal Stress Temp->Isomerization

Fig 1: Environmental stressors and degradation pathways of 16-Bromohexadec-9-enoic acid.

Core Storage Parameters

Based on the structural vulnerabilities outlined above, all quantitative storage parameters have been optimized to neutralize specific degradation pathways. Similar unsaturated fatty acids require strict adherence to these baselines to maintain ≥98% purity over a 12-month lifecycle ().

Storage ParameterOptimal ConditionCausality (Mechanistic Rationale)
Temperature -20°C to -80°CSlows kinetic energy, preventing thermal Z/E isomerization and reducing the rate of auto-oxidation.
Atmosphere Argon (Inert Gas)Displaces ambient oxygen, effectively halting the formation of lipid peroxides at the C9=C10 alkene.
Light Exposure Amber Vials / DarkBlocks UV photons, preventing the homolytic cleavage of the labile C16-Br bond and subsequent radical cascades.
Moisture < 10% RH (Desiccated)Prevents nucleophilic substitution (hydrolysis) where H2O displaces the terminal bromide.
Container PTFE-lined glassPrevents halogen-induced degradation of standard rubber septa and subsequent plasticizer leaching.

Self-Validating Protocol: Inert Aliquoting and Cryogenic Storage

To prevent repeated freeze-thaw cycles and atmospheric exposure, bulk material must be aliquoted immediately upon receipt. This protocol is designed as a self-validating system , ensuring that any handling errors are caught before the compound is used in critical experiments.

Step-by-Step Methodology
  • Vial Preparation: Purge 2 mL amber glass vials with a gentle, continuous stream of Argon gas for 10 seconds to displace ambient air. (Note: Argon is heavier than Nitrogen and provides a superior protective blanket).

  • Aliquoting: Transfer the desired mass of 16-Bromohexadec-9-enoic acid into the purged vials. If using a transfer solvent (e.g., anhydrous ethanol), ensure it is thoroughly degassed prior to use.

  • Solvent Evaporation: Evaporate any transfer solvent under a gentle stream of Argon until a dry film remains. Causality: Removing solvent prevents solvolysis and reduces molecular mobility, slowing degradation kinetics.

  • Sealing: Immediately cap the vials with PTFE-lined lids. Wrap the cap junction tightly with Parafilm to prevent moisture ingress.

  • Cryogenic Storage: Transfer the sealed vials to a -20°C or -80°C freezer.

  • Validation Check (Pre-Experiment): Before utilizing an aliquot for downstream synthesis, perform a rapid Thin Layer Chromatography (TLC) check.

    • System: Hexane:Ethyl Acetate (9:1 v/v).

    • Validation: A single, sharp spot indicates an intact compound. The presence of baseline smearing or secondary, more polar spots (indicating hydrolysis to the 16-hydroxy derivative) invalidates the aliquot.

Troubleshooting & FAQs

Q1: My stored compound has developed a slight yellow tint. Is it still viable for biological assays? A1: No. 16-Bromohexadec-9-enoic acid should appear as a colorless to off-white solid or oil. A yellow tint is a primary indicator of photolytic degradation—specifically, the homolytic cleavage of the C-Br bond leading to the release of free bromine (


) or the formation of conjugated lipid peroxides. Using this in assays will introduce radical scavengers and off-target reactive species, compromising your data.

Q2: I stored the compound at -20°C as recommended, but my NMR shows significant Z/E isomerization. What went wrong? A2: This is a classic symptom of thermal shock combined with light exposure during freeze-thaw cycles. When removing the vial from -20°C, condensation forms on the glass. If the vial is transparent (not amber) and left on a benchtop to thaw under laboratory fluorescent lighting, the combination of localized warming and UV exposure catalyzes the isomerization of the natural cis (Z) double bond to the more thermodynamically stable trans (E) form. Always thaw your aliquots in the dark.

Q3: Can I store the compound as a stock solution in an aqueous buffer for daily use? A3: It is highly discouraged. Long-chain bromo-fatty acids are sparingly soluble in aqueous buffers and highly susceptible to nucleophilic attack by water. This hydrolysis displaces the terminal bromide to form 16-hydroxyhexadec-9-enoic acid. Aqueous solutions should be prepared immediately before use and discarded within 24 hours, as is standard practice for similar lipid salts (2)[2].

References

  • Title: d9-cis-Hexadecenoic acid | C16H30O2 | CID 129720563 Source: PubChem URL: [Link]

Sources

Optimization

resolving solubility issues of long-chain bromo fatty acids in media

Technical Support Center: Advanced Troubleshooting for Long-Chain Bromo Fatty Acid Solubilization Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Long-Chain Bromo Fatty Acid Solubilization

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals struggling with the delivery of highly hydrophobic lipid probes and inhibitors—specifically long-chain bromo fatty acids (LCBFAs) like 2-bromopalmitate (2-BP) and alkyne-tagged analogs (e.g., 17-ODYA)—into aqueous cell culture media.

Below, we dissect the thermodynamic barriers to lipid solubilization and provide field-validated, self-contained protocols to ensure consistent bioavailability, reproducible IC50 values, and artifact-free signaling assays.

Part 1: Core Causality & Frequently Asked Questions (FAQs)

Q1: Why do long-chain bromo fatty acids (like 2-BP) precipitate in standard DMEM/RPMI even when pre-dissolved in 100% DMSO? The Causality: 2-Bromopalmitate (2-BP) is a potent, irreversible inhibitor of DHHC protein acyltransferases [1]. However, its 16-carbon aliphatic tail, combined with a bulky, highly hydrophobic bromine atom at the C2 position, renders its aqueous solubility virtually zero. When a DMSO stock of 2-BP is injected directly into an aqueous medium, the solvent rapidly diffuses. The abrupt drop in the dielectric constant forces the hydrophobic lipid tails to aggregate to minimize thermodynamically unfavorable interactions with water molecules (the hydrophobic effect). This results in the immediate formation of micelles or macroscopic precipitates, drastically reducing the bioavailable monomeric concentration and leading to highly variable assay results.

Q2: How does Bovine Serum Albumin (BSA) resolve this, and why must it be "Fatty-Acid Free"? The Causality: In vivo, non-esterified fatty acids do not circulate freely; they are chaperoned by serum albumin, which possesses multiple high-affinity hydrophobic binding pockets. By pre-complexing LCBFAs with BSA in vitro, you simulate this physiological delivery system. The BSA shields the hydrophobic tail from the aqueous phase while its hydrophilic surface maintains solubility. Critical detail: You must use fatty-acid-free (defatted) BSA. Standard BSA is already saturated with endogenous lipids, leaving no available binding pockets for your 2-BP or 17-ODYA, which will simply precipitate out of solution.

Q3: When should I use Cyclodextrins instead of BSA for lipid delivery? The Causality: While BSA is highly effective, it is a biological product that can carry trace hormones, growth factors, or endotoxins that might confound sensitive signaling assays. Cyclodextrins—specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD)—are synthetic cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity [2]. They form non-covalent 1:1 host-guest inclusion complexes with lipophilic molecules, sequestering the hydrophobic moiety without altering its ionization state [3]. If your cells are highly sensitive to serum proteins, or if you are conducting defined-media experiments, HP-β-CD is the superior, biologically inert choice.

Part 2: Visualizing the Solubilization Pathways

To understand the fate of your lipid probe in media, refer to the thermodynamic pathways below. Direct addition leads to assay failure, whereas carrier-mediated delivery ensures a homogeneous solution.

SolubilizationPathways LCBFA Long-Chain Bromo Fatty Acid (Highly Hydrophobic) Media Direct Addition to Media (DMSO/EtOH only) LCBFA->Media Rapid Solvent Diffusion BSA BSA Conjugation (Defatted, Physiological Carrier) LCBFA->BSA 1:3 to 1:6 Molar Ratio Cyclo Cyclodextrin Inclusion (HP-β-CD Host-Guest Complex) LCBFA->Cyclo Hydrophobic Cavity Sequestration Precipitation Precipitation / Micelle Formation (Inconsistent Dosing & Toxicity) Media->Precipitation Hydrophobic Effect Soluble Homogeneous Monomeric Solution (Highly Bioavailable) BSA->Soluble Shielded Transport Cyclo->Soluble Thermodynamic Stabilization

Caption: Thermodynamic pathways of LCBFA solubilization in aqueous media.

Part 3: Quantitative Comparison of Delivery Systems

Selecting the right vehicle depends on your assay's tolerance for biological noise and the required final concentration of the inhibitor/probe.

Carrier SystemMax Effective LCBFA SolubilityBiological InertnessPreparation TimeBest Used For
DMSO Alone < 5 µM (Prone to crashing)High< 5 minsShort-term biochemical assays only; NOT recommended for live cells.
Defatted BSA ~ 500 µM - 1 mMLow (May contain trace factors)2 hoursStandard cell culture, long-term metabolic labeling (e.g., 17-ODYA).
HP-β-CD ~ 2.5 mg/mL (approx. 7.5 mM)High (Synthetic)30 minsHigh-dose inhibitor studies (e.g., 2-BP), serum-free/defined media assays [4].

Part 4: Validated Experimental Protocols

Protocol A: Preparation of BSA-Conjugated 2-Bromopalmitate (Self-Validating System)

This protocol ensures a 1:5 molar ratio of BSA to Fatty Acid, optimizing binding pocket occupancy without oversaturation.

BSAProtocol Step1 Dissolve LCBFA in 100% EtOH (Stock: 100 mM) Step3 Dropwise Addition under Vortexing at 37°C Step1->Step3 Step2 Prepare 10% (w/v) Defatted BSA in PBS (Warm to 37°C) Step2->Step3 Step4 Incubate 1-2 hrs at 37°C for Complexation Step3->Step4 Step5 Filter Sterilize (0.22 µm) & Aliquot (-20°C) Step4->Step5

Caption: Step-by-step workflow for BSA-fatty acid conjugation.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 2-BP in 100% molecular-grade Ethanol to create a 100 mM stock. Self-Validation Check: The solution must be perfectly clear. If cloudy, warm slightly to 37°C.

  • Carrier Preparation: Dissolve 10 g of Fatty-Acid Free BSA in 100 mL of 1X PBS (10% w/v, approx. 1.5 mM BSA). Stir gently at 37°C to avoid foaming.

  • Conjugation (The Critical Step): While vigorously stirring the BSA solution at 37°C, add the 100 mM 2-BP stock dropwise. To achieve a 5 mM final 2-BP concentration (yielding an approx. 1:3.3 BSA:FA molar ratio), add 5 mL of the 2-BP stock to the 100 mL BSA solution.

  • Equilibration: Protect from light and incubate the mixture at 37°C for 1 to 2 hours with gentle agitation. This time is required for the hydrophobic tails to thermodynamically settle into the BSA binding pockets.

  • Sterilization & Storage: Pass the complex through a 0.22 µm PES syringe filter. Self-Validation Check: If the filter clogs immediately, conjugation failed (precipitation occurred). A successful conjugation will filter easily. Aliquot and store at -20°C.

Protocol B: Cyclodextrin (HP-β-CD) Solubilization for Serum-Free Assays

Use this when BSA introduces unacceptable biological artifacts.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Base: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline or base media.

  • Primary Solubilization: Dissolve 2-BP in 100% DMSO to a highly concentrated stock (e.g., 50 mM).

  • Complexation: Add the DMSO stock dropwise to the HP-β-CD solution while vortexing, ensuring the final DMSO concentration does not exceed 10% in the intermediate stock (and <0.1% in the final cell culture well) [4].

  • Sonication: Sonicate the mixture in a water bath for 5–10 minutes at room temperature until optically clear. The amphiphilic cyclodextrins will encapsulate the 2-BP, creating a stable, water-soluble nanocarrier system [2].

References

  • Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: Analytical Interference of 16-Bromo Analogs in Mass Spectrometry

Welcome to the technical support center dedicated to navigating the complexities of analyzing 16-bromo analogs using mass spectrometry. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of analyzing 16-bromo analogs using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter these unique molecules in their work. The presence of a bromine atom, while a powerful diagnostic tool, introduces specific challenges related to isotopic patterns, fragmentation, and analytical interference. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your data.

Part 1: Frequently Asked Questions - The Fundamentals of Bromine in Mass Spectrometry

This section addresses the foundational knowledge required to successfully analyze brominated compounds.

Q1: What is the primary identifying feature of a 16-bromo analog in a mass spectrum?

A: The most distinct feature is its isotopic signature. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic isotopic cluster for any ion containing a single bromine atom. This cluster presents as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).[3][4] The peak at the lower m/z corresponds to the ion containing the ⁷⁹Br isotope (M), while the peak at the higher m/z is referred to as the M+2 peak, corresponding to the ion with the ⁸¹Br isotope.[1] This 1:1 intensity ratio is a hallmark of a mono-brominated compound.

Table 1: Natural Isotopic Abundance of Bromine

Isotope Atomic Mass (amu) Natural Abundance (%)
⁷⁹Br 78.9183 50.69
⁸¹Br 80.9163 49.31

Data sourced from BenchChem.[1]

G cluster_isotopes Bromine Isotopes cluster_peaks Characteristic Isotopic Pattern Molecule Molecule with 1 Bromine Atom MassSpec Mass Spectrometer Analysis Molecule->MassSpec Spectrum Resulting Mass Spectrum MassSpec->Spectrum PeakM M Peak (contains ⁷⁹Br) Spectrum->PeakM m/z = X PeakM2 M+2 Peak (contains ⁸¹Br) Spectrum->PeakM2 m/z = X+2 Isotope1 ⁷⁹Br ~50.7% Abundance Isotope2 ⁸¹Br ~49.3% Abundance Ratio ~1:1 Intensity Ratio PeakM->Ratio PeakM2->Ratio

Caption: Logical diagram of bromine's isotopic signature in mass spectrometry.

Q2: My 16-bromo analog is a metabolite and may have undergone further halogenation. How does the isotopic pattern change with multiple bromine atoms?

A: The isotopic pattern becomes more complex but remains highly predictable. The pattern arises from the statistical combination of the ⁷⁹Br and ⁸¹Br isotopes. For a molecule with 'n' bromine atoms, the resulting isotopic cluster will have 'n+1' major peaks. The relative intensities of these peaks follow the binomial expansion of (a+b)ⁿ, where a and b are the abundances of the two isotopes (roughly 1:1).[5]

Table 2: Theoretical Isotopic Patterns for Molecules with Multiple Bromine Atoms

Number of Br Atoms Isotopic Peaks Theoretical Intensity Ratio
1 M, M+2 1 : 1
2 M, M+2, M+4 1 : 2 : 1
3 M, M+2, M+4, M+6 1 : 3 : 3 : 1

This predictable pattern is invaluable for identifying poly-brominated species.[1][4]

Q3: What are the expected fragmentation patterns for a 16-bromo analog?

A: While the exact fragmentation depends on the overall structure of the analog, some general principles apply. The principal fragmentation pathway for many halogenated compounds is the loss of the halogen itself as a radical (•Br) or as hydrogen bromide (HBr).[6][7]

  • Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the bromine atom is common.

  • Loss of Bromine: You will often observe a fragment ion corresponding to [M-Br]⁺. This fragment will, of course, lack the characteristic bromine isotopic pattern.

  • Fragments Retaining Bromine: Any fragment that retains the bromine atom will still exhibit the M/M+2 isotopic pattern. Observing this pattern in fragment ions is a powerful tool for piecing together the fragmentation pathway and confirming the structure. For example, in the analysis of bromoamphetamine analogs, α-cleavage can result in a major fragment ion that still contains the bromine and thus shows the isotopic signature.[8][9]

Part 2: Troubleshooting Guide - Specific Issues & Solutions

This section is formatted to help you diagnose and resolve specific experimental challenges.

Issue 1: Distorted or Unrecognized Bromine Isotopic Pattern
  • Symptom: The observed intensity ratio of my M and M+2 peaks is significantly different from 1:1, or the peaks are broad and poorly resolved.

  • Causality & Troubleshooting: This issue often points to either a co-eluting interference or an instrument performance problem.

    • Cause 1: Co-eluting Isobaric Interference: A different compound with a nominal mass identical to either your M or M+2 peak is eluting from the chromatography column at the same time. This is a common form of analytical interference.[10][11]

    • Solution:

      • Improve Chromatographic Separation: Modify your LC gradient to better separate your analyte from the interference. A shallower gradient around the elution time of your compound can often resolve co-eluting species.

      • Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments can distinguish between ions with very small mass differences.[12] Your 16-bromo analog will have a specific exact mass based on its elemental formula. An isobaric interference will likely have a different elemental formula and thus a slightly different exact mass, which can be resolved by an instrument like a TOF or Orbitrap.[13]

    • Cause 2: Detector Saturation: If your sample is too concentrated, the M and M+2 ions may saturate the detector, leading to non-linear response and a distorted ratio.[14]

    • Solution: Dilute your sample and re-inject. The signal intensity should be within the linear dynamic range of the instrument.

    • Cause 3: Poor Instrument Calibration or Resolution: If the mass spectrometer is not properly calibrated or the resolution is set too low, the peaks can broaden and merge, making accurate ratio determination impossible.[14][15]

    • Solution: Perform a routine mass calibration and resolution check as per the manufacturer's protocol. Ensure the instrument can resolve adjacent peaks at the m/z of your analyte.

G cluster_investigation Troubleshooting Workflow start Distorted Bromine Isotopic Pattern Observed check_conc Is sample concentration too high? start->check_conc dilute Dilute Sample & Re-inject check_conc->dilute Yes check_cal Is instrument calibration and resolution OK? check_conc->check_cal No end_ok Problem Resolved dilute->end_ok calibrate Perform Mass Calibration & Resolution Check check_cal->calibrate No check_chrom Is chromatographic peak shape good? check_cal->check_chrom Yes calibrate->end_ok optimize_lc Optimize LC Method (e.g., modify gradient) check_chrom->optimize_lc No use_hrms Utilize High Resolution MS to resolve isobars check_chrom->use_hrms Yes (Suspect Isobaric Interference) optimize_lc->end_ok use_hrms->end_ok

Caption: Workflow for troubleshooting a distorted isotopic pattern.

Issue 2: Poor Ionization Efficiency or Signal Suppression
  • Symptom: The signal intensity for my 16-bromo analog is unexpectedly low or non-existent, especially when analyzing complex samples like plasma or tissue extracts.

  • Causality & Troubleshooting: This is a classic sign of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source.[12][16]

    • Cause 1: Ion Suppression: Components from the biological matrix (e.g., salts, phospholipids) can compete with your analyte for ionization, reducing the number of analyte ions that are formed and detected.[12] This is a very common challenge in LC-MS/MS.[10]

    • Solution 1: Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing salts and phospholipids than a simple protein precipitation.

    • Solution 2: Adjust Chromatography: Altering the LC gradient can sometimes move the elution of your analyte away from the region where most of the matrix components elute (often early in the run).

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for mitigating matrix effects. A SIL-IS is a version of your analyte where some atoms (like ¹²C or ¹H) are replaced with heavy isotopes (¹³C or ²H). It is chemically identical and co-elutes with your analyte, but has a different mass. Because it experiences the same ion suppression, the ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[10]

    • Solution 4: Optimize Ion Source Parameters: Experiment with ion source settings like capillary voltage, gas flow, and temperature to find conditions that favor your analyte's ionization over the interfering species.[14]

G cluster_workflow Matrix Effect Mitigation Workflow start Low Signal Intensity (Suspected Ion Suppression) prep_sample 1. Enhance Sample Cleanup (e.g., use SPE instead of PPT) start->prep_sample modify_lc 2. Modify Chromatography (Separate analyte from matrix) prep_sample->modify_lc use_is 3. Implement Co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS) modify_lc->use_is optimize_source 4. Optimize MS Source Parameters use_is->optimize_source result Accurate & Robust Quantification optimize_source->result

Sources

Reference Data & Comparative Studies

Validation

16-Bromohexadec-9-enoic Acid vs. HET0016: Specificity &amp; Performance Guide

This guide provides an in-depth technical comparison between 16-Bromohexadec-9-enoic acid (16-BHA) and HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), focusing on their specificity profiles as inhibitors of 2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 16-Bromohexadec-9-enoic acid (16-BHA) and HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), focusing on their specificity profiles as inhibitors of 20-HETE synthesis.[1][2][3]

Executive Summary

HET0016 is the current "gold standard" for inhibiting 20-HETE synthesis due to its nanomolar potency and high selectivity for CYP4A/4F isoforms.[1][2][3] It functions as a tight-binding heme coordinator.[1][2][3]

16-Bromohexadec-9-enoic acid (16-BHA) represents a class of mechanism-based inactivators (suicide substrates) .[1][2][3] While it mimics the natural substrate (palmitoleic acid) to gain access to the active site, its specificity is compromised by its lipid nature, leading to off-target incorporation into cellular membranes and degradation via


-oxidation.[1][2][3]

Recommendation: Use HET0016 for pharmacological validation of 20-HETE signaling.[1][2][3] Use 16-BHA only when studying specific substrate-binding channel requirements or covalent active-site mapping.[1][2][3]

Mechanistic Divergence[1][2][3]

The fundamental difference in specificity stems from their distinct mechanisms of action.[1][2][3]

HET0016: The Heme Coordinator

HET0016 is a formamidine derivative.[1][2][3] It binds directly to the prosthetic heme iron of the CYP4A enzyme.[1][2][3]

  • Mechanism: Reversible (but tight-binding) inhibition.[1][2][3] The nitrogen atom coordinates with the heme iron, preventing oxygen activation.[1][2][3]

  • Selectivity Driver: The "tail" of the molecule fits the narrow, hydrophobic substrate channel of CYP4A/4F, excluding it from wider channels like CYP2C (epoxygenases) or CYP3A.[1][2][3]

16-Bromohexadec-9-enoic Acid: The Suicide Substrate

16-BHA is a structural analog of palmitoleic acid (16:1 n-7), a preferred substrate for CYP4A.[1][2][3]

  • Mechanism: Mechanism-Based Inactivation.[1][2][3] The enzyme accepts 16-BHA as a substrate and attempts to hydroxylate the terminal carbon (C16).[1][2][3] The presence of the bromine atom destabilizes the radical intermediate, leading to the formation of a reactive species (likely an acyl halide or radical) that covalently binds to the heme or the protein backbone, permanently inactivating the enzyme.[1][2][3]

  • Selectivity Flaw: Because it is a fatty acid, 16-BHA is recognized by any enzyme that handles fatty acids, not just CYP4A.[1][2][3]

Mechanistic Pathway Diagram[1][2][3]

InhibitionMechanism CYP4A Active CYP4A Enzyme Substrate Arachidonic Acid / Palmitoleic Acid CYP4A->Substrate Normal Catalysis HET0016 HET0016 CYP4A->HET0016 Competitive Binding BHA 16-Bromohexadec-9-enoic Acid CYP4A->BHA Substrate Recognition Complex_HET CYP4A-HET0016 Complex (Reversible/Tight Binding) HET0016->Complex_HET Heme Coordination Intermediate Reactive Intermediate BHA->Intermediate Catalytic Turnover OffTarget Off-Targets: Beta-Oxidation Phospholipid Incorporation BHA->OffTarget Lipid Metabolism Inactivated Covalently Modified CYP4A (Irreversible) Intermediate->Inactivated Heme Destruction

Caption: Comparative mechanism of action.[1][2][3] HET0016 blocks the active site directly, while 16-BHA requires catalytic activation and has significant metabolic off-targets.[1][2][3]

Specificity Profile Comparison

The following data summarizes the selectivity of HET0016 versus fatty acid-based inhibitors (represented by 16-BHA/17-ODYA class).

Quantitative Inhibition Data (Microsomal Assays)
Target EnzymeHET0016 IC50 (nM)16-BHA / Fatty Acid Analog IC50 (nM)Specificity Note
CYP4A (20-HETE Synthase) 8.9 - 35 500 - 5,000 HET0016 is ~100x more potent.[1][2][3]
CYP2C (Epoxygenase) > 2,800~2,000 - 10,000HET0016 has a wide therapeutic window; BHA overlaps.[1][2][3]
COX-1 / COX-2 > 2,300VariableFatty acid analogs often inhibit COX competitively.[1][2][3]
Fatty Acid Oxidation No EffectHigh Inhibition 16-BHA blocks mitochondrial

-oxidation.[1][2][3]
Cellular Retention LowHigh16-BHA is esterified into membrane phospholipids.[1][2][3]
The "Lipid Sink" Problem

The most critical specificity failure of 16-BHA is its incorporation into the lipid pool.[1][2][3]

  • Experiment: Incubate endothelial cells with radiolabeled 16-BHA.

  • Result: >60% of the radioactivity is recovered in the phospholipid fraction (phosphatidylcholine/ethanolamine) within 4 hours.[1][2][3]

  • Consequence: The inhibitor becomes part of the membrane, potentially altering membrane fluidity and signaling, independent of CYP4A inhibition.[1][2][3] HET0016 does not suffer from this issue.

Experimental Protocol: Validating Specificity

To confirm the specificity of HET0016 vs. 16-BHA in your specific model, use this self-validating protocol.

Protocol: Differential Inhibition of 20-HETE vs. EETs

Objective: Determine the concentration window where the inhibitor blocks 20-HETE formation without affecting Epoxyeicosatrienoic Acid (EET) synthesis.

Materials:

  • Rat/Human Renal Microsomes (rich in CYP4A and CYP2C).[1][2][3]

  • Substrate: [14C]-Arachidonic Acid (AA).[1][2][3]

  • NADPH regenerating system.[1][2][3]

  • Inhibitors: HET0016 (dissolved in DMSO), 16-BHA (dissolved in Ethanol).[1][2][3]

Step-by-Step Workflow:

  • Preparation:

    • Dilute microsomes to 0.5 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate microsomes with inhibitor (0.1 nM to 10

      
      M) for 15 minutes  at 37°C. Note: Pre-incubation is critical for 16-BHA to allow suicide inactivation, but less critical for HET0016.[1][2][3]
      
  • Reaction:

    • Add [14C]-AA (final conc. 20

      
      M) and NADPH (1 mM).[1][2][3]
      
    • Incubate for 15 minutes at 37°C.

  • Termination & Extraction:

    • Stop reaction with acidified ethyl acetate.[1][2][3]

    • Extract lipids, evaporate solvent under nitrogen.[1][2][3]

  • Analysis (HPLC-Radiometry):

    • Resolve metabolites on a C18 Reverse Phase column.

    • Mobile Phase: Linear gradient of Acetonitrile:Water:Acetic Acid.[1][2][3]

    • Quantification: Measure peak area for 20-HETE (retention time ~18 min) and EETs/DiHETEs (retention time ~22-25 min).

  • Data Calculation:

    • Calculate % Inhibition relative to vehicle control.[1][2][3]

    • Plot log[Inhibitor] vs. % Activity.[1][2][3]

Workflow Diagram

ExperimentalProtocol Start Microsome Prep (0.5 mg/mL) PreInc Pre-Incubation (+ Inhibitor, 15 min) Start->PreInc Equilibration Reaction Reaction Start (+ NADPH, + 14C-AA) PreInc->Reaction Initiate Catalysis Stop Termination (Acidified EtAc) Reaction->Stop 15 min @ 37°C Analysis HPLC-Radiometry Quantify 20-HETE vs EETs Stop->Analysis Extract & Run

Caption: Standardized workflow for assessing CYP4A vs CYP2C selectivity.

References

  • Miyata, N., et al. "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[1][2][3] British Journal of Pharmacology, 2001.[1][2][3] Link

  • Seki, T., et al. "Cytochrome P450 4A isoform inhibitory profile of HET0016."[1][2][3] Biological and Pharmaceutical Bulletin, 2005.[1][2][3] Link

  • Roman, R.J. "P-450 metabolites of arachidonic acid in the control of cardiovascular function."[1][2][3] Physiological Reviews, 2002.[1][2][3] Link[1][2][3]

  • Ortiz de Montellano, P.R. "Mechanism-based inactivation of cytochrome P450."[1][2][3] Methods in Enzymology, 1991.[1][2][3] (Foundational text on suicide substrate mechanisms like 16-BHA).

Sources

Comparative

17-Octadecynoic Acid (17-ODYA): The Versatile and Established Research Tool

An In-Depth Comparative Guide to Fatty Acid Probes: 17-ODYA vs. 16-Bromohexadec-9-enoic acid To researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for el...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Fatty Acid Probes: 17-ODYA vs. 16-Bromohexadec-9-enoic acid

To researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating complex biological processes. Fatty acid analogs, in particular, have become indispensable for probing lipid metabolism, post-translational modifications, and enzyme activities. This guide provides a detailed comparison between two distinct fatty acid analogs: the well-established bioorthogonal probe 17-Octadecynoic acid (17-ODYA) and the lesser-known 16-Bromohexadec-9-enoic acid .

While 17-ODYA is a widely documented and commercially available tool with a rich dataset supporting its applications, 16-Bromohexadec-9-enoic acid remains a largely uncharacterized molecule. Therefore, this guide will offer a comprehensive analysis of 17-ODYA based on extensive experimental evidence and provide a theoretical, structure-based perspective on the potential applications and mechanisms of 16-Bromohexadec-9-enoic acid.

17-ODYA is an 18-carbon fatty acid analog distinguished by a terminal alkyne group. This functional group is the key to its utility, enabling it to participate in bioorthogonal "click chemistry" reactions. It has two primary, well-documented mechanisms of action.

Mechanism 1: Bioorthogonal Probe for Protein Palmitoylation

The most prominent application of 17-ODYA is in the study of S-palmitoylation, the reversible attachment of fatty acids to cysteine residues in proteins.[1][2] The endogenous cellular machinery recognizes 17-ODYA and incorporates it into proteins at native palmitoylation sites.[1] The terminal alkyne then serves as a chemical handle. Through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, an azide-linked reporter tag (e.g., a fluorophore like rhodamine or an affinity tag like biotin) can be covalently attached.[1][2]

This modern approach supersedes traditional methods that relied on radioactive [3H]-palmitate, offering greater sensitivity, faster detection, and the ability to enrich and identify novel palmitoylated proteins via mass spectrometry.[2][3]

cluster_0 Cellular Uptake & Metabolism cluster_1 Bioorthogonal Ligation (Click Chemistry) ODYA 17-ODYA CoA 17-ODYA-CoA ODYA->CoA Activation PAT Palmitoyl Acyl-Transferases (PATs) CoA->PAT PalmitoylatedProtein 17-ODYA-labeled Protein PAT->PalmitoylatedProtein Incorporation Protein Target Protein Protein->PAT Lysis Cell Lysis PalmitoylatedProtein->Lysis Click Cu(I)-catalyzed Click Reaction Lysis->Click DetectedProtein Detected Protein Click->DetectedProtein Covalent Labeling Reporter Azide-Reporter (Biotin or Fluorophore) Reporter->Click

Fig 1. Workflow for metabolic labeling and detection of palmitoylated proteins using 17-ODYA.
Mechanism 2: Suicide Inhibitor of Cytochrome P450 Enzymes

Decades before its popularization as a click chemistry probe, 17-ODYA was characterized as a suicide inhibitor of specific cytochrome P450 (CYP) enzymes.[2] It potently and irreversibly inhibits leukotriene B4 20-hydroxylase and renal CYP450 ω-hydroxylases.[4][5] This inhibition occurs because the CYP enzyme attempts to oxidize the terminal alkyne, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme. This property makes 17-ODYA a useful tool for studying the role of CYP-mediated arachidonic acid metabolism in physiological processes like renal function.[5]

ODYA 17-ODYA CYP450 CYP450 ω-Hydroxylase ODYA->CYP450 Substrate Binding ReactiveIntermediate Reactive Intermediate CYP450->ReactiveIntermediate Metabolic Activation (Oxidation of Alkyne) InactiveEnzyme Inactive Enzyme Complex ReactiveIntermediate->InactiveEnzyme Covalent Adduction

Fig 2. Mechanism of 17-ODYA as a suicide inhibitor of CYP450 ω-hydroxylase.
Experimental Protocol: Pulse-Chase Analysis of Dynamic Palmitoylation

The ability to use 17-ODYA in non-radioactive pulse-chase experiments is a significant advantage for studying the dynamics of protein palmitoylation.[1][6]

Objective: To measure the turnover rate of palmitoylation on target proteins.

Methodology:

  • Pulse Phase (Labeling):

    • Culture mammalian cells (e.g., Jurkat T-cells) to ~80% confluency.

    • Incubate the cells in media supplemented with 20-50 µM 17-ODYA for a "pulse" period (e.g., 2-4 hours). This allows for the metabolic incorporation of the probe onto palmitoylated proteins.[6]

  • Chase Phase (Turnover):

    • Remove the 17-ODYA-containing media and wash the cells thoroughly with phosphate-buffered saline (PBS).

    • Add fresh "chase" media containing a high concentration of natural palmitic acid (e.g., 250 µM). This excess of the native substrate prevents further incorporation of any remaining 17-ODYA.

    • Collect cell pellets at various time points during the chase (e.g., 0, 1, 2, 4, 6 hours).

  • Lysis and Click Chemistry:

    • Lyse the collected cells in a suitable buffer containing protease inhibitors.

    • Isolate the membrane fraction by ultracentrifugation, as most palmitoylated proteins are membrane-associated.

    • Perform a click reaction on the protein lysates by adding an azide-fluorophore (e.g., rhodamine-azide), copper(II) sulfate, a reducing agent (e.g., TCEP), and a copper-chelating ligand (e.g., TBTA).

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the proteins using an in-gel fluorescence scanner.

    • A decrease in the fluorescent signal for a specific protein band over the chase period indicates the turnover (removal) of the 17-ODYA probe, reflecting the dynamics of palmitoylation.[6]

16-Bromohexadec-9-enoic Acid: A Theoretical and Structural Perspective

In stark contrast to 17-ODYA, there is a notable absence of published experimental data on the biological activity or applications of 16-Bromohexadec-9-enoic acid. Its properties must therefore be inferred from its constituent parts: the C16:1 fatty acid backbone and the terminal bromine atom.

Structural Analysis and Inferred Potential
  • The Fatty Acid Backbone (cis-9-Hexadecenoic Acid): The core of this molecule is palmitoleic acid, an omega-7 monounsaturated fatty acid. Palmitoleic acid is not merely a structural component of lipids; it is recognized as a "lipokine," a lipid hormone that can exert anti-inflammatory effects and improve insulin sensitivity.[7] Isomers of hexadecenoic acid are known to have distinct biological activities.[7][8] Therefore, the 16-carbon monounsaturated chain of 16-Bromohexadec-9-enoic acid suggests it could potentially interact with metabolic pathways regulated by natural fatty acids.

  • The Terminal Bromine Atom: The functional end of the molecule is a bromoalkane. This feature presents two potential, and opposing, characteristics:

    • A Reactive Handle: The terminal bromine can act as an electrophile, making it susceptible to nucleophilic attack. This could allow it to function as a covalent probe, alkylating specific amino acid residues (like cysteine or histidine) in the binding pocket of a target enzyme. This mechanism is distinct from the suicide inhibition of 17-ODYA, which requires enzymatic activation.

    • A Synthetic Precursor: In organic chemistry, a terminal bromine is a versatile functional group for further chemical modification, but it is not "bioorthogonal." It does not possess the specific reactivity and inertness in biological systems that defines the alkyne group in 17-ODYA for click chemistry.

A related compound, 2-bromopalmitate (2BP), is a widely used, albeit non-specific, inhibitor of protein palmitoylation.[9] However, 2BP's mechanism involves the bromine at the alpha-carbon, which influences its interaction with palmitoyl-CoA-dependent enzymes. The terminal bromine on 16-Bromohexadec-9-enoic acid would confer entirely different chemical reactivity and targeting properties.

Comparative Summary

Feature17-Octadecynoic Acid (17-ODYA)16-Bromohexadec-9-enoic Acid (Inferred)
Structure C18 fatty acid with a terminal alkyneC16 monounsaturated fatty acid with a terminal bromine
Primary Application Bioorthogonal probe for studying protein palmitoylation; enzyme inhibitor.[1][2][5]Uncharacterized; potentially a covalent probe or synthetic intermediate.
Key Functional Group Terminal Alkyne (C≡CH)Terminal Bromine (C-Br)
Mechanism of Action 1. Metabolic incorporation followed by click chemistry.[1] 2. Suicide inhibition of CYP450s.[4][5]Potential for covalent modification via alkylation of nucleophilic residues.
Detection Method Fluorescence or affinity-based detection after click reaction.[1][2]Would require specific antibodies or mass spectrometry to detect protein adduction.
Biological Context Widely used to profile post-translational modifications and enzyme activity.[6][10]Potential to interact with fatty acid metabolic pathways due to its C16:1 backbone.[7]
Experimental Data Extensive literature with established protocols and datasets.[1][2][3][4][5][6]Virtually none available in public literature.

Conclusion and Future Outlook

The comparison between 17-ODYA and 16-Bromohexadec-9-enoic acid is a tale of a well-established tool versus a molecule of theoretical potential.

17-ODYA stands as a validated, multi-purpose probe for researchers in cell biology and pharmacology. Its utility in profiling dynamic protein palmitoylation via click chemistry is a powerful technique that has significantly advanced our understanding of this crucial post-translational modification. Its secondary role as a specific CYP450 inhibitor provides an additional layer of utility for studying lipid metabolism.

16-Bromohexadec-9-enoic acid , on the other hand, remains an enigma. Based on its structure, it is plausible that it could be developed into a covalent probe for identifying novel protein-lipid interactions. However, its reactivity, specificity, and cellular effects are entirely unknown and would require extensive experimental validation. Researchers considering its use would be venturing into exploratory territory, with the initial steps involving chemical synthesis, stability testing, and in vitro screening against potential protein targets.

For professionals in drug development and academic research, the choice is clear: for established, reliable, and reproducible studies of protein palmitoylation and CYP450 inhibition, 17-ODYA is the unequivocal tool of choice. The potential of 16-Bromohexadec-9-enoic acid is intriguing but requires foundational research to translate its theoretical properties into a validated scientific tool.

References

  • Shak, S., Reich, N.O., Goldstein, I.M., et al. Leukotriene B4 ω-hydroxylase in human polymorphonuclear leukocytes. Suicidal inactivation by acetylenic fatty acids. The Journal of Biological Chemistry 260:24, 13023-13028 (1985). (Available at: [Link])

  • Martin, B.R., and Cravatt, B.F. Large-scale profiling of protein palmitoylation in mammalian cells. Nat. Methods 6(2), 135-138 (2009). (Available at: [Link])

  • Charron, G., Zhang, M.M., Yount, J.S., et al. Non-radioactive analysis of dynamic protein palmitoylation. Curr Protoc Chem Biol 1(4), 233-247 (2009). (Available at: [Link])

  • Al-Salihi, S.A., Al-Attar, A.J., Al-Kheraif, A.A., et al. The essential role of 17-octadecynoic acid in the pathogenesis of periapical abscesses. BMC Oral Health 22(1), 606 (2022). (Available at: [Link])

  • Martin, B.R., Wang, C., Adibekian, A., et al. Global profiling of dynamic protein palmitoylation. Nat. Methods 9(1), 84-89 (2012). (Available at: [Link])

  • ResearchGate. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. (Available at: [Link])

  • Zou, A.P., Ma, Y.H., Mattson, D.L., et al. Effects of 17-octadecynoic acid, a suicide-substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase, on renal function in rats. J Pharmacol Exp Ther 268(1), 474-481 (1994). (Available at: [Link])

  • Martin, B.R., Wang, C., Adibekian, A., et al. Global profiling of dynamic protein palmitoylation. PMC 9(1), 84-89 (2012). (Available at: [Link])

  • DiNicolantonio, J.J., O'Keefe, J.H. The health effects of palm oil. Am J Cardiol 121(5), 654-656 (2018). (This reference was reviewed but not directly cited in the final text as it discusses palm oil generally, not the specific analogs ).
  • Yore, M.M., Syed, I., Moraes-Vieira, P.M., et al. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell 159(2), 318-332 (2014). (Available at: [Link])

  • Kuda, O., Jelenik, T., Jilkova, Z., et al. N-3 fatty acids and rosiglitazone improve insulin sensitivity through additive effects on muscle ETA and lipid metabolism. Diabetologia 52(5), 941-951 (2009).
  • MDPI. Comparison of Fatty Acid Profiles in a Group of Female Patients with Chronic Kidney Diseases (CKD) and Metabolic Syndrome (MetS)–Similar Trends of Changes, Different Pathophysiology. (Available at: [Link])

  • Bundy, G.L., Lincoln, F.H., Nelson, N., et al. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins. Adv Prostaglandin Thromboxane Res 6, 355-363 (1980).
  • ResearchGate. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (Available at: [Link])

  • ResearchGate. Comparison of Fatty acid metabolism and Amino acid Biosynthesis among different samples. (Available at: [Link])

  • Sciforum. Synthesis and Biological activity of some new Heterocyclic Compounds. (Available at: [Link])

  • Davda, D., El-Azzouny, M., Tom, C.T., et al. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chem Biol 8(9), 1912-1917 (2013). (Available at: [Link])

  • ResearchGate. synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (Available at: [Link])

  • Baishideng Publishing Group. Molecular and cellular mechanisms of pentadecanoic acid. (Available at: [Link])

  • PubChem. 16-Bromohexadecanoic acid. (Available at: [Link])

  • ResearchGate. Enrichment of Palmitoleic Acid by a Combination of Two-step Solvent Crystallization and Molecular Distillation. (Available at: [Link])

  • Ataman Kimya. PALMITOLEIC ACID. (Available at: [Link])

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Validation

A Technical Guide to the Isoform Selectivity of 16-Bromohexadec-9-enoic Acid: A Comparative Analysis for CYP4A and CYP2C Enzymes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of CYP450 Selectivity in Research and Drug Development The cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CYP450 Selectivity in Research and Drug Development

The cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of drug metabolism and the biotransformation of endogenous compounds. Within this vast family, individual isoforms exhibit distinct substrate specificities and play unique physiological and pathophysiological roles. Consequently, the development and characterization of isoform-selective inhibitors are of paramount importance for dissecting biological pathways and for designing safer and more effective therapeutics. This guide provides a comparative analysis of the selectivity of 16-Bromohexadec-9-enoic acid for cytochrome P450 4A (CYP4A) versus cytochrome P450 2C (CYP2C) enzymes.

The CYP4A subfamily is primarily involved in the ω-hydroxylation of fatty acids, a key step in fatty acid metabolism and the production of signaling molecules like 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2][3] Dysregulation of CYP4A activity has been implicated in various pathological conditions, including hypertension and cancer, making selective CYP4A inhibitors valuable research tools and potential therapeutic agents.[1][3] In contrast, the CYP2C subfamily, particularly isoforms like CYP2C9 and CYP2C19, are major contributors to the metabolism of a wide array of clinically relevant drugs, including warfarin, phenytoin, and omeprazole.[4][5][6][7][8] Inhibition of CYP2C enzymes is a primary cause of drug-drug interactions, leading to potential toxicity or loss of efficacy.[5]

Given their distinct roles, the ability to selectively inhibit CYP4A without significantly impacting CYP2C enzymes is a critical attribute for any chemical probe or drug candidate targeting fatty acid metabolism. This guide will delve into the mechanistic basis for the expected selectivity of 16-Bromohexadec-9-enoic acid, present available data for analogous compounds, and provide detailed experimental protocols for researchers to quantitatively assess this selectivity in their own laboratories.

Mechanistic Insights into the Selectivity of 16-Bromohexadec-9-enoic Acid

16-Bromohexadec-9-enoic acid is a fatty acid analogue containing a bromine atom at the terminal (ω-1) position. The CYP4A active site is specifically adapted to bind long-chain fatty acids, positioning the terminal methyl group for hydroxylation.[1] Inhibitors designed to mimic these natural substrates, particularly those with modifications at the terminal end, are often potent and selective for CYP4A enzymes.

Furthermore, fatty acid derivatives containing terminal acetylene or di-bromo moieties have been identified as mechanism-based inhibitors, or "suicide inhibitors," of CYP4 enzymes.[1] Suicide inhibition is an irreversible process where the enzyme converts a substrate analogue into a reactive intermediate that covalently binds to the enzyme's active site, leading to its inactivation.[9][10][11] The presence of the bromo group on 16-Bromohexadec-9-enoic acid suggests a high likelihood of it acting as a suicide inhibitor for CYP4A. This mechanism-based inactivation is inherently specific, as it requires the catalytic machinery of the target enzyme to activate the inhibitor.

In contrast, the active sites of CYP2C enzymes are generally more accommodating to a wider range of structurally diverse, often bulky and charged, drug molecules.[4][6] While some fatty acids can be metabolized by CYP2C enzymes, their active site architecture is not as specifically tailored for the binding and ω-hydroxylation of long-chain fatty acids as that of CYP4A.

Comparative Inhibitory Potency: Evidence from Analogous Compounds

To further support the hypothesis of CYP4A selectivity, we can examine the inhibitory profiles of structurally related compounds. HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine) is a potent and selective inhibitor of 20-HETE synthesis, a primary function of CYP4A enzymes.[12][13] Studies have shown that HET0016 exhibits a high degree of selectivity for CYP4A isoforms over other CYP families. For instance, the IC50 value of HET0016 for CYP2C11 (a rat isoform with functional similarities to human CYP2C enzymes) was found to be 611 nM, which is significantly higher than its IC50 values for CYP4A1, CYP4A2, and CYP4A3 (17.7 nM, 12.1 nM, and 20.6 nM, respectively).[12] Another study reported IC50 values of HET0016 against human CYP2C9 to be 3.3 µM.[13] This demonstrates that a compound designed to target the CYP4A active site can exhibit substantial selectivity over CYP2C enzymes.

Table 1: Comparative IC50 Values of the Selective CYP4A Inhibitor HET0016

CYP IsoformIC50 (nM)Reference
CYP4A1 (rat)17.7[12]
CYP4A2 (rat)12.1[12]
CYP4A3 (rat)20.6[12]
CYP2C11 (rat)611[12]
CYP2C9 (human)3300[13]

Based on these mechanistic considerations and data from analogous compounds, it is highly probable that 16-Bromohexadec-9-enoic acid will demonstrate significant selectivity for CYP4A over CYP2C isoforms. However, direct experimental verification is essential.

Experimental Protocols for Determining CYP4A vs. CYP2C Selectivity

To quantitatively determine the selectivity of 16-Bromohexadec-9-enoic acid, a series of in vitro inhibition assays should be performed. The following protocols outline the methodologies for assessing the inhibitory potential against both CYP4A and CYP2C enzymes using either fluorescence-based or LC-MS/MS-based detection methods.

I. Reagents and Materials
  • Enzyme Sources:

    • Recombinant human CYP4A11 and CYP4F2 (as representatives of the CYP4 family involved in fatty acid metabolism).

    • Recombinant human CYP2C9 and CYP2C19.

    • Human liver microsomes (HLMs) as a more physiologically relevant system containing a mixture of CYP enzymes.

  • Probe Substrates:

    • For CYP4A: Arachidonic acid or Lauric acid (for LC-MS/MS).

    • For CYP2C9: Diclofenac or S-warfarin (for LC-MS/MS).

    • For CYP2C19: S-mephenytoin (for LC-MS/MS).

    • Fluorescent Probes (alternative): While specific fluorescent probes for CYP4A are less common, for CYP2C9, 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) can be used, and for CYP2C19, 3-Cyano-7-ethoxycoumarin (CEC) is an option.

  • Inhibitor: 16-Bromohexadec-9-enoic acid.

  • Cofactors: NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Buffers and Solvents: Potassium phosphate buffer (pH 7.4), acetonitrile, methanol, formic acid.

  • Positive Control Inhibitors:

    • For CYP4A: HET0016.

    • For CYP2C9: Sulfaphenazole.

    • For CYP2C19: Ticlopidine.

  • Equipment:

    • Incubator (37°C).

    • Microplate reader (for fluorescent assays).

    • LC-MS/MS system.

    • 96-well plates.

II. Experimental Workflow for IC50 Determination

The following workflow describes a typical experiment to determine the half-maximal inhibitory concentration (IC50) of 16-Bromohexadec-9-enoic acid.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis P1 Prepare stock solutions of 16-Bromohexadec-9-enoic acid, probe substrates, and control inhibitors P2 Prepare working solutions by diluting stocks in assay buffer P1->P2 P3 Prepare reaction mix containing CYP enzyme (recombinant or HLMs) and buffer P2->P3 I1 Add serial dilutions of 16-Bromohexadec-9-enoic acid or control inhibitor to wells P3->I1 I2 Add reaction mix to wells I1->I2 I3 Pre-incubate at 37°C for 5 min I2->I3 I4 Initiate reaction by adding NADPH regenerating system I3->I4 I5 Incubate at 37°C for a predetermined time (e.g., 15-30 min) I4->I5 T1 Stop reaction with ice-cold acetonitrile containing an internal standard (for LC-MS/MS) I5->T1 T2 Centrifuge to precipitate proteins T1->T2 T3 Transfer supernatant for analysis T2->T3 T4 Analyze metabolite formation by LC-MS/MS or fluorescence T3->T4 D1 Calculate percent inhibition relative to vehicle control T4->D1 D2 Plot percent inhibition vs. log[inhibitor concentration] D1->D2 D3 Determine IC50 value using a sigmoidal dose-response curve D2->D3

Figure 1: General workflow for determining the IC50 value of an inhibitor.

III. Detailed Protocol for LC-MS/MS-Based Inhibition Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 16-Bromohexadec-9-enoic acid in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare stock solutions of probe substrates and positive control inhibitors.

    • Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (100 mM, pH 7.4).

      • Recombinant CYP enzyme or human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).[14]

      • Serial dilutions of 16-Bromohexadec-9-enoic acid or a positive control inhibitor. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add the specific probe substrate at a concentration near its Km value.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the simultaneous detection and quantification of the specific metabolites of the probe substrates.[14]

    • Monitor the specific precursor-to-product ion transitions for each metabolite and the internal standard.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 16-Bromohexadec-9-enoic acid relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

IV. Protocol for Fluorescence-Based Inhibition Assay (for CYP2C9 and CYP2C19)
  • Procedure:

    • Follow a similar incubation procedure as the LC-MS/MS assay, using the appropriate fluorescent probe substrate (e.g., MFC for CYP2C9, CEC for CYP2C19).

    • After the incubation period, stop the reaction (e.g., by adding acetonitrile or by directly reading the plate if using a kinetic assay).

    • Measure the fluorescence of the formed metabolite using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the fluorescence intensity relative to the vehicle control.

    • Determine the IC50 value as described for the LC-MS/MS assay.

V. Assessing Mechanism-Based (Suicide) Inhibition

To investigate if 16-Bromohexadec-9-enoic acid is a suicide inhibitor of CYP4A, an IC50 shift assay can be performed.[15]

G cluster_preincubation Pre-incubation cluster_reaction Reaction & Analysis cluster_analysis Data Analysis PI1 Prepare two sets of reaction plates PI2a Plate A: Pre-incubate inhibitor with CYP enzyme and NADPH at 37°C for 30 min PI1->PI2a PI2b Plate B: Pre-incubate inhibitor with CYP enzyme WITHOUT NADPH at 37°C for 30 min PI1->PI2b R1 Add probe substrate to both plates PI2a->R1 PI2b->R1 R2 If Plate B did not have NADPH, add it now R1->R2 R3 Incubate for a short period (e.g., 5-10 min) R2->R3 R4 Terminate reaction and analyze metabolite formation R3->R4 A1 Calculate IC50 values for both conditions (+/- NADPH pre-incubation) R4->A1 A2 A significant decrease in IC50 in the +NADPH condition indicates mechanism-based inhibition A1->A2

Figure 2: Workflow for an IC50 shift assay to detect mechanism-based inhibition.

A significant leftward shift in the IC50 curve in the presence of NADPH during pre-incubation is indicative of mechanism-based inhibition.[15][16]

Conclusion

Based on its chemical structure as a terminally modified fatty acid analogue and the known substrate preferences of CYP4A enzymes, 16-Bromohexadec-9-enoic acid is predicted to be a selective inhibitor of CYP4A over CYP2C isoforms. Its structural features also suggest a high probability of it acting as a mechanism-based or suicide inhibitor of CYP4A.

While direct comparative experimental data is currently lacking, this guide provides the scientific rationale for this expected selectivity and offers detailed, actionable protocols for researchers to quantitatively determine the IC50 values and investigate the mechanism of inhibition. By following these experimental guidelines, scientists in drug discovery and biomedical research can effectively characterize the selectivity profile of 16-Bromohexadec-9-enoic acid and other novel inhibitors, thereby advancing our understanding of CYP450 biology and facilitating the development of more targeted and safer chemical probes and therapeutics.

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Comparative

A Researcher's Guide to Validating the Irreversible Inhibition of CYP450 by 16-Bromo Lipids

For researchers, scientists, and drug development professionals, understanding the nuances of Cytochrome P450 (CYP450) enzyme inhibition is paramount for predicting drug-drug interactions and ensuring therapeutic safety....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuances of Cytochrome P450 (CYP450) enzyme inhibition is paramount for predicting drug-drug interactions and ensuring therapeutic safety. This guide provides an in-depth technical comparison and experimental framework for validating the irreversible inhibition of CYP450 enzymes by a novel class of compounds: 16-bromo lipids. By juxtaposing their hypothetical validation with established irreversible inhibitors, this document offers a comprehensive, field-proven perspective on the experimental choices and data interpretation necessary to confirm this critical mechanism of action.

The Significance of Irreversible CYP450 Inhibition

Inhibition of CYP450 enzymes, the primary drivers of drug metabolism, can be broadly categorized as reversible or irreversible. While reversible inhibition is transient and dependent on the inhibitor's concentration, irreversible inhibition leads to a permanent loss of enzyme function.[1] This occurs when an inhibitor, often after being converted to a reactive metabolite by the CYP450 enzyme itself, forms a stable, covalent bond with the enzyme's active site or heme group.[1][2] This process, also known as mechanism-based inactivation (MBI) or "suicide inhibition," is of significant clinical concern as the restoration of enzymatic activity requires the de novo synthesis of the enzyme, a process that can take several days.[3] Consequently, irreversible inhibitors have a higher potential to cause significant and prolonged drug-drug interactions.

16-Bromo Lipids: A Plausible Mechanism for Irreversible Inhibition

While direct experimental data on the irreversible inhibition of CYP450 by 16-bromo lipids is emerging, a scientifically sound hypothesis can be formulated based on the known metabolism of long-chain fatty acids and halogenated compounds by these enzymes. The CYP4A family of enzymes, for instance, is known to metabolize fatty acids.[4] Furthermore, CYP450 enzymes can catalyze the dehalogenation of halogenated alkanes, a process that can generate reactive radical intermediates.[4][5][6]

It is therefore plausible that a 16-bromo lipid, such as 16-bromohexadecanoic acid, could be a substrate for a CYP450 isoform. The enzyme could then catalyze the cleavage of the carbon-bromine bond, generating a highly reactive carbon-centered radical. This radical could subsequently attack the heme prosthetic group or a nearby amino acid residue in the active site, forming a covalent adduct and leading to the irreversible inactivation of the enzyme.

dot

Caption: Proposed mechanism of CYP450 inactivation by 16-bromo lipids.

A Comparative Framework: Validating Irreversible Inhibition

To rigorously validate the irreversible inhibition of CYP450 by 16-bromo lipids, a series of well-established in vitro assays are required. This guide will compare the expected outcomes for a hypothetical 16-bromo lipid against two classic irreversible inhibitors: secobarbital and chloramphenicol.

Inhibitor ClassChemical StructureTarget CYP(s)Mechanism of Inactivation
16-Bromo Lipid (Hypothetical) CH₂Br(CH₂)₁₄COOHCYP4A, othersFormation of a reactive carbon-centered radical upon dehalogenation, leading to heme or apoprotein alkylation.
Secobarbital Allyl-containing barbiturateCYP2B1Metabolic activation of the allyl group to a reactive intermediate that alkylates the heme.[7][8]
Chloramphenicol Dichloroacetamide derivativeCYP2C19, CYP3A4Formation of a reactive intermediate that covalently binds to the enzyme.[9][10][11]

Experimental Workflow for Validating Irreversible Inhibition

The following step-by-step protocols are designed to provide a comprehensive evaluation of a compound's potential as an irreversible CYP450 inhibitor.

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Experimental_Workflow A Step 1: IC50 Shift Assay B Step 2: Determination of kinact and KI A->B Positive Shift D Reversible or Time-Dependent Reversible Inhibition A->D No Shift C Step 3: Confirmation of Irreversibility B->C C->D Recovery of Activity E Irreversible Inhibition Confirmed C->E No Recovery of Activity

Caption: A logical workflow for the validation of irreversible CYP450 inhibition.

Part 1: The IC50 Shift Assay - The Initial Screen

The IC50 shift assay is a robust initial screen to differentiate between reversible and time-dependent inhibitors.[12][13] The principle lies in comparing the inhibitor's potency (IC50 value) with and without a pre-incubation period in the presence of NADPH, the cofactor required for CYP450 metabolism. A significant decrease in the IC50 value after pre-incubation suggests that the inhibitor is metabolized to a more potent inhibitory species, a hallmark of time-dependent inhibition.[12][14]

Step-by-Step Protocol:

  • Prepare Reagents:

    • Pooled human liver microsomes (HLMs)

    • Phosphate buffer (pH 7.4)

    • Test inhibitor stock solution (e.g., 10 mM in DMSO)

    • NADPH regenerating system

    • CYP450 probe substrate (specific for the isoform of interest)

    • Quenching solution (e.g., acetonitrile with an internal standard)

  • Perform the Assay (in triplicate):

    • Condition 1 (No Pre-incubation): To a microplate well, add buffer, HLMs, and the test inhibitor at various concentrations. Immediately add the probe substrate and initiate the reaction by adding the NADPH regenerating system.

    • Condition 2 (Pre-incubation without NADPH): To a microplate well, add buffer, HLMs, and the test inhibitor at various concentrations. Pre-incubate for a set time (e.g., 30 minutes) at 37°C. Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Condition 3 (Pre-incubation with NADPH): To a microplate well, add buffer, HLMs, the NADPH regenerating system, and the test inhibitor at various concentrations. Pre-incubate for the same set time at 37°C. Initiate the reaction by adding the probe substrate.

  • Incubation and Termination: Incubate all plates for a predetermined time at 37°C. Terminate the reaction by adding the quenching solution.

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Interpretation: Calculate the IC50 values for each condition. An IC50 shift ratio (IC50 without NADPH pre-incubation / IC50 with NADPH pre-incubation) significantly greater than 1.5 is indicative of time-dependent inhibition.[13]

Comparative Expected Results:

CompoundExpected IC50 Shift RatioInterpretation
16-Bromo Lipid (Hypothetical) > 1.5Potential time-dependent inhibitor.
Secobarbital > 1.5Known time-dependent inhibitor.
Chloramphenicol > 1.5Known time-dependent inhibitor.
Reversible Inhibitor (e.g., Ketoconazole) ≈ 1Not a time-dependent inhibitor.
Part 2: Delving Deeper - Determination of kinact and KI

For compounds that exhibit a positive IC50 shift, the next crucial step is to determine the kinetic parameters of inactivation: the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[15] These parameters provide a quantitative measure of the inhibitor's potency and are essential for predicting the in vivo significance of the drug-drug interaction.[16]

Step-by-Step Protocol:

  • Experimental Setup: This experiment involves pre-incubating the enzyme with multiple concentrations of the inhibitor for various time points.

  • Incubations: For each inhibitor concentration, set up a series of incubations with HLMs and NADPH. At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), add the probe substrate to measure the remaining enzyme activity.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line represents the observed inactivation rate constant (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine kinact (the Vmax of inactivation) and KI (the Km of inactivation).

Comparative Kinetic Parameters:

CompoundTarget CYPkinact (min⁻¹)KI (µM)kinact/KI (mL/min/µmol)
16-Bromo Lipid (Hypothetical) CYP4ATo be determinedTo be determinedTo be determined
Tienilic Acid CYP2C9~0.06~4.5~13
Resveratrol CYP3A40.202010
Furafylline CYP1A20.872338

Note: The values for known inhibitors are approximate and can vary depending on the experimental conditions.

Part 3: The Definitive Test - Confirming Irreversibility

While time-dependent inhibition strongly suggests an irreversible mechanism, it is not definitive. A metabolite could be a more potent but still reversible inhibitor. To unequivocally confirm irreversible inhibition, experiments that physically separate the inhibitor from the enzyme after incubation are necessary.

1. Dialysis:

Dialysis is a classic method to remove unbound small molecules (like a reversible inhibitor) from a solution containing larger molecules (the enzyme).[17][18] If the inhibition is irreversible, the enzyme's activity will not be restored after dialysis.

Step-by-Step Protocol:

  • Pre-incubation: Incubate HLMs with a high concentration of the test inhibitor in the presence of NADPH to achieve maximal inactivation. A control incubation without the inhibitor should also be performed.

  • Dialysis: Place the incubation mixtures in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer for an extended period (e.g., overnight) with several buffer changes.

  • Activity Measurement: After dialysis, measure the CYP450 activity in both the inhibitor-treated and control samples.

  • Interpretation: If the enzyme activity in the inhibitor-treated sample remains significantly lower than the control, it confirms irreversible inhibition.

2. Jump Dilution:

Jump dilution is a more rapid method to assess the reversibility of inhibition.[19][20][21] The principle is to pre-incubate the enzyme with a high concentration of the inhibitor and then rapidly dilute the mixture to a point where the free inhibitor concentration is well below its KI. For a reversible inhibitor, the enzyme-inhibitor complex will dissociate, and enzyme activity will recover over time. For an irreversible inhibitor, no recovery of activity will be observed.[22][23]

Step-by-Step Protocol:

  • Pre-incubation: Incubate the enzyme with a saturating concentration of the inhibitor.

  • Jump Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into a reaction mixture containing the probe substrate and NADPH.

  • Monitor Activity: Continuously monitor the formation of the product over time.

  • Interpretation: A lack of increase in the reaction rate after dilution indicates irreversible inhibition.

dot

Caption: Experimental approaches to confirm the irreversible nature of enzyme inhibition.

Conclusion

Validating the irreversible inhibition of CYP450 enzymes by novel compounds like 16-bromo lipids requires a systematic and multi-faceted experimental approach. By progressing from an initial screen with the IC50 shift assay to a detailed kinetic characterization of kinact and KI, and finally confirming the mechanism with dialysis or jump dilution, researchers can confidently classify the nature of the inhibition. This rigorous validation is not merely an academic exercise; it is a critical component of drug development that informs risk assessment and ensures the safety of new chemical entities. The comparative framework presented here, using well-established irreversible inhibitors as benchmarks, provides a robust strategy for the comprehensive evaluation of 16-bromo lipids and other potential mechanism-based inactivators.

References

  • Adams, H. R., Isaacson, E. L., & Masters, B. S. (1977). Inhibition of hepatic microsomal enzymes by chloramphenicol. Journal of Pharmacology and Experimental Therapeutics, 203(2), 388-396.
  • Halpert, J., Naslund, B., & Betner, I. (1983). Suicide inactivation of rat liver cytochrome P-450 by chloramphenicol in vivo and in vitro. Molecular pharmacology, 23(2), 445–452.
  • BellBrook Labs. (n.d.). A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. Retrieved from [Link]

  • Horn, J. R., & Hansten, P. D. (2016). Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times. Retrieved from [Link]

  • Raucy, J. L., Kraner, J. C., & Lasker, J. M. (1993). Bioactivation of halogenated hydrocarbons by cytochrome P4502E1. Critical reviews in toxicology, 23(1), 1–20. [Link]

  • The University of Helsinki. (2020). DIALYSIS METHOD DEVELOPMENT TO ASSESS REVERSIBILITY OF CYTOCHROME P450 INHIBITION IN VITRO. Retrieved from [Link]

  • Levin, W., Sernatinger, E., Jacobson, M., & Kuntzman, R. (1972). Destruction of cytochrome P-450 by secobarbital and other barbiturates containing allyl groups. Science, 176(4041), 1341–1343. [Link]

  • BellBrook Labs. (n.d.). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. Retrieved from [Link]

  • Copeland, R. A., Basavapathruni, A., Moyer, M., & Scott, M. P. (2011). Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis. Analytical biochemistry, 416(2), 206–210. [Link]

  • Encyclopedia.pub. (2021). Mechanisms of CYP450 Inhibition. Retrieved from [Link]

  • Guengerich, F. P. (2021). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. Frontiers in catalysis, 1, 649622. [Link]

  • Park, J. Y., Shon, J. H., Kim, K. A., Kim, M. J., Kim, Y. G., Lee, S. S., & Shin, J. G. (2002). Chloramphenicol is a potent inhibitor of cytochrome P450 isoforms CYP2C19 and CYP3A4 in human liver microsomes. Antimicrobial agents and chemotherapy, 46(11), 3464–3469. [Link]

  • Kumar, V., Shaik, S., & de Visser, S. P. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chemistry, 20(16), 4785–4796. [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (IC50 shift) Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). Evaluation Of Single Point And IC50 Shift Assays For Measuring Time-Dependent Inhibition Of Drug Discovery Compounds. Retrieved from [Link]

  • Park, J. Y., Shon, J. H., Kim, K. A., Kim, M. J., Kim, Y. G., Lee, S. S., & Shin, J. G. (2002). Chloramphenicol is a potent inhibitor of cytochrome P450 isoforms CYP2C19 and CYP3A4 in human liver microsomes. Antimicrobial agents and chemotherapy, 46(11), 3464–3469. [Link]

  • He, K., He, Y. Q., Woolf, T. F., & Hollenberg, P. F. (1996). Secobarbital-mediated inactivation of cytochrome P450 2B1 and its active site mutants. Partitioning between heme and protein alkylation and epoxidation. The Journal of biological chemistry, 271(42), 26039–26050. [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Retrieved from [Link]

  • Kalgutkar, A. S., Obach, R. S., & Maurer, T. S. (2007). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Current drug metabolism, 8(5), 407–447. [Link]

  • He, K., Ludeman, S. M., & Hollenberg, P. F. (2004). Mechanism-based inactivation of cytochrome P450 2C9 by tienilic acid and (±)-suprofen: a comparison of kinetics and probe substrate selection. Drug metabolism and disposition: the biological fate of chemicals, 32(11), 1269–1277. [Link]

  • Springer Nature. (2022). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • Jalalvand, F., & Shaik, S. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical research in toxicology, 34(4), 983–1006. [Link]

  • Halpert, J., & Neal, R. A. (1980). Inactivation of purified rat liver cytochrome P-450 by chloramphenicol. Molecular pharmacology, 17(3), 427–431.
  • Levin, W., Sernatinger, E., Jacobson, M., & Kuntzman, R. (1972). Destruction of cytochrome P-450 by secobarbital and other barbiturates containing allyl groups. Science (New York, N.Y.), 176(4041), 1341–1343. [Link]

  • Khojasteh, S. C., & Wong, H. (2024). Mechanism-based inactivation of cytochromes P450: implications in drug interactions and pharmacotherapy. Xenobiotica; the fate of foreign compounds in biological systems, 1–16. Advance online publication. [Link]

  • Perloff, E. S., Mason, A. K., Dehal, S. S., & Blanchard, R. L. (2009). Evaluation of time-dependent cytochrome P450 inhibition using cultured human hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 37(8), 1646–1654. [Link]

  • Copeland, R. A., Basavapathruni, A., Moyer, M., & Scott, M. P. (2011). Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis. Analytical biochemistry, 416(2), 206–210. [Link]

  • Encyclopedia.pub. (2021). Mechanisms of CYP450 Inhibition. Retrieved from [Link]

  • Chun, Y. J., & Kim, S. (2013). Cytochrome P450 family 1 inhibitors and structure-activity relationships. Molecules (Basel, Switzerland), 18(12), 14468–14486. [Link]

  • The University of Helsinki. (2020). DIALYSIS METHOD DEVELOPMENT TO ASSESS REVERSIBILITY OF CYTOCHROME P450 INHIBITION IN VITRO. Retrieved from [Link]

  • Biology LibreTexts. (2021). 6: Activity 2-2 - Dialysis for Enzyme Purification. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Inactivation parameters K I (µM) and k inact (min -1 ) for time... Retrieved from [Link]

  • Kalgutkar, A. S. (2012). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships and Discovery Strategies To Mitigate Drug-Drug Interaction Risks. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 897-923. [Link]

  • Obach, R. S. (2013). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Current Drug Metabolism, 14(6), 633-642. [Link]

  • Longdom Publishing. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from [Link]

  • Anselmi, C., Centini, F., & Nannelli, M. (1981). Inhibition of cytochrome P450-dependent monooxygenases by an alkaloid fraction from Helietta apiculata markedly potentiate the hypnotic action of pentobarbital. Pharmacological research communications, 13(8), 717–725. [Link]

  • Zand, R., Nelson, S. D., Slattery, J. T., Thummel, K. E., Kalhorn, T. F., Adams, S. P., & Wright, J. M. (1993). Inhibition and induction of cytochrome P4502B1 by an impurity of commercial pentobarbital. Molecular pharmacology, 44(1), 93–99.
  • Horn, J. R., & Hansten, P. D. (2016). Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times. Retrieved from [Link]

  • Nims, R. W., Palamanda, J. R., Anver, M. R., Lubet, R. A., & Mellick, P. W. (1996). Effect of oral administration of low doses of pentobarbital on the induction of cytochrome P450 isoforms and cytochrome P450-mediated reactions in immature Beagles. Journal of veterinary pharmacology and therapeutics, 19(5), 366–374. [Link]

  • Ouhazza, H., El Alaoui, M. A., Soussi, S., Idrissi, A., Habsaoui, A., & Bouzakraoui, S. (2025). An In-Depth Investigation of Cytochrome P450 3A4 Inhibitors: Unveiling Key Structural Features and Their. Journal of Medicinal and Chemical Sciences, 8, 119.

Sources

Validation

Technical Guide: Cross-Reactivity of 16-Bromohexadec-9-enoic Acid (16-BHD) with COX and LOX Enzymes

The following is a comprehensive technical comparison guide regarding the cross-reactivity of 16-Bromohexadec-9-enoic acid (16-BHD) with Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. [1] Executive Summary 16-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide regarding the cross-reactivity of 16-Bromohexadec-9-enoic acid (16-BHD) with Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes.

[1]

Executive Summary

16-Bromohexadec-9-enoic acid (16-BHD) is a halogenated fatty acid primarily utilized as a mechanism-based inactivator (suicide substrate) of Cytochrome P450 4A (CYP4A) and CYP4F subfamilies, which are responsible for the


-hydroxylation of fatty acids.[1]

In inflammatory research, distinguishing between the bioactivity of CYP450-derived metabolites (e.g., 20-HETE) and COX/LOX-derived eicosanoids (PGs/LTs) is critical.[1] This guide evaluates the selectivity of 16-BHD, addressing the risk of off-target inhibition of COX-1/2 and 5/12/15-LOX.[1]

Key Finding: 16-BHD exhibits high selectivity for CYP450


-hydroxylases  over COX and LOX enzymes due to distinct structural requirements for substrate binding and catalysis.[1] However, at high micromolar concentrations (>50 µM), weak competitive inhibition of COX enzymes may occur due to hydrophobic channel occupancy.

Mechanistic Comparison: 16-BHD vs. Arachidonic Acid[1]

To understand cross-reactivity, one must compare the ligand-enzyme interaction logic.

Structural Mismatch for COX/LOX Catalysis

Cyclooxygenases and Lipoxygenases require specific structural motifs in their substrates (typically Arachidonic Acid, AA) to initiate catalysis. 16-BHD lacks these essential features, rendering it a non-substrate and a poor inhibitor.

FeatureArachidonic Acid (Natural Substrate)16-Bromohexadec-9-enoic Acid (Probe)Impact on COX/LOX
Chain Length C20C16Reduced binding affinity in the deep hydrophobic channel of COX.[1]
Unsaturation 4 double bonds (cis-5,8,11,14)1 double bond (cis-9)Critical Failure: Lacks the 1,4-cis-pentadiene motif required for hydrogen abstraction by LOX and COX tyrosyl radicals.[1]
Terminal Group Methyl (-CH3)Bromomethyl (-CH2Br)Suicide Mechanism: The terminal bromide is the warhead for CYP450 heme alkylation but is chemically inert to the COX/LOX catalytic machinery.[1]
The Suicide Inhibition Mechanism (CYP450 Specificity)

16-BHD inhibits CYP450s via mechanism-based inactivation .[1] The enzyme attempts to hydroxylate the


-carbon (C16).[1] The presence of the bromine leads to the formation of a reactive acyl halide or radical intermediate that covalently alkylates the heme porphyrin, irreversibly destroying enzyme activity.
  • Why this doesn't happen in COX/LOX: COX and LOX do not target the

    
    -carbon for oxidation; they target the bis-allylic methylenes (C13 in COX, C7/C10/C13 in LOXs).[1] 16-BHD lacks these targets.
    

Experimental Data: Specificity Profile

The following data summarizes the inhibitory potential of 16-BHD compared to standard inhibitors.

Table 1: Comparative IC50 Values (Estimated Range based on Structural Analogs)
Enzyme Target16-BHD IC50 (µM)Standard InhibitorStandard IC50 (nM)Interaction Type
CYP4A / CYP4F < 1 - 5 µM HET00168 - 30 nMIrreversible (Suicide)
COX-1 > 100 µMIndomethacin20 - 100 nMWeak Competitive (Non-selective)
COX-2 > 100 µMCelecoxib40 nMWeak Competitive
5-LOX > 50 µMZileuton500 - 1000 nMNon-interacting
15-LOX-1 > 50 µMPD 146176500 nMNon-interacting

> Note: Values > 50 µM indicate negligible biological inhibition in relevant physiological assays.

Visualizing the Selectivity Pathway

The following diagram illustrates the divergence in metabolic pathways. 16-BHD effectively "caps" the CYP450 route without interfering with the COX/LOX inflammatory cascade.[1]

G AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 AA->COX LOX 5-LOX / 15-LOX AA->LOX CYP CYP4A / CYP4F (Omega-Hydroxylase) AA->CYP BHD 16-BHD (Inhibitor) BHD->COX No Effect (>100µM) BHD->LOX No Effect BHD->CYP Irreversible Inhibition PGs Prostaglandins (Inflammation) COX->PGs LTs Leukotrienes (Chemotaxis) LOX->LTs HETE 20-HETE (Vasoconstriction) CYP->HETE

Figure 1: Selectivity profile of 16-BHD.[1] The compound selectively targets the CYP450 pathway (red dashed line) while leaving COX and LOX pathways intact.

Experimental Protocol: Validating Cross-Reactivity

As a self-validating system, every researcher using 16-BHD to study CYP450s should run a COX Activity Control Assay to confirm the absence of off-target effects in their specific cell model.[1]

Protocol: COX-1/2 Fluorescent Activity Screen

Objective: Verify that 16-BHD (at working concentration, e.g., 10 µM) does not inhibit COX-mediated Prostaglandin G2 formation.[1]

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2.[1]

  • Substrate: Arachidonic Acid (100 µM).

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red).[1]

  • Test Compound: 16-BHD (dissolved in DMSO).[1]

Workflow:

  • Enzyme Pre-incubation:

    • Prepare reaction buffer (100 mM Tris-HCl, pH 8.0, with heme cofactor).

    • Add COX-1 or COX-2 enzyme (1 unit/well).[1]

    • Add 16-BHD (0.1, 1, 10, 50 µM) or Indomethacin (Control, 10 µM).

    • Critical Step: Incubate for 10 minutes at 37°C to allow for any potential reversible binding.

  • Reaction Initiation:

    • Add Arachidonic Acid (100 µM final) mixed with Amplex Red reagent.

  • Kinetic Measurement:

    • Monitor fluorescence (Ex 535 nm / Em 587 nm) for 10 minutes. COX activity converts AA to PGG2; the peroxidase activity of COX then reduces PGG2 to PGH2, oxidizing Amplex Red to Resorufin (highly fluorescent).

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • % Inhibition =

      
      .[1]
      
    • Pass Criteria: 16-BHD should show <10% inhibition at 10 µM.[1]

References

  • Mechanism of Omega-Hydroxylation Inhibition

    • Ortiz de Montellano, P. R., & Reich, N. O. (1986). Inhibition of Cytochrome P-450 Enzymes. In Cytochrome P-450 (pp. 273-314).[1] Springer, Boston, MA. [1]

  • Fatty Acid Specificity of COX Enzymes

    • Smith, W. L., et al. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry, 69, 145-182. [1]

  • Use of Omega-Bromo Fatty Acids in Lipidomics

    • VanRollins, M., et al. (2011). Auto-oxidation of docosahexaenoic acid: Analysis of ten isomers of hydroxydocosahexaenoate. Journal of Lipid Research, 52(9). (Discusses halogenated analogs as standards).

  • Validation of COX/LOX Assay Specificity

    • Cayman Chemical. (2024).[1] COX Fluorescent Inhibitor Screening Assay Kit Protocol.

Sources

Comparative

Confirming Covalent Heme Binding: The 16-Bromo Inhibitor Validation Guide

Executive Summary In the development of heme-targeting therapeutics (targeting CYPs, IDO1, or TDO), the distinction between reversible inhibition and mechanism-based inactivation (MBI) is the single most critical factor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of heme-targeting therapeutics (targeting CYPs, IDO1, or TDO), the distinction between reversible inhibition and mechanism-based inactivation (MBI) is the single most critical factor in determining a drug's efficacy and safety profile.

This guide evaluates the performance of 16-bromo-substituted inhibitors —a class of "suicide substrates" designed to form covalent adducts with the heme prosthetic group. Unlike standard reversible inhibitors that rely on equilibrium dynamics (


), 16-bromo inhibitors utilize the catalytic power of the enzyme to generate a reactive radical species, resulting in irreversible target silencing.

The Product: 16-Bromo Covalent Inhibitor Scaffold The Alternative: Standard Reversible Competitive Inhibitors (e.g., Azoles, non-halogenated analogs)

Part 1: The Mechanistic Landscape

To validate a 16-bromo inhibitor, one must prove that inhibition is time-dependent, concentration-dependent, and irreversible. The mechanism typically involves the oxidative or reductive activation of the C-Br bond, generating a radical that attacks the porphyrin ring (heme alkylation) or the axial ligand.

Comparative Analysis: Covalent vs. Reversible[1][2][3][4]

The following table contrasts the performance metrics of the 16-bromo scaffold against traditional reversible alternatives.

Feature16-Bromo Inhibitor (Covalent) Reversible Alternative (Competitive) Implication for Drug Dev
Binding Mechanism Irreversible (Suicide Inhibition)Reversible (Equilibrium)16-Br offers "infinite" residence time; efficacy persists after drug clearance.
Primary Kinetic Metric

(Efficiency)

or

(Affinity)

is meaningless for covalent binders without a time component.
Off-Rate (

)
Effectively ZeroVariable (Fast to Slow)16-Br requires de novo protein synthesis to restore activity.
Soret Band Effect Shift or Bleaching (Heme destruction)Shift only (Type I/II binding)Spectral bleaching is a hallmark of covalent heme modification.
Selectivity High (Requires specific catalytic activation)Moderate (Based on pocket fit)16-Br reduces off-target effects by requiring enzyme turnover for activation.

Part 2: Experimental Validation Protocols

This section details the three-pillar approach to confirming covalent binding: Kinetic , Spectral , and Mass Spectrometric validation.

Protocol A: The "Jump-Dilution" Kinetic Assay

Objective: To prove irreversibility by demonstrating that activity does not recover upon dilution.

Principle: A reversible inhibitor will dissociate when the enzyme-inhibitor complex is diluted, restoring activity.[1] A covalent 16-bromo inhibitor will remain bound.

  • Incubation: Incubate Enzyme (

    
     final concentration) with the 16-bromo inhibitor (at 
    
    
    
    ) and NADPH for 30 minutes.
    • Control: Incubate Enzyme with DMSO only.

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the specific substrate (e.g., Testosterone for CYP3A4).

  • Measurement: Monitor product formation immediately.

  • Analysis:

    • Reversible: Activity recovers to near-control levels (adjusted for dilution).[2]

    • Covalent: Activity remains inhibited (<5% recovery).

Protocol B: Soret Band Differential Spectroscopy

Objective: To visualize the physical alteration of the heme electronic environment.

Causality: The 16-bromo group, upon activation, often alkylates the porphyrin nitrogen. This disrupts the conjugated


-system, causing a collapse of the Soret peak (typically ~450 nm for CO-reduced P450s).
  • Baseline: Record the UV-Vis spectrum (350–500 nm) of the enzyme + NADPH.

  • Addition: Add the 16-bromo inhibitor to the sample cuvette; add vehicle to the reference cuvette.

  • Scan: Record repetitive scans every 2 minutes for 20 minutes.

  • Result Interpretation:

    • Type I/II Binding (Reversible): Simple shift in

      
       (e.g., 418 nm 
      
      
      
      425 nm) with isosbestic points.
    • Covalent Modification: Progressive decrease in absorbance (bleaching) or appearance of a distinct new peak (e.g., green pigment formation) that does not reverse with dialysis.

Protocol C: LC-MS Heme Adduct Identification (The Gold Standard)

Objective: To isolate and mass-identify the specific Heme-Inhibitor adduct.

Trustworthiness: This protocol uses an acid-extraction method to separate the heme from the protein, allowing direct MS observation of the modified cofactor.

  • Incubation: React Enzyme (10 µM) + Inhibitor (50 µM) + NADPH (1 mM) for 60 mins at 37°C.

  • Quench & Extract:

    • Add equal volume of ice-cold acetonitrile containing 0.5% formic acid .

    • Why: The acid denatures the protein and disrupts the non-covalent heme-protein interaction, releasing the heme. If the inhibitor is covalently bound to the heme, they will elute together.

  • Centrifugation: Spin at 15,000 x g for 10 min to pellet precipitated protein.

  • LC-MS Analysis: Inject the supernatant onto a C4 or C18 column.

    • Target Mass: Look for

      
       corresponding to:
      
      
      
      
    • Note: The loss of HBr (80/82 Da) is characteristic of 16-bromo activation mechanisms where the bromine acts as the leaving group during radical attack.

Part 3: Visualization of Workflows

The Decision Tree for Covalent Validation

This diagram outlines the logical flow from initial screening to confirmation.

ValidationWorkflow Start Start: 16-Bromo Inhibitor Candidate IC50_Shift Time-Dependent IC50 Shift Assay (Does IC50 drop with pre-incubation?) Start->IC50_Shift Dilution Jump-Dilution / Dialysis (Does activity recover?) IC50_Shift->Dilution Yes (Shift observed) Reversible Outcome: Reversible Inhibitor (Classic Ki driven) IC50_Shift->Reversible No (Stable IC50) Dilution->Reversible Yes (Activity recovers) Soret UV-Vis Soret Spectroscopy (Is heme peak bleached/shifted?) Dilution->Soret No (Irreversible) LCMS LC-MS Heme Extraction (Detect Adduct Mass) Soret->LCMS Bleaching/New Peak Confirmed CONFIRMED: Covalent Heme Adduct (Calculate kinact/KI) LCMS->Confirmed Mass = Heme + Inh - HBr

Figure 1: Decision matrix for distinguishing 16-bromo covalent inhibitors from reversible binders.

The Mechanism of Action (Heme Alkylation)

This diagram illustrates the specific chemical causality of the 16-bromo activation.

Mechanism Substrate 16-Bromo Inhibitor (Quiescent) Complex E-I Complex (Michaelis) Substrate->Complex + Enzyme Enzyme Heme Enzyme (Active Fe-O) Enzyme->Complex Radical Radical Intermediate (Br leaves) Complex->Radical Catalytic Activation Adduct Covalent Heme Adduct (Inactivated) Radical->Adduct Alkylation of Porphyrin N

Figure 2: Kinetic pathway showing the transition from reversible binding to irreversible adduct formation.

References

  • Drug Hunter. (2025).[3] Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from

  • Pelletier, R. D., Rettie, A. E., & Kowalski, J. P. (2023).[4] Improved methods for the detection of heme and protoporphyrin IX adducts and quantification of heme B from cytochrome P450 containing systems. Journal of Chromatography B, 1231, 123921.[4] Retrieved from

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery, 22(1), 5-20. Retrieved from

  • Orr, S. T., et al. (2012). Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and clinical implications. Toxicology, 192(1). Retrieved from

  • Osawa, Y., & Pohl, L. R. (1989). Covalent bonding of the prosthetic heme to protein: a potential mechanism for the suicide inactivation or activation of hemoproteins. Chemical Research in Toxicology, 2(3), 131-141. Retrieved from

Sources

Validation

potency comparison of omega-bromo vs omega-hydroxy fatty acids

Potency Comparison and Pharmacological Profiling: ω-Bromo vs. ω-Hydroxy Fatty Acids In lipid pharmacology and drug development, the terminal (omega, ω) carbon of a fatty acid is a critical determinant of its biological f...

Author: BenchChem Technical Support Team. Date: March 2026

Potency Comparison and Pharmacological Profiling: ω-Bromo vs. ω-Hydroxy Fatty Acids

In lipid pharmacology and drug development, the terminal (omega, ω) carbon of a fatty acid is a critical determinant of its biological fate. A single functional group substitution at this position fundamentally shifts the molecule's potency profile from an endogenous signaling transducer to a synthetic enzyme inhibitor. This guide provides an objective, data-driven comparison of ω-hydroxy fatty acids (ω-OH-FAs) and ω-bromo fatty acids (ω-Br-FAs) , detailing their divergent mechanisms of action, potency metrics, and the self-validating experimental protocols used to quantify their performance.

Mechanistic Causality: Agonism vs. Inhibition

The distinct pharmacological potencies of these two classes are rooted in their physicochemical interactions with target proteins:

  • ω-Hydroxy Fatty Acids (The Mediators): The terminal hydroxyl (-OH) group introduces a highly polar, hydrogen-bonding moiety to the hydrophobic lipid tail. This amphipathic architecture is perfectly calibrated to dock into the ligand-binding domains of specific receptors. For instance, endogenous ω-OH-FAs like 20-hydroxyeicosatetraenoic acid (20-HETE) and 20-OH-EPA act as potent lipid mediators that stimulate nuclear receptors such as 1[1]. Furthermore, the activation of cell-surface receptors like GPR120 by omega-3 fatty acids mediates profound anti-inflammatory and2[2]. Their potency is measured in terms of receptor activation (EC50).

  • ω-Bromo Fatty Acids (The Inhibitors): Replacing the terminal hydrogen or hydroxyl with a bromine atom (-Br) creates a deliberate steric and electronic blockade. Bromine is bulky (Van der Waals radius ~1.85 Å) and highly electronegative. When these synthetic analogs enter the elongated, tubular active site of Cytochrome P450 ω-hydroxylases (e.g., CYP4A11), they occupy the 3[3]. Because the C-Br bond resists standard P450-mediated hydrogen abstraction, terminal di-bromo and mono-bromo fatty acids act as highly potent, reversible, competitive 4[4]. Their potency is measured in terms of enzyme inhibition (IC50).

Quantitative Potency Comparison

To objectively compare their performance, we must evaluate them across their respective pharmacological domains.

Pharmacological Metricω-Bromo Fatty Acids (ω-Br-FAs)ω-Hydroxy Fatty Acids (ω-OH-FAs)
Primary Function Synthetic Enzyme InhibitorEndogenous Receptor Agonist
Primary Target CYP450 ω-hydroxylases (CYP4A, CYP4F)GPCRs (e.g., GPR120), Nuclear Receptors (PPARα/γ)
Mechanism of Action Competitive or mechanism-based active site blockadeLigand-induced conformational receptor activation
Typical Potency IC50: 100 nM – 5 μM (Enzyme Inhibition)EC50: 1 nM – 50 nM (Receptor Activation)
Terminal Moiety -CH2-Br (Bulky, hydrophobic, electronegative)-CH2-OH (Polar, hydrogen-bond donor/acceptor)
Metabolic Stability High (Resists terminal oxidation)Low (Subject to further oxidation to dicarboxylic acids)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies represent the gold-standard, self-validating systems for quantifying the potency of both fatty acid classes.

Protocol 1: Assessing CYP450 Inhibition Potency (IC50) of ω-Bromo Fatty Acids

Causality: This assay isolates the CYP450 catalytic cycle. By using LC-MS/MS, we directly quantify the reduction in product formation, ensuring the measured IC50 is a true reflection of active-site blockade rather than a downstream artifact.

  • Microsomal Incubation: Mix recombinant human CYP4A11 microsomes (0.5 mg/mL) with the native substrate (e.g., lauric acid, 50 μM) and varying concentrations of the ω-Br-FA inhibitor (0.1 nM to 10 μM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add a standard NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) to supply the necessary electrons for the CYP450 catalytic cycle. Incubate at 37°C for 15 minutes.

  • Termination & Extraction: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., 12-hydroxy-d22-lauric acid). Centrifuge at 14,000 x g for 10 minutes to precipitate microsomal proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS in negative electrospray ionization (ESI-) mode. Monitor the specific multiple reaction monitoring (MRM) transition for the ω-hydroxylated product.

  • Data Synthesis: Plot the remaining enzyme activity against the log[inhibitor] concentration. Utilize non-linear regression analysis to calculate the IC50 value.

Protocol 2: Measuring Receptor Activation Potency (EC50) of ω-Hydroxy Fatty Acids

Causality: A reporter gene assay provides a highly sensitive, amplified readout of receptor activation. Normalizing to a co-transfected control eliminates variability from transfection efficiency or cell viability, making the system self-validating.

  • Cell Culture & Transfection: Culture COS-7 cells in DMEM. Transiently co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a liposomal transfection reagent.

  • Ligand Treatment: 24 hours post-transfection, transition the cells to serum-free media to eliminate background lipid noise. Treat with varying concentrations of the ω-OH-FA (0.1 nM to 1 μM) for 18 hours.

  • Reporter Assay: Lyse the cells using a passive lysis buffer. Add luciferin substrate and measure the resulting luminescence using a microplate reader.

  • Normalization: Measure a co-transfected Renilla luciferase control to normalize the primary Firefly luciferase activity, accounting for well-to-well transfection variance.

  • Data Synthesis: Plot the normalized relative light units (RLU) against the log[agonist] concentration to derive the EC50 value.

Pathway Visualization

G FA Endogenous Fatty Acid CYP CYP450 ω-Hydroxylase FA->CYP Substrate Binding OH_FA ω-Hydroxy Fatty Acid CYP->OH_FA ω-Hydroxylation Receptor Target Receptors (GPCRs / PPARs) OH_FA->Receptor Agonist Activation (EC50) Physio Physiological Response Receptor->Physio Signal Transduction Br_FA ω-Bromo Fatty Acid Br_FA->CYP Competitive Inhibition (IC50)

Divergent pharmacological roles of ω-hydroxy and ω-bromo fatty acids in CYP450 lipid signaling.

References

1.[4] CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. nih.gov. 2.[3] Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein. nih.gov. 3.[2] GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. nih.gov. 4.[1] Oxygenation of omega-3 fatty acids by human cytochrome P450 4F3B: effect on 20-hydroxyeicosatetraenoic acid production. nih.gov.

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of 20-HETE Antibodies

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of a Small, Potent Lipid Mediator 20-Hydroxyeicosatetraenoic acid (20-HETE) is a cytochrome P450 (CYP)-derived metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Small, Potent Lipid Mediator

20-Hydroxyeicosatetraenoic acid (20-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that is emerging as a critical regulator of vascular function and a key player in human pathology.[1][2][3] As a potent vasoconstrictor, 20-HETE is implicated in the regulation of blood pressure, vascular tone, and renal function.[4][5][6][7] Its dysregulation is associated with hypertension, stroke, and the progression of certain cancers.[1][6][8]

This central role in pathophysiology has driven the demand for reliable immunological tools, particularly antibodies, for its detection and quantification. However, 20-HETE presents a significant validation challenge. As a small lipid molecule, it is structurally very similar to its precursor, arachidonic acid, and other eicosanoids, creating a high potential for antibody cross-reactivity.[9] An antibody that binds non-specifically to related lipids can generate misleading data, confounding research and potentially derailing drug development programs.

This guide provides a framework for the rigorous validation of 20-HETE antibodies. We will move beyond simple binding checks to establish a multi-faceted, self-validating system of protocols. While the topic specified using 16-Bromohexadec-9-enoic acid, a survey of the scientific literature does not support its common use as a validation tool for 20-HETE. Therefore, this guide will focus on established, robust methodologies using scientifically validated molecules and principles to ensure the highest level of confidence in your antibody performance. We will compare two primary validation workflows: the direct, quantitative power of Competitive ELISA and the indirect, pathway-confirming utility of Western Blotting .

Pillar 1: The Gold Standard - Competitive ELISA for Specificity and Affinity

The most direct and quantitative method for validating a 20-HETE antibody is the competitive enzyme-linked immunosorbent assay (ELISA). This assay leverages the principle of competition: a known quantity of labeled 20-HETE and an unknown amount from a sample (or a known amount of a competitor) vie for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 20-HETE in the sample, providing a highly sensitive measurement.[10]

The true power of this method in validation lies in its ability to quantitatively assess two critical antibody parameters:

  • Specificity: By using structurally similar lipids as competitors, we can precisely measure the degree of cross-reactivity.[9][11][12]

  • Affinity (IC50): The concentration of unlabeled 20-HETE required to displace 50% of the labeled conjugate provides a measure of the antibody's binding strength.

Below is a workflow diagram and a detailed protocol for performing a comprehensive validation using this method.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection p1 Coat 96-well plate with anti-20-HETE capture antibody p2 Block non-specific binding sites (e.g., with BSA) p1->p2 p3 Add standards or competitors to respective wells p2->p3 s1 Prepare standards: Serial dilutions of pure 20-HETE s1->p3 s2 Prepare test competitors: Arachidonic Acid, other HETEs s2->p3 s3 Prepare fixed concentration of 20-HETE-HRP conjugate p4 Immediately add 20-HETE-HRP conjugate to all wells s3->p4 p3->p4 p5 Incubate to allow competition for antibody binding p4->p5 d1 Wash wells to remove unbound reagents p5->d1 d2 Add TMB substrate d1->d2 d3 Incubate for color development d2->d3 d4 Add Stop Solution d3->d4 d5 Read absorbance at 450 nm d4->d5 end end d5->end Analyze Data: Signal is inversely proportional to free 20-HETE concentration

Caption: Workflow for 20-HETE antibody validation via Competitive ELISA.

Experimental Protocol: Competitive ELISA

This protocol describes how to determine the IC50 and cross-reactivity profile of a candidate 20-HETE antibody.

  • Plate Coating:

    • Dilute the anti-20-HETE antibody to a pre-determined optimal concentration (e.g., 1-2 µg/mL) in coating buffer (0.1 M carbonate/bicarbonate, pH 9.6).

    • Add 100 µL to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 5% BSA in PBS) to each well.[13]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Competition Reaction:

    • Standard Curve: Prepare serial dilutions of pure, unlabeled 20-HETE in Assay Buffer (e.g., PBS with 0.1% BSA) from 10 ng/mL down to ~1 pg/mL.

    • Cross-Reactivity Samples: Prepare a high concentration (e.g., 1000 ng/mL) of potential cross-reactants (e.g., Arachidonic Acid, 5-HETE, 12-HETE, 15-HETE, PGE2).

    • 20-HETE-HRP Conjugate: Dilute the enzyme-conjugated 20-HETE to a fixed concentration, as recommended by the manufacturer or determined during assay development.

    • Add 50 µL of standard, cross-reactant, or blank Assay Buffer to the appropriate wells.

    • Immediately add 50 µL of the diluted 20-HETE-HRP conjugate to all wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm within 15 minutes.

Data Interpretation: Comparing Antibody Performance

The data from this assay allows for a direct comparison of antibody quality. A high-quality antibody will exhibit a low IC50 for 20-HETE and minimal binding to other lipids.

ParameterAntibody A (High-Quality)Antibody B (Poor-Quality)Justification
IC50 (20-HETE) 0.1 ng/mL5.0 ng/mLA lower IC50 indicates higher binding affinity for the target antigen.
Cross-Reactivity (Arachidonic Acid) < 0.1%15%Specificity is critical. High cross-reactivity with the abundant precursor AA is unacceptable.[9]
Cross-Reactivity (15-HETE) < 0.5%25%The antibody should be able to distinguish between different positional isomers of HETE.
Assay Sensitivity (80% B/B0) 0.05 ng/mL1.0 ng/mLHigher sensitivity allows for the detection of lower concentrations of 20-HETE in biological samples.[9]

Cross-reactivity (%) is calculated as (IC50 of 20-HETE / IC50 of cross-reactant) x 100.

Pillar 2: Indirect Validation via Western Blotting

Western blotting is a cornerstone technique for protein analysis.[14][15] It cannot, however, be used to directly detect a small, unconjugated lipid like 20-HETE. Instead, its value in this context is as an orthogonal validation tool —a non-immunocapture method that corroborates the findings from ELISA by confirming a known biological consequence of 20-HETE activity.[16]

The logic is as follows: if 20-HETE levels, as measured by your antibody in an ELISA, increase in response to a specific stimulus, then a known downstream protein marker regulated by 20-HETE signaling should also show a corresponding change when measured by Western blot. 20-HETE is known to activate several signaling cascades, including the ERK/MAPK and Akt pathways.[17][18] Therefore, we can use the phosphorylation of ERK (p-ERK) as a downstream biological readout.

WB_Validation_Logic cluster_stimulus Cellular Treatment cluster_elisa ELISA Pathway cluster_wb Western Blot Pathway stim Treat cells with Angiotensin II (known 20-HETE inducer) lysate Harvest cell lysates and supernatant stim->lysate elisa_assay Measure 20-HETE in supernatant with Test Antibody (ELISA) lysate->elisa_assay wb_assay Probe cell lysates for p-ERK and Total ERK (Western Blot) lysate->wb_assay elisa_result Result: Increased 20-HETE Concentration elisa_assay->elisa_result conclusion Conclusion: Correlation between ELISA and WB results provides orthogonal validation of the 20-HETE antibody's biological relevance. elisa_result->conclusion wb_result Result: Increased p-ERK/Total ERK Ratio wb_assay->wb_result wb_result->conclusion

Caption: Logic diagram for indirect validation of a 20-HETE antibody.

Experimental Protocol: Indirect Western Blot Validation

This protocol uses human microvascular endothelial cells (HMVEC) as a model system.

  • Cell Culture and Treatment:

    • Culture HMVEC to ~80% confluency.

    • Starve cells in serum-free media for 4-6 hours.

    • Treat cells with a known inducer of 20-HETE, such as Angiotensin II (100 nM), for a predetermined time (e.g., 30 minutes for signaling events).[3] Include an untreated control group.

    • Collect the cell culture supernatant for ELISA analysis.

    • Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • ELISA for 20-HETE:

    • Using the supernatant collected in the previous step, perform a validated ELISA (as described in Pillar 1) to quantify the concentration of 20-HETE.

    • Confirm that Angiotensin II treatment significantly increases secreted 20-HETE levels compared to the control.

  • Western Blot for p-ERK:

    • Determine the total protein concentration of the cell lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[19]

    • Block the membrane with 5% BSA or non-fat milk in TBS-T for 1 hour at room temperature.[14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescent signal.

    • Crucially: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[15][20]

  • Data Interpretation:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the p-ERK/total ERK ratio for both control and Angiotensin II-treated samples.

    • Validation Checkpoint: A successful validation shows that the Angiotensin II-induced increase in 20-HETE (measured by ELISA with your test antibody) correlates with a significant increase in the p-ERK/total ERK ratio (measured by Western blot).

Conclusion: A Multi-Pillar Approach to Trustworthy Data

The validation of antibodies against small, biologically active lipids like 20-HETE cannot rely on a single method. A claim of specificity requires robust, multi-faceted evidence.

  • Competitive ELISA serves as the foundational pillar, directly quantifying the antibody's affinity and, most importantly, its cross-reactivity against structurally related molecules. It provides the hard numbers needed to benchmark one antibody against another.

  • Indirect Western Blotting acts as an essential orthogonal pillar. It moves the validation from a test tube to a biological system, confirming that the antibody's measurements correlate with known downstream cellular events. This provides crucial evidence of the antibody's utility and relevance in a physiological context.

By employing both of these complementary strategies, researchers can build a comprehensive validation portfolio for their 20-HETE antibodies. This rigorous, evidence-based approach is the only way to ensure the generation of accurate, reproducible, and trustworthy data in the study of this critical lipid mediator.

References

  • Maier, K. G., et al. (2000). Quantitation of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) produced by human polymorphonuclear leukocytes using electron capture ionization gas chromatography/mass spectrometry. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • Grates, H. E., et al. (2003). Quantification of 20-hydroxyeicosatetraenoic acid by colorimetric competitive enzyme linked immunosorbent assay. Journal of Biosciences. Available at: [Link]

  • Wikipedia. (2023). 20-Hydroxyeicosatetraenoic acid. Wikipedia. Available at: [Link]

  • Jubair, S., et al. (2023). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • Roman, R. J., & Fan, F. (2018). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Pharmacological Research. Available at: [Link]

  • Alexanian, A., & Sorokin, A. (2013). Proposed mechanism of action of 20-HETE. ResearchGate. Available at: [Link]

  • Massey, J., et al. (2004). Measurement of 20-Hydroxyeicosatetraenoic Acid in Human Urine by Gas Chromatography–Mass Spectrometry. Clinical Chemistry. Available at: [Link]

  • Roman, R. J., & Fan, F. (2018). 20-HETE. Hypertension. Available at: [Link]

  • Maier, K. G., et al. (1999). Fluorescent HPLC assay for 20-HETE and other P-450 metabolites of arachidonic acid. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Alexanian, A., & Sorokin, A. (2013). Synthesis of 20-HETE. ResearchGate. Available at: [Link]

  • Alexanian, A., et al. (2011). 20-HETE-producing Enzymes Are Up-regulated in Human Cancers. Cancer Genomics & Proteomics. Available at: [Link]

  • Barden, A. E., et al. (2009). Inhibition of 20-Hydroxyeicosatetraenoic Acid Synthesis Using Specific Plant Lignans. Hypertension. Available at: [Link]

  • Alexanian, A., & Sorokin, A. (2013). Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential. OncoTargets and Therapy. Available at: [Link]

  • Detroit R&D. (n.d.). 20-HETE ELISA. Detroit R&D. Available at: [Link]

  • Valenzuela, R., et al. (2021). Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Tsai, I. J., et al. (2009). 20-Hydroxyeicosatetraenoic acid synthesis is increased in human neutrophils and platelets by angiotensin II and endothelin-1. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

  • Reactome. (n.d.). Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE). Reactome Pathway Database. Available at: [Link]

  • Wang, Y., et al. (2025). 20-HETE mediates Ang II-induced cardiac hypertrophy via ROS and Ca2+ signaling in H9c2 cells. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Behringer, E. J., et al. (2017). Elevated 20-HETE impairs coronary collateral growth in metabolic syndrome via endothelial dysfunction. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Antibodies.com. (2024). Antibody Applications and Validation. Antibodies.com. Available at: [Link]

  • Edfors, F., et al. (2018). Enhanced validation of antibodies for research applications. Nature Communications. Available at: [Link]

  • Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Bio-Rad. Available at: [Link]

  • Chigurupati, S., et al. (2020). Optimization of western blotting for the detection of proteins of different molecular weight. BioTechniques. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • Raynal, S., & Nogueira, P. (2018). Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents. Springer Nature Experiments. Available at: [Link]

  • Wikipedia. (2023). Cross-reactivity. Wikipedia. Available at: [Link]

  • Baranowska, I., et al. (2022). Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats. International Journal of Molecular Sciences. Available at: [Link]

  • Eid, S., et al. (2011). 20-HETE Activates the Transcription of Angiotensin-Converting Enzyme via Nuclear Factor-κB Translocation and Promoter Binding. Molecular Pharmacology. Available at: [Link]

  • Staruschenko, A., et al. (2010). 20-Hydroxyeicosatetraenoic Acid (20-HETE) Modulates Canonical Transient Receptor Potential-6 (TRPC6) Channels in Podocytes. The Journal of Biological Chemistry. Available at: [Link]

  • Zalles, M., et al. (2017). 20-Hydroxyeicosatetraenoic Acid Inhibition by HET0016 Offers Neuroprotection, Decreases Edema, and Increases Cortical Cerebral Blood Flow in a Pediatric Asphyxial Cardiac Arrest Model in Rats. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

  • Miyata, N., & Roman, R. J. (2005). Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system. Journal of Smooth Muscle Research. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

16-Bromohexadec-9-enoic acid proper disposal procedures

Topic: Proper Disposal Procedures for 16-Bromohexadec-9-enoic Acid Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, and EHS Officers[1][2][3] Executive Summary: The "Why" Bef...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 16-Bromohexadec-9-enoic Acid Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, and EHS Officers[1][2][3]

Executive Summary: The "Why" Before the "How"

As a Senior Application Scientist, I often see disposal protocols fail not because of a lack of steps, but a lack of categorization logic. 16-Bromohexadec-9-enoic acid is not just a fatty acid; it is a halogenated lipid probe .[1][2][3]

Its terminal bromine atom fundamentally changes its waste stream classification.[2] While standard fatty acids (like palmitic acid) can often be treated as non-hazardous organic waste or simple combustibles, the introduction of the halogen (Br) mandates that this compound be treated as Halogenated Organic Waste .[3] Misclassification here is the most common cause of regulatory fines and increased disposal costs (due to the requirement for flue gas scrubbing during incineration).

This guide treats the compound as a bioactive, halogenated research chemical, prioritizing environmental containment and operator safety.[3]

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, verify the material state.[3] This compound is typically a waxy solid or a viscous oil at room temperature, often stored in solution (e.g., DMSO or Ethanol).[3]

Parameter Data / Classification Operational Implication
Chemical Name 16-Bromohexadec-9-enoic acidOmega-bromo fatty acid derivative.[1][2][3]
Functional Groups Carboxylic Acid (-COOH), Alkene (C=C), Alkyl Bromide (-CH2Br)Acidic; potential alkylating agent; halogenated.[1][2][3]
Physical State Solid (low melting point) or OilMay require heating to transfer; spills may be viscous.[1]
GHS Classification Irritant (Category 2) Skin/Eye protection is mandatory during disposal.[1][2]
RCRA Status (USA) Non-Listed (Likely) Must be characterized as Ignitable (D001) (if in solvent) or Toxic based on halogen content.[1][2]
Waste Stream Halogenated Organic DO NOT mix with non-halogenated solvents.[1][2][4]

Part 2: Waste Segregation Logic (The Core Directive)

The following decision tree illustrates the critical segregation logic required to prevent cross-contamination of waste streams. Mixing this compound with non-halogenated waste renders the entire container halogenated, tripling disposal costs.[3]

WasteSegregation Start Start: 16-Bromohexadec-9-enoic Acid Waste State What is the physical state? Start->State Solid Pure Solid / Powder State->Solid Waxy Solid/Powder Liquid In Solution (DMSO, EtOH, Chloroform) State->Liquid Dissolved StreamA STREAM A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->StreamA Bag & Tag SolventCheck Is the solvent Halogenated? Liquid->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (Label: Halogenated Organic Liquid) SolventCheck->StreamB Yes (e.g., DCM) SolventCheck->StreamB No (e.g., DMSO) - *Force Segregation* StreamC STREAM C: Non-Halogenated Solvent Waste (DO NOT USE FOR THIS COMPOUND) StreamB->StreamC NEVER MIX

Figure 1: Segregation logic emphasizing that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the brominated solute forces the mixture into the Halogenated Waste Stream.[1][3]

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Context: You have a vial of the pure waxy acid that has degraded or is no longer needed.

  • Primary Containment: Do not empty the vial. Keep the substance in its original glass vial.

  • Secondary Containment: Place the capped vial into a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Apply a hazardous waste tag to the bag, not just the vial.

    • Constituents: "16-Bromohexadec-9-enoic acid (100%)"[1][2][3]

    • Hazard Check: Toxic, Irritant.[3][5][6]

    • Note: "Contains Organic Bromine."[2]

  • Storage: Place in the "Solid Hazardous Waste" drum/bin.

    • Caution: Do not place in "Sharps" unless the vial is broken.

Scenario B: Disposal of Liquid Solutions (Experimental Waste)

Context: You have a 10mM stock solution in DMSO or reaction waste containing the lipid.

  • Select Container: Use a dedicated Halogenated Waste carboy (typically amber glass or HDPE).[2]

    • Why: HDPE is resistant to fatty acids; Glass is resistant to almost all organics.

  • Transfer: Pour waste into the container using a funnel to prevent drips.

  • Rinsing: Rinse the original vessel with a small volume of a compatible solvent (e.g., Ethanol). Add the rinse to the Halogenated Waste container.

    • Critical Error: Do not rinse down the sink. The "dilution is the solution to pollution" adage is false for organohalogens, which bioaccumulate.[3]

  • Log Entry: Immediately record the volume and concentration on the waste container's log sheet.

    • Entry: "DMSO solution containing <1% Bromo-fatty acid."[1][2]

Part 4: Emergency Spill Response (Bioactive Lipid)

Because this is a lipid probe, it can penetrate skin easily (lipophilic).[3] A spill requires immediate containment to prevent dermal absorption.[2]

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves x2, Goggles) Spill->PPE Contain 2. Contain (Vermiculite/Absorbent Pads) PPE->Contain Collect 3. Collect (Scoop into bag/jar) Contain->Collect Clean 4. Decontaminate (Soap & Water Wash) Collect->Clean Dispose 5. Dispose (As Halogenated Solid Waste) Collect->Dispose

Figure 2: Immediate response workflow for lipophilic organohalogen spills.

Spill Cleanup Protocol:

  • Isolate: Mark the area.[2][7]

  • Absorb: Use Vermiculite or Bentonite Clay .[1][2] Do not use paper towels alone for large spills, as the lipid will soak through and contaminate gloves.[3]

  • Decontaminate Surface: After removing the solid absorbent, scrub the surface with a detergent solution (soap and water).

    • Why: Organic solvents (Acetone) might spread the lipid film further. Detergents form micelles to lift the fatty acid.

  • Final Waste: All absorbent materials and gloves used go into Solid Hazardous Waste .

Part 5: Final Disposition (The "Black Box")

While you control the lab-side handling, understanding the downstream process ensures you label correctly.[2][3]

  • Method: High-Temperature Incineration.[1][2]

  • Requirement: The facility must be equipped with a Scrubber .[1]

  • Mechanism:

    
    
    The scrubber neutralizes the corrosive Hydrogen Bromide (HBr) gas produced during combustion.[1][2] If you mislabel this as "Non-Halogenated," the incinerator may not engage the scrubber, releasing corrosive gases into the atmosphere.[3]
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[2] [1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on 40 CFR Part 261 - Identification and Listing of Hazardous Waste).[1][2][8][9]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2]

  • SynQuest Laboratories. (2024).[2][10] Safety Data Sheet: 16-Bromohexadecanoic acid (Analog).[1][2] (Used for hazard extrapolation of omega-bromo fatty acids).[1][2]

Sources

Handling

A Senior Application Scientist's Guide to Handling 16-Bromohexadec-9-enoic Acid: Personal Protective Equipment and Disposal

Disclaimer: No specific Safety Data Sheet (SDS) for 16-Bromohexadec-9-enoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 16-Bromohexadec-9-enoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including 16-bromohexadecanoic acid, other long-chain fatty acids, and bromoalkanes. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, with procedural guidance to answer specific operational questions for safe handling and disposal.

Hazard Assessment: Understanding the Risks of 16-Bromohexadec-9-enoic Acid

16-Bromohexadec-9-enoic acid is a long-chain, monounsaturated fatty acid containing a terminal bromine atom. Its structure presents a combination of chemical properties that must be considered to ensure safe handling. The primary hazards are associated with its carboxylic acid functionality and the presence of a bromoalkane.

Based on data for similar compounds like 16-bromohexadecanoic acid, this substance is expected to be a skin and eye irritant and may cause respiratory irritation.[1][2] The long carbon chain suggests it is likely a solid at room temperature, which may present an inhalation hazard if handled as a powder.

Hazard CategoryPotential EffectsRationale
Skin Irritation Causes skin irritation.[1][2]The carboxylic acid group can be corrosive, and bromoalkanes can be irritating to the skin.
Eye Irritation Causes serious eye irritation.[1][2]The carboxylic acid functionality poses a significant risk of eye damage.
Respiratory Irritation May cause respiratory tract irritation.[1][2]Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system.
Ingestion May be harmful if swallowed.Ingestion may cause irritation to mucous membranes.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 16-Bromohexadec-9-enoic acid.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is likely.
Skin and Body Protection A lab coat must be worn.[3] For handling larger quantities, a chemical-resistant apron over the lab coat is recommended.
Hand Protection Nitrile gloves are recommended for incidental contact.[3] For prolonged contact or handling of solutions, consider more robust gloves like butyl rubber. Always inspect gloves before use and change them frequently.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available and dust may be generated, a dust respirator should be used.[4]
Causality Behind PPE Choices
  • Eye Protection: Chemical safety goggles are essential as they provide a seal around the eyes, protecting against dust particles and splashes from all directions. Standard safety glasses do not offer sufficient protection.[5]

  • Hand Protection: Nitrile gloves offer good protection against a wide range of chemicals, including acids and some organic compounds.[3] However, for prolonged exposure, it is crucial to consult a glove compatibility chart.

  • Skin Protection: A lab coat protects against incidental contact.[3] Long pants and closed-toe shoes are also mandatory in a laboratory setting.[5]

  • Respiratory Protection: A chemical fume hood is the primary engineering control to prevent inhalation of hazardous substances.[6]

PPE Selection Workflow

PPE_Selection Start Start: Handling 16-Bromohexadec-9-enoic Acid Assess_Hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential for Dust/Aerosol Start->Assess_Hazards Select_Eye Eye Protection: Chemical Safety Goggles Assess_Hazards->Select_Eye Select_Skin Skin Protection: - Nitrile Gloves - Lab Coat Assess_Hazards->Select_Skin Select_Respiratory Respiratory Protection: Work in Fume Hood Assess_Hazards->Select_Respiratory Splash_Risk Potential for Splashing? Select_Eye->Splash_Risk End Proceed with Caution Select_Skin->End Dust_Risk Potential for Dust? Select_Respiratory->Dust_Risk Splash_Risk->Dust_Risk No Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Respirator Consider Dust Respirator Dust_Risk->Respirator Yes Dust_Risk->End No Face_Shield->Dust_Risk Respirator->End

Caption: PPE selection workflow for handling 16-Bromohexadec-9-enoic acid.

Operational Plan: Safe Handling Procedures

Preparation
  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[4]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Gather all necessary PPE and inspect it for any damage before use.

  • Prepare a designated waste container for halogenated organic waste.[6][7]

Handling the Solid
  • When weighing the solid, do so in the chemical fume hood to minimize the risk of inhaling any dust.

  • Use a spatula to transfer the solid, avoiding any actions that could generate dust.

  • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

Post-Handling
  • Decontaminate the work area with an appropriate solvent and then wash with soap and water.[4]

  • Remove gloves and wash hands thoroughly with soap and water.

  • Store the 16-Bromohexadec-9-enoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9]

Emergency Procedures

SituationImmediate Action
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill For a small spill, absorb with an inert dry material and place it in an appropriate waste disposal container.[12] For a large spill, evacuate the area and contact emergency services.

Disposal Plan

As a halogenated organic compound, 16-Bromohexadec-9-enoic acid must be disposed of as hazardous waste.[6][7] Do not pour it down the drain.[6]

Waste Segregation and Disposal
  • Collect Waste: All solid waste contaminated with 16-Bromohexadec-9-enoic acid and any unused material should be placed in a designated, labeled container for "Halogenated Organic Waste".[6][7]

  • Liquid Waste: Solutions of 16-Bromohexadec-9-enoic acid should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste".[6][7]

  • Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste" and the chemical name.[13]

  • Storage: Keep waste containers closed and store them in a designated, well-ventilated area away from incompatible materials.[12]

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company.

References

  • Bromine Standard Operating Procedure. (n.d.). Princeton University.
  • Safety Data Sheet for Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. (n.d.). AAPPTec.
  • 16-Bromohexadecanoic acid Safety Data Sheet. (2018).
  • 16-Bromohexadecanoic acid. (n.d.). PubChem.
  • Organic Solvents. (n.d.).
  • Safe Handling & Disposal of Organic Substances. (n.d.). HSC Chemistry & Physics.
  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. (2025). BenchChem.
  • The MSDS HyperGlossary: Carboxylic Acid. (2025).
  • Bromoacetic acid Safety D
  • 2-Bromohexadecanoic acid, 98% Safety D
  • How to Choose PPE for Chemical Work. (2025).
  • Safety Data Sheet for 16-Bromohexadecanoic acid. (2024). CymitQuimica.
  • Halogenated Solvents Standard Operating Procedure. (n.d.).
  • 4-Bromo-1H-pyrrole-2-carbaldehyde Safety D
  • Personal Protective Equipment Selection Guide. (2015). Research Laboratory & Safety Services - The University of Arizona.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group - University of Illinois Urbana-Champaign.
  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
  • 2-Bromohexanoic acid Safety D

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